Product packaging for 5,6-Dimethoxy-2-phenylindole(Cat. No.:CAS No. 62663-26-7)

5,6-Dimethoxy-2-phenylindole

Cat. No.: B1598188
CAS No.: 62663-26-7
M. Wt: 253.29 g/mol
InChI Key: VXTHRFKFXIWSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dimethoxy-2-phenylindole is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2 B1598188 5,6-Dimethoxy-2-phenylindole CAS No. 62663-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-15-9-12-8-13(11-6-4-3-5-7-11)17-14(12)10-16(15)19-2/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTHRFKFXIWSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398960
Record name 5,6-DIMETHOXY-2-PHENYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62663-26-7
Record name 5,6-DIMETHOXY-2-PHENYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxy-2-phenylindole: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethoxy-2-phenylindole is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. The specific substitution pattern of this compound, featuring two methoxy groups on the benzene ring of the indole core and a phenyl group at the 2-position, imparts unique chemical and biological properties. This guide provides a comprehensive technical overview of its chemical structure, properties, a detailed synthetic protocol, and an exploration of its potential as a tubulin polymerization inhibitor for applications in oncology research and drug development.

Chemical Properties and Structure

This compound is a crystalline solid at room temperature. Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with methoxy groups at positions 5 and 6, and a phenyl substituent at position 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5,6-dimethoxy-2-phenyl-1H-indolePubChem[1]
CAS Number 62663-26-7PubChem[1]
Molecular Formula C₁₆H₁₅NO₂PubChem[1]
Molecular Weight 253.29 g/mol PubChem[1]
Monoisotopic Mass 253.1103 g/mol PubChem[1]
Appearance Solid (predicted)
Topological Polar Surface Area 34.3 ŲPubChem[1]
Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole and phenyl rings. The two methoxy groups would appear as sharp singlets, likely in the range of 3.8-4.0 ppm. The N-H proton of the indole ring would present as a broad singlet at a downfield chemical shift. The protons on the indole ring and the phenyl group would exhibit characteristic splitting patterns (singlets, doublets, triplets, or multiplets) depending on their substitution and coupling.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 16 carbon atoms. The carbons bearing the methoxy groups would resonate in the aromatic region, with the methoxy carbons themselves appearing around 55-60 ppm. The carbons of the phenyl group and the indole core would have characteristic shifts in the aromatic region (typically 100-150 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[3][4] Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. Strong bands in the 1600-1450 cm⁻¹ region would correspond to aromatic C=C stretching. The C-O stretching of the methoxy groups would likely appear as strong bands in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 253, corresponding to the molecular weight of the compound.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde.

Experimental Workflow: Fischer Indole Synthesis

fischer_synthesis_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Purification A 3,4-Dimethoxyaniline C (3,4-Dimethoxyphenyl)hydrazine A->C Diazotization & Reduction B Acetophenone D Acetophenone (3,4-dimethoxyphenyl)hydrazone B->D Condensation (Acetic Acid) C->D Condensation (Acetic Acid) E This compound (Crude Product) D->E Fischer Indolization (Acid Catalyst, Heat) F Purified Product E->F Recrystallization or Column Chromatography tubulin_inhibition_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Consequences drug This compound tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site inhibition Inhibition of Microtubule Polymerization disruption Mitotic Spindle Disruption inhibition->disruption arrest G2/M Phase Arrest disruption->arrest Spindle Assembly Checkpoint Activation apoptosis Apoptosis (Cell Death) arrest->apoptosis

References

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxy-2-phenylindole from Acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 5,6-dimethoxy-2-phenylindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis commences from readily available acetophenone and proceeds via the classic Fischer indole synthesis. This document elucidates the strategic considerations behind the synthetic route, provides detailed, step-by-step protocols for the preparation of key intermediates and the final product, and offers insights into the underlying reaction mechanisms. The guide is structured to furnish researchers and drug development professionals with the necessary knowledge to successfully and efficiently synthesize this valuable indole derivative.

Introduction: The Significance of the 2-Phenylindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The 2-phenylindole moiety, in particular, is a structural motif found in a diverse array of biologically active molecules exhibiting properties such as anti-inflammatory, anti-cancer, and neuroprotective effects. The substituent pattern on both the indole and phenyl rings plays a crucial role in modulating the pharmacological activity of these compounds.

This compound is a versatile derivative that serves as a key building block in the synthesis of more complex molecules.[2] The presence of the methoxy groups at the 5 and 6 positions of the indole ring enhances its electron-donating properties and provides handles for further functionalization, making it an attractive target for organic synthesis and drug discovery programs.[2] This compound is explored for its potential as a drug candidate, with possibilities in pain management due to potential anti-inflammatory and analgesic properties.[2] Furthermore, it is utilized in biological research to investigate cellular mechanisms and signaling pathways, including those relevant to cancer research.[2]

This guide will focus on a robust and well-established synthetic route to this compound, beginning with the common starting material, acetophenone. The cornerstone of this synthesis is the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms the indole ring from an arylhydrazine and a ketone or aldehyde.[3][4]

Synthetic Strategy: A Two-Step Approach via Fischer Indolization

The synthesis of this compound from acetophenone is most effectively achieved through a two-step sequence. This strategy is predicated on the reliability and broad applicability of the Fischer indole synthesis.

The overall transformation is depicted below:

Synthesis_Workflow Acetophenone Acetophenone Hydrazone Acetophenone (3,4-dimethoxyphenyl)hydrazone Acetophenone->Hydrazone Condensation Hydrazine (3,4-Dimethoxyphenyl)hydrazine Hydrazine->Hydrazone Indole This compound Hydrazone->Indole Fischer Indole Synthesis

Caption: Overall synthetic workflow for this compound.

The initial step involves the synthesis of the requisite arylhydrazine, (3,4-dimethoxyphenyl)hydrazine, from a commercially available precursor. Subsequently, this hydrazine is condensed with acetophenone to form the corresponding hydrazone intermediate. The final and key step is the acid-catalyzed cyclization of this hydrazone to yield the target this compound.

Synthesis of the Key Precursor: (3,4-Dimethoxyphenyl)hydrazine

The successful execution of the Fischer indole synthesis is contingent upon the availability of the appropriately substituted phenylhydrazine. In this case, (3,4-dimethoxyphenyl)hydrazine is the essential precursor. It can be synthesized from 3,4-dimethoxyaniline via a diazotization reaction followed by reduction.

Reaction Scheme:

Hydrazine_Synthesis Aniline 3,4-Dimethoxyaniline Diazonium 3,4-Dimethoxybenzenediazonium chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C Hydrazine (3,4-Dimethoxyphenyl)hydrazine Diazonium->Hydrazine SnCl₂·2H₂O, HCl

Caption: Synthesis of (3,4-Dimethoxyphenyl)hydrazine.

Detailed Experimental Protocol: Synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride

This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dimethoxyaniline153.1815.3 g0.10
Concentrated HCl36.4630 mL~0.36
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)225.6545.1 g0.20
Deionized Water18.02As needed-
Ethanol46.07As needed-
Diethyl Ether74.12As needed-

Procedure:

  • In a 500 mL beaker, dissolve 15.3 g of 3,4-dimethoxyaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a solution of 7.6 g of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate 1 L beaker, prepare a solution of 45.1 g of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the tin(II) chloride solution. A precipitate should form.

  • Continue stirring the mixture in the ice bath for 1 hour.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the resulting (3,4-dimethoxyphenyl)hydrazine hydrochloride under vacuum. The expected yield is typically in the range of 70-80%.

The Core Reaction: Fischer Indole Synthesis of this compound

With the key hydrazine precursor in hand, the next stage is the condensation with acetophenone to form the hydrazone, followed by the acid-catalyzed cyclization to the target indole. This can often be performed as a one-pot reaction, or with isolation of the intermediate hydrazone. The following protocol details the direct, one-pot synthesis for efficiency.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:[3][4]

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with the ketone (acetophenone) to form a phenylhydrazone.[4][5]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[3]

  • [6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step.[6]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to form the stable aromatic indole ring.[3]

Fischer_Indole_Mechanism cluster_0 Mechanism Steps Start Arylhydrazine + Ketone Hydrazone Hydrazone Formation Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Product Indole Product Elimination->Product

Caption: Key mechanistic steps of the Fischer indole synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established Fischer indole synthesis procedures, using polyphosphoric acid (PPA) as the acidic catalyst and solvent.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3,4-Dimethoxyphenyl)hydrazine hydrochloride204.6610.2 g0.05
Acetophenone120.156.0 g (5.8 mL)0.05
Polyphosphoric Acid (PPA)-~50 g-
Ice Water-As needed-
Sodium Bicarbonate Solution (sat.)-As needed-
Ethanol or Methanol-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.2 g of (3,4-dimethoxyphenyl)hydrazine hydrochloride and 6.0 g of acetophenone.

  • Carefully add approximately 50 g of polyphosphoric acid to the flask. The mixture will become thick.

  • Heat the mixture with stirring in an oil bath at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully and slowly pour the viscous reaction mixture into a beaker containing about 500 mL of ice water with vigorous stirring. A precipitate will form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to afford pure this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven. The expected yield is typically in the range of 60-75%.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR: Expected signals include those for the aromatic protons of the phenyl and indole rings, the N-H proton of the indole, and the methoxy group protons.

  • ¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 253.30 g/mol should be observed.

Conclusion

The synthesis of this compound from acetophenone via the Fischer indole synthesis is a reliable and efficient method for obtaining this valuable heterocyclic compound. This guide has provided a detailed, step-by-step protocol, along with the underlying chemical principles and strategic considerations. By following the procedures outlined herein, researchers and drug development professionals can confidently synthesize this important building block for use in a variety of applications, from the development of novel therapeutics to the creation of advanced materials.

References

The 2-Phenylindole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylindole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of 2-phenylindole derivatives. We will delve into the causality behind experimental choices in their synthesis, from the classical Fischer indole synthesis to modern palladium-catalyzed cross-coupling reactions. Furthermore, this guide will elucidate the significant biological activities of these compounds, with a focus on their roles as anticancer agents, selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and antibacterial compounds. Each section is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of a Privileged Scaffold: Discovery and Historical Context

The journey of the 2-phenylindole core is intrinsically linked to the broader history of indole chemistry. While indole was first isolated in 1866, the late 19th and early 20th centuries marked the advent of systematic synthetic approaches to this heterocyclic system. The seminal work of Hermann Emil Fischer in 1883 on the synthesis of indoles from phenylhydrazones and carbonyl compounds, now famously known as the Fischer indole synthesis, laid the foundational groundwork for accessing a vast array of substituted indoles, including 2-phenylindole.[1][2]

The first documented synthesis of 2-phenylindole itself emerged in the early 20th century as a testament to the robustness of the Fischer methodology. For decades, it remained a compound of academic interest within the realm of heterocyclic chemistry. However, the 1970s witnessed a paradigm shift with the discovery of the profound biological activities of its derivatives, particularly in the context of estrogen receptor modulation.[3] This discovery catalyzed a surge in research, propelling the 2-phenylindole scaffold into the forefront of medicinal chemistry. The subsequent decades saw the development of more sophisticated and efficient synthetic methods, notably the advent of palladium-catalyzed cross-coupling reactions in the 1990s, which offered unprecedented control and versatility in the functionalization of the 2-phenylindole core.[4]

Synthetic Strategies: From Classical Reactions to Modern Catalysis

The synthesis of the 2-phenylindole core has evolved significantly over the past century, driven by the need for efficiency, functional group tolerance, and atom economy.

The Fischer Indole Synthesis: A Timeless Classic

The Fischer indole synthesis remains a widely utilized and reliable method for the construction of the 2-phenylindole nucleus. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of phenylhydrazine and an acetophenone derivative.[1][2]

Mechanism of the Fischer Indole Synthesis:

The mechanism involves a cascade of intricate steps, including tautomerization, a[5][5]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.

fischer_indole_synthesis start Phenylhydrazone enamine Ene-hydrazine (Tautomerization) start->enamine +H+ protonation Protonated Ene-hydrazine enamine->protonation rearrangement [3,3]-Sigmatropic Rearrangement protonation->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminoindoline Aminoindoline cyclization->aminoindoline elimination Elimination of NH3 aminoindoline->elimination -NH3, -H+ indole 2-Phenylindole elimination->indole

Figure 1: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole from Acetophenone

Step 1: Preparation of Acetophenone Phenylhydrazone

  • Materials: Acetophenone, Phenylhydrazine, 95% Ethanol.

  • Procedure:

    • A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for one hour.

    • The resulting hot mixture is dissolved in 95% ethanol.

    • Crystallization is induced by agitation, and the mixture is subsequently cooled in an ice bath.

    • The product is collected by filtration and washed with cold ethanol.

    • A second crop of crystals can be obtained by concentrating the filtrate.

    • The combined solids are dried under reduced pressure.

Step 2: Fischer Indole Synthesis of 2-Phenylindole

  • Materials: Acetophenone phenylhydrazone, Powdered anhydrous zinc chloride, Glacial acetic acid, Concentrated hydrochloric acid, 95% Ethanol.

  • Procedure:

    • An intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall beaker.

    • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.

    • After the mass becomes liquid and white fumes evolve (3-4 minutes), the beaker is removed from the bath and stirring is continued for 5 minutes.

    • To prevent solidification into a hard mass, sand can be stirred into the reaction mixture.

    • The zinc salts are dissolved by digesting the mixture with dilute hydrochloric acid.

    • The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol.

This classical method, while effective, can require harsh conditions and may not be suitable for substrates with sensitive functional groups.

Modern Palladium-Catalyzed Methodologies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 2-phenylindole derivatives, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Sonogashira Coupling followed by Cyclization:

A prominent modern approach involves the Sonogashira coupling of a terminal alkyne (e.g., phenylacetylene) with an ortho-haloaniline, followed by an intramolecular cyclization to form the indole ring.[4]

sonogashira_cyclization reactants o-Haloaniline + Phenylacetylene coupling Sonogashira Coupling reactants->coupling [Pd], [Cu], Base pd_catalyst Pd(0) Catalyst Cu(I) Cocatalyst, Base alkynyl_aniline 2-Alkynyl-aniline Intermediate coupling->alkynyl_aniline cyclization Intramolecular Cyclization alkynyl_aniline->cyclization indole 2-Phenylindole cyclization->indole

Figure 2: Palladium-catalyzed synthesis of 2-phenylindole via Sonogashira coupling and cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Phenylindole via Palladium-Catalyzed Heteroannulation [4]

  • Materials: 2-Iodoaniline, Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, DMF.

  • Procedure:

    • To a sealed tube are added 2-iodoaniline, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, and triethylamine in DMF.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to afford 2-phenylindole.

This one-pot procedure offers a more streamlined and efficient route to 2-phenylindole and its derivatives compared to the classical Fischer synthesis.

Biological Activities of 2-Phenylindole Derivatives: A Multifaceted Pharmacophore

The 2-phenylindole scaffold has been extensively explored for its diverse pharmacological activities, leading to the development of numerous potent and selective therapeutic agents.

Anticancer Activity

2-Phenylindole derivatives have demonstrated significant anticancer activity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of tubulin polymerization, induction of apoptosis, and modulation of estrogen receptor signaling.[6][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A significant number of 2-phenylindole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and leading to mitotic arrest.[9] This disruption of the cell cycle ultimately triggers apoptosis, or programmed cell death.

anticancer_mechanism compound 2-Phenylindole Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization Inhibition compound->polymerization Inhibits tubulin->polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) polymerization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 3: Mechanism of anticancer activity via tubulin polymerization inhibition.

Quantitative Data: Anticancer Activity of 2-Phenylindole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of selected 2-phenylindole derivatives against various human cancer cell lines.

CompoundMCF-7 (Breast)PC3 (Prostate)HepG2 (Liver)HCT116 (Colon)Reference
Derivative 1 1.31 ± 0.8> 100> 100> 100[10]
Derivative 2 1.86---[11]
Derivative 3 2.71---[11]
Doxorubicin 1.25 ± 0.67.8 ± 3.32.3 ± 1.13.1 ± 0.9[10]
Selective Estrogen Receptor Modulators (SERMs)

Certain 2-phenylindole derivatives exhibit high binding affinity for the estrogen receptor (ER) and act as selective estrogen receptor modulators (SERMs).[3][12] These compounds can display either estrogenic or antiestrogenic effects depending on the target tissue, making them valuable for the treatment of hormone-dependent breast cancer and osteoporosis.

Mechanism of Action: Estrogen Receptor Modulation

2-Phenylindole-based SERMs competitively bind to the estrogen receptor, leading to a conformational change that can either mimic or block the effects of endogenous estrogens. In breast tissue, these compounds typically act as antagonists, inhibiting the growth of ER-positive cancer cells.

serm_mechanism estrogen Estrogen er Estrogen Receptor (ER) estrogen->er Binds & Activates serm 2-Phenylindole SERM serm->er Binds & Modulates gene_transcription Gene Transcription (Cell Proliferation) er->gene_transcription Regulates

Figure 4: Mechanism of action of 2-phenylindole-based SERMs.

Structure-Activity Relationship (SAR) for ER Binding:

  • Hydroxyl Groups: The presence of hydroxyl groups on both the phenyl ring and the indole nucleus is crucial for high binding affinity.[3]

  • N-Alkylation: An alkyl group on the indole nitrogen is a prerequisite for binding.[3]

  • Substituents at C3: Short alkyl chains at the 3-position of the indole ring are favorable for high affinity.[3]

Anti-inflammatory Activity

Several 2-phenylindole derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Mechanism of Action: COX Inhibition

Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can inhibit the activity of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many derivatives show selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data: COX Inhibition by 2-Phenylindole Derivatives

The following table presents the in vitro COX inhibitory activity (IC₅₀ values in µM) and selectivity index (SI) for a series of 2-(4-(methylsulfonyl)phenyl)indole derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 4a >1000.18>555[13]
Derivative 4b 11.840.11107.63[13]
Derivative 4c >1000.20>500[13]
Indomethacin 0.0390.490.079[13]
Antibacterial Activity

The 2-phenylindole scaffold has also served as a template for the development of novel antibacterial agents with activity against a range of pathogenic bacteria, including multidrug-resistant strains.[14][15]

Structure-Activity Relationship (SAR) for Antibacterial Activity:

  • Halogenation: The introduction of halogen atoms on the indole or phenyl ring can enhance antibacterial activity.[14]

  • Aliphatic Chains: The presence of short-chain aliphatic hydrocarbons can also improve antibacterial potency.[14]

Quantitative Data: Antibacterial Activity of 2-Phenylindole Derivatives

The following table shows the minimum inhibitory concentration (MIC in µg/mL) of representative 2-phenylindole derivatives against various bacterial strains.

CompoundE. coliS. aureusP. aeruginosaReference
Derivative 5a 1.01.01.0[16]
Derivative 5b 2.02.01.0[16]
SMJ-2 >1280.25-2>128[15]
SMJ-4 >1280.25-16>128[15]

Conclusion and Future Perspectives

The 2-phenylindole core has unequivocally established itself as a privileged scaffold in drug discovery. Its rich history, evolving synthetic accessibility, and diverse pharmacological profile continue to inspire the design and development of novel therapeutic agents. The journey from a classical synthetic curiosity to a cornerstone of modern medicinal chemistry underscores the enduring power of this remarkable heterocyclic system. Future research will undoubtedly focus on the development of even more selective and potent 2-phenylindole derivatives, leveraging advanced synthetic methodologies and a deeper understanding of their interactions with biological targets. The application of computational tools and artificial intelligence in drug design is also poised to accelerate the discovery of new 2-phenylindole-based therapies for a wide range of human diseases.

References

A Comprehensive Spectroscopic Guide to 5,6-Dimethoxy-2-phenylindole: Elucidating Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Among its vast array of derivatives, 5,6-Dimethoxy-2-phenylindole stands out as a significant synthetic intermediate and a molecule of interest for drug development professionals. Its unique substitution pattern—a phenyl group at the C2 position and two methoxy groups on the benzene ring—imparts specific electronic and steric properties that are crucial for its biological activity and chemical reactivity.

Accurate and unambiguous structural characterization is the bedrock of chemical research and development. This guide provides an in-depth analysis of the key spectroscopic data for this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unequivocal confirmation of the molecular structure. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying scientific rationale for spectral interpretation, grounded in established principles and authoritative references.

The Molecular Blueprint: Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the atoms of this compound are numbered as shown below. This convention will be used consistently throughout the NMR and MS analyses.

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for mapping the proton framework of a molecule. The chemical shift of each proton provides insight into its local electronic environment, while spin-spin coupling reveals connectivity to neighboring protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Record the spectrum at room temperature using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform to obtain the frequency-domain spectrum.

Data Summary: ¹H NMR of this compound

The following table summarizes the predicted ¹H NMR spectral data. Chemical shifts are influenced by substituents and solvent; thus, these values represent a typical spectrum.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)
H1 (N-H)~8.0 - 8.5br s1H-
H7~7.05s1H-
H4~6.95s1H-
H3~6.70s1H-
H2', H6'~7.60d2H~7-8
H3', H4', H5'~7.25 - 7.45m3H-
5-OCH₃~3.90s3H-
6-OCH₃~3.92s3H-
Expert Interpretation of the ¹H NMR Spectrum
  • Indole N-H Proton (H1): The indole N-H proton typically appears as a broad singlet in the downfield region (~8.0-8.5 ppm) due to moderate-speed chemical exchange and nitrogen's quadrupole moment. Its exact position is highly dependent on solvent and concentration.

  • Indole Ring Protons (H3, H4, H7):

    • The H3 proton of a 2-substituted indole is a singlet and appears relatively upfield (~6.70 ppm).

    • The H4 and H7 protons on the benzene portion of the indole ring appear as singlets. The electron-donating methoxy groups at C5 and C6 shield these adjacent protons, shifting them upfield compared to unsubstituted indole. The absence of ortho or meta coupling partners simplifies their signals to sharp singlets.

  • Phenyl Group Protons (H2'-H6'): The protons of the C2-phenyl group exhibit a characteristic pattern. The ortho protons (H2', H6') are deshielded by the indole ring and appear as a doublet around 7.60 ppm. The meta (H3', H5') and para (H4') protons are less affected and appear as a complex multiplet further upfield.

  • Methoxy Protons (5-OCH₃, 6-OCH₃): The two methoxy groups give rise to two distinct, sharp singlets around 3.90-3.92 ppm, each integrating to three protons. Their distinct chemical shifts confirm the presence of two electronically non-equivalent methoxy substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, tuning to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

  • Parameters: A standard proton-decoupled pulse sequence is used to ensure each unique carbon appears as a singlet. A sufficient relaxation delay is employed for accurate integration of quaternary carbons.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[1]

Data Summary: ¹³C NMR of this compound
Carbon AssignmentPredicted δ (ppm)
C2~138.5
C3~100.0
C3a~129.0
C4~95.0
C5~148.0
C6~145.0
C7~103.0
C7a~131.5
C1'~132.0
C2', C6'~129.0
C3', C5'~128.5
C4'~127.5
5-OCH₃~56.0
6-OCH₃~56.2
Expert Interpretation of the ¹³C NMR Spectrum
  • Indole Core Carbons:

    • C2 is significantly downfield due to its attachment to the electronegative nitrogen and the phenyl ring.

    • C3 is found in the upfield region (~100.0 ppm), characteristic for this position in 2-substituted indoles.

    • C5 and C6 are the most downfield carbons of the indole's benzene ring, a direct consequence of being attached to the electron-withdrawing oxygen atoms of the methoxy groups.

    • C4 and C7 are notably shielded (upfield shift) due to the strong electron-donating effect of the adjacent methoxy groups.[2]

  • Phenyl & Methoxy Carbons: The chemical shifts for the phenyl group carbons are typical for a monosubstituted benzene ring. The two methoxy carbons appear as sharp signals around 56 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.

  • Data Acquisition: A background spectrum of air (or the clean ATR crystal) is recorded first. Then, the sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchMethoxy C-H (sp³)
~1610, ~1580, ~1480C=C StretchAromatic Rings
~1260, ~1030C-O Stretch (asymmetric/symmetric)Aryl-Alkyl Ether (Methoxy)
Expert Interpretation of the IR Spectrum
  • N-H Stretch: A prominent, relatively sharp peak around 3400 cm⁻¹ is the hallmark of the indole N-H stretching vibration.[3]

  • C-H Stretches: Absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds. The bands observed below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the methyl groups of the methoxy substituents.

  • Aromatic C=C Stretches: Multiple sharp bands in the 1610-1480 cm⁻¹ region are characteristic of the C=C bond stretching within the indole and phenyl aromatic rings.

  • C-O Stretches: Strong absorption bands around 1260 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch) are definitive evidence for the aryl-alkyl ether linkages of the two methoxy groups.[4]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positive radical ion (M⁺•).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Expert Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺•): The molecular formula of this compound is C₁₆H₁₅NO₂. Its monoisotopic mass is 253.11 g/mol .[5] The mass spectrum will show a prominent molecular ion peak at m/z = 253 . The presence of an odd number of nitrogen atoms dictates that the molecular weight is an odd number, consistent with the Nitrogen Rule.

  • Fragmentation Pathway: The molecular ion is a high-energy species that undergoes fragmentation to form more stable daughter ions. The key fragmentation steps provide a fingerprint of the molecular structure.

    • Loss of a Methyl Radical: A very common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, leading to a stable oxonium ion. This would produce a significant peak at m/z = 238 .

    • Subsequent Loss of Carbon Monoxide: The [M-15]⁺ ion can then lose a molecule of carbon monoxide (CO, 28 Da) to give a fragment at m/z = 210 .

    • Fragmentation of the 2-Phenylindole Core: The fragmentation pattern of the 2-phenylindole core itself is also expected, similar to that observed for 2-phenylindole.[6][7]

References

5,6-Dimethoxy-2-phenylindole solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5,6-Dimethoxy-2-phenylindole

Abstract

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility profile and chemical stability under various stress conditions. Intended for researchers, scientists, and professionals in drug development, this document details field-proven methodologies for assessing solubility and conducting forced degradation studies. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical resource for harnessing the full potential of this versatile indole derivative in pharmaceutical and materials science applications.

Introduction: The Scientific Imperative of Characterization

This compound is a heterocyclic compound featuring a core indole scaffold substituted with two methoxy groups and a phenyl ring.[1][2] This unique structure makes it a valuable building block in medicinal chemistry for developing novel therapeutic agents, with potential applications in anti-inflammatory and anti-cancer research.[2][3] Furthermore, its electronic properties have garnered interest in materials science for applications such as organic light-emitting diodes (OLEDs).[2][3]

The successful application of any compound in these fields is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility dictates bioavailability, formulation strategies, and reaction conditions, while stability determines shelf-life, storage requirements, and potential degradation pathways that could impact efficacy and safety.[4][5] This guide provides the foundational knowledge and detailed protocols necessary to accurately characterize the solubility and stability of this compound, ensuring reliable and reproducible scientific outcomes.

Core Physicochemical Properties

A molecule's behavior in solution and its intrinsic stability are governed by its physical and chemical properties. The presence of the planar indole ring system, the electron-donating methoxy groups, and the hydrophobic phenyl group in this compound creates a molecule with distinct characteristics.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂[1][6]
Molecular Weight 253.3 g/mol [1][2][6]
CAS Number 62663-26-7[1][2][6]
Appearance Crystalline solid (typical for indole derivatives)[7]
LogP (calculated) 3.85[6]
Polar Surface Area (PSA) 34.25 Ų[6]

The high LogP value indicates a predominantly lipophilic (fat-soluble) nature, suggesting poor aqueous solubility but good solubility in organic solvents. The polar surface area, arising from the nitrogen and oxygen atoms, provides some capacity for polar interactions.

Solubility Profiling: A Systematic Approach

Solubility is a critical parameter that influences every stage of development, from initial biological screening to final product formulation. The "like dissolves like" principle is a useful starting point; the aromatic, largely non-polar structure of this compound predicts its solubility profile.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a self-validating system because it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true representation of solubility.

Rationale: This method is chosen for its simplicity and accuracy. By ensuring an excess of solid material and allowing sufficient time to reach equilibrium, it provides a thermodynamically accurate solubility value, which is essential for developing formulations and predicting absorption.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C) for 24-48 hours. The extended time ensures that the system reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the samples (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining micro-particulates. This step is critical to prevent artificially high concentration readings.

  • Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 5, against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add Excess Compound to Solvent equil1 Shake/Rotate at Constant Temp (24-48 hours) prep1->equil1 Reach Equilibrium sep1 Centrifuge or Settle equil1->sep1 Stop Shaking sep2 Collect Supernatant sep1->sep2 quant1 Filter (0.22 µm) sep2->quant1 Remove Particulates quant2 Dilute Sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 quant4 Calculate Solubility quant3->quant4

Caption: Workflow for Experimental Solubility Determination.

Expected Solubility Profile

Based on its lipophilic nature (LogP ~3.85) and data from structurally related indole compounds, the following solubility profile can be anticipated.[6] For instance, the related 5,6-dihydroxyindole is soluble in organic solvents like ethanol and DMSO but only sparingly soluble in aqueous buffers.[7]

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very Poorly Soluble / InsolubleThe large, non-polar structure dominates, leading to unfavorable interactions with water.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble to Freely SolubleThese solvents can engage in dipole-dipole interactions and effectively solvate the molecule.
Polar Protic Methanol, EthanolSolubleThe alkyl chains of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl group offers some polar interaction.
Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Soluble to Freely SolubleFavorable van der Waals interactions between the non-polar solvents and the aromatic rings of the compound.

Stability and Forced Degradation Studies

Stability testing is a non-negotiable component of chemical and pharmaceutical development, mandated by regulatory bodies like the ICH.[4][5] Forced degradation (or stress testing) studies are performed to deliberately degrade the compound under conditions more severe than those used for accelerated stability testing.[4][8][9]

The core objectives of these studies are:

  • To identify potential degradation products.[9][10]

  • To elucidate potential degradation pathways.[9][10][11]

  • To establish the intrinsic stability of the molecule.[9][10]

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from all its degradants.[9][10]

General Protocol for Forced Degradation

Rationale: A target degradation of 5-20% is generally considered optimal.[10] Over-stressing can lead to secondary degradants not representative of actual storage conditions, while under-stressing may not generate sufficient levels of degradants for detection and characterization.[9]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

  • Sampling: At predetermined time points, withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample neutralized with base), and dilute it to a standard concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 5).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation.

Specific Stress Conditions
Stress ConditionProtocolScientific Rationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60-80°C.The indole ring can be susceptible to degradation in strong acid. Methoxy groups can also be hydrolyzed under harsh acidic conditions.[12]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60-80°C.Indole derivatives can undergo hydrolysis in alkaline conditions.[12] The N-H proton of the indole is acidic and can be deprotonated, potentially leading to oxidative degradation.[13]
Oxidation Mix stock solution with 3-6% H₂O₂. Keep at room temperature.The electron-rich indole nucleus is a primary target for oxidation, which can lead to the formation of various oxindole derivatives.
Thermal Degradation Store the solid compound and a solution of the compound at elevated temperatures (e.g., 80°C).Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[5]Indole-containing compounds are often photosensitive due to their ability to absorb UV radiation, which can lead to photodegradation.[14][15]

Forced Degradation Workflow Diagram

G cluster_stress Apply Stress Conditions (in parallel) cluster_analysis Analysis at Time Points (t=0, 2, 4, 8, 24h...) start Prepare Compound Stock Solution (e.g., 1 mg/mL) acid Acidic (0.1 M HCl, 80°C) start->acid base Basic (0.1 M NaOH, 80°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid thermal Thermal (Solid/Solution, 80°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo neutralize Neutralize Sample (if applicable) acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize dilute Dilute to Target Conc. neutralize->dilute analyze Analyze via Stability- Indicating HPLC Method dilute->analyze end Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->end

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Methodology

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradants, impurities, or excipients.[9] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.[16][17]

Recommended HPLC-UV Method Protocol

Rationale: A reversed-phase C18 column is selected due to the non-polar nature of this compound.[16][18] The phenyl group on the analyte can also engage in pi-pi interactions with phenyl-hexyl columns, offering an alternative selectivity.[19] A gradient elution is employed to ensure that both the parent compound and any potential degradants (which may have different polarities) are well-resolved within a reasonable run time. Acetonitrile and water with a mild acid (formic or phosphoric acid) is a standard mobile phase system that provides good peak shape for nitrogen-containing compounds by suppressing the ionization of residual silanols on the column.[16][20][21]

ParameterRecommended Condition
HPLC System Standard HPLC/UPLC with UV/DAD Detector
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Set to λmax of this compound (determine by UV scan, likely ~280-310 nm based on indole chromophore).

Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose. The most critical validation step is specificity, which is demonstrated by showing that the peaks for known degradation products (from forced degradation studies) are well-resolved from the parent peak.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential sites for degradation. The indole ring is electron-rich and susceptible to oxidation, while the methoxy groups could be liable to hydrolysis under harsh conditions.

  • Oxidation: The C2-C3 double bond of the indole is a common site for oxidation, potentially forming oxindole or other ring-opened species.

  • Acid-Catalyzed Dimerization/Polymerization: In strongly acidic conditions, indole derivatives can undergo polymerization.

  • Hydrolysis: Under severe acidic conditions, the methoxy groups could be hydrolyzed to hydroxyl groups, forming 5,6-dihydroxy-2-phenylindole.

  • Photodegradation: UV light can induce radical reactions, leading to complex degradation mixtures.[14][15]

Proposed Degradation Pathways Diagram

G cluster_pathways Potential Degradation Products parent This compound oxid Oxidized Products (e.g., Oxindoles) parent->oxid Oxidative Stress (H₂O₂) hydro Hydrolyzed Products (e.g., 5,6-Dihydroxy-2-phenylindole) parent->hydro Strong Acid Hydrolysis (HCl, heat) poly Dimers / Polymers parent->poly Strong Acid photo_prod Photodegradation Products parent->photo_prod Photolytic Stress (UV/Vis Light)

References

Quantum Chemical Calculations for 2-Phenylindole Derivatives: A Methodological Framework for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological and photophysical properties.[1] Understanding the electronic structure, reactivity, and excited-state behavior of its derivatives is paramount for rational drug design and the development of novel functional materials. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to elucidate the properties of 2-phenylindole derivatives. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This document details the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), presents a step-by-step protocol for geometry optimization and property calculation, and offers insights into the interpretation of key electronic descriptors such as Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis.

Introduction: The Convergence of Synthesis and Simulation

The indole nucleus is a cornerstone in the architecture of pharmacologically active compounds.[2][3][4] When functionalized with a phenyl group at the 2-position, the resulting 2-phenylindole core exhibits a remarkable diversity of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7][8] This has established it as a critical scaffold for drug development.[9] The efficacy and properties of these derivatives are intrinsically linked to their three-dimensional structure and electronic landscape. Substituents on either the indole or phenyl ring can drastically alter electron density distribution, molecular geometry, and intermolecular interaction potential, thereby modulating biological activity or tuning photophysical characteristics.

While experimental synthesis and screening are indispensable, computational chemistry offers a powerful, predictive lens to rationalize structure-activity relationships (SAR) and guide molecular design, thus reducing costs and accelerating discovery.[10] Quantum chemical methods, particularly Density Functional Theory (DFT), allow us to model these molecules with high accuracy, providing fundamental insights into their stability, reactivity, and electronic behavior.[11]

This guide presents a validated workflow for performing and interpreting quantum chemical calculations on 2-phenylindole derivatives. The objective is to equip researchers with the practical knowledge to select appropriate computational methods, execute calculations correctly, and translate the numerical output into chemically meaningful insights.

Theoretical Foundations: The Computational Chemist's Toolkit

A successful computational study relies on selecting the appropriate theoretical model. For molecules like 2-phenylindoles, a combination of DFT for ground-state properties and TD-DFT for excited-state properties provides a balance of accuracy and computational efficiency.[11]

Density Functional Theory (DFT)

DFT is the workhorse for computational studies on medium-to-large organic molecules. It calculates the total electronic energy of a system based on its electron density, rather than a complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often a good starting point. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for organic molecules.[12][13]

  • Basis Sets: Pople-style basis sets are common. The 6-311G(d,p) or 6-311++G(d,p) basis sets provide a good balance between accuracy and computational cost for geometry optimizations and property calculations of indole derivatives.[10][13][14] The "++" indicates the addition of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions, while "(d,p)" adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bond shapes.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the interaction of molecules with light (e.g., UV-Vis absorption), we must consider their electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks in a spectrum.[15][16][17][18] This is crucial for understanding the photophysical properties of 2-phenylindole derivatives, which are relevant for applications like fluorescent probes or photosensitizers.[19]

Implicit Solvation Models

Reactions and biological processes rarely occur in a vacuum. The surrounding solvent can significantly influence a molecule's geometry and electronic properties. Explicitly modeling every solvent molecule is computationally prohibitive. Therefore, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are employed.[20][21] These models treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute molecule, providing more realistic results for properties calculated in solution.[17]

The Core Computational Workflow: From Structure to Properties

A rigorous and reproducible computational study follows a logical sequence of steps. Each step builds upon the last and includes a validation check to ensure the integrity of the results.

G A Build Initial 3D Structure (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT: B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C Find lowest energy structure D Is it a true minimum? (No imaginary frequencies) C->D Verify nature of stationary point D->B E Single-Point Calculation (Higher basis set, if needed) D->E Yes F Property Analysis (HOMO/LUMO, NBO, TD-DFT) E->F Calculate electronic properties

Caption: A validated computational workflow for 2-phenylindole derivatives.
Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps for obtaining a reliable ground-state structure, which is the foundation for all subsequent property calculations.

  • Input Structure Generation:

    • Draw the 2D structure of the desired 2-phenylindole derivative in a molecular editor (e.g., GaussView, Avogadro).

    • Convert the 2D sketch to a preliminary 3D structure using the editor's built-in tools. This initial geometry does not need to be perfect.

  • Geometry Optimization:

    • Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).[22]

    • Keyword Selection: Specify the job type as Opt (Optimization) and Freq (Frequency) simultaneously. This is efficient and ensures the frequencies are calculated for the final optimized geometry.

    • Method Selection: Choose the DFT functional and basis set. A robust choice is B3LYP/6-311G(d,p).

    • Solvent Effects: If calculations in solution are desired, include the appropriate keyword, e.g., SCRF=(PCM, Solvent=Water).

    • Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.

  • Validation via Frequency Analysis:

    • The Causality: The optimization algorithm locates a stationary point where the forces on all atoms are zero. However, this could be an energy minimum (the desired structure) or a saddle point (a transition state). A frequency calculation is essential to distinguish between these.

    • Interpretation: After the job completes, inspect the output file for the calculated vibrational frequencies.

      • Zero Imaginary Frequencies: If all calculated frequencies are positive (real), the optimized structure corresponds to a true energy minimum.[23]

      • One or More Imaginary Frequencies: If one or more negative (imaginary) frequencies are present, the structure is not a minimum.[24] The imaginary frequency corresponds to the vibrational mode that leads "downhill" on the energy surface. To resolve this, manually displace the atoms along this mode in the direction of the vibration and resubmit the optimization.

Analysis of Calculated Properties: Translating Data into Insight

Once a validated structure is obtained, a wealth of information can be extracted to describe the molecule's electronic character and potential behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. They are key to understanding a molecule's electronic properties and reactivity.[25]

  • HOMO: Represents the ability to donate an electron. Molecules with a high-energy HOMO are better electron donors.

  • LUMO: Represents the ability to accept an electron. Molecules with a low-energy LUMO are better electron acceptors.

  • HOMO-LUMO Energy Gap (Eg): This is the energy difference between the HOMO and LUMO. It is a critical parameter that relates to the molecule's chemical stability and the energy of its lowest-energy electronic excitation.[26][27] A smaller gap generally implies higher chemical reactivity and a red-shift (lower energy) in the absorption spectrum.[25]

G axis Energy Y1 Y2 Y1->Y2 HOMO HOMO LUMO LUMO HOMO_line LUMO_line HOMO_line->LUMO_line Gap_label Energy Gap (Eg) Proportional to Excitation Energy Gap_arrow_start Gap_arrow_end Gap_arrow_start->Gap_arrow_end

Caption: Relationship between HOMO, LUMO, and the energy gap.

Data Presentation: Frontier Orbitals of a Hypothetical 2-Phenylindole Derivative

PropertyEnergy (eV)Description
EHOMO-5.85Electron-donating capability
ELUMO-1.95Electron-accepting capability
Energy Gap (Eg) 3.90 Indicator of chemical stability and excitation energy
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[28][29] It transforms the complex calculated wave function into localized bonds, lone pairs, and anti-bonding orbitals, closely resembling the Lewis structure concept.[28] Key outputs include:

  • Natural Atomic Charges: These provide a more robust measure of the electron distribution than other methods like Mulliken population analysis.[30] They can be used to identify electrophilic and nucleophilic sites.

  • Second-Order Perturbation Analysis: This part of the NBO output details the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[28] Large stabilization energies (E(2)) indicate significant electron delocalization, such as hyperconjugation or resonance, which contribute to the molecule's overall stability.

Data Presentation: NBO Analysis for a Hypothetical Derivative

Atom (Label)Natural Charge (e)Key Donor-Acceptor Interaction (Donor NBO -> Acceptor NBO)E(2) (kcal/mol)
N1 (Indole)-0.552LP(1) N1 -> π(C8-C9)35.8
C2 (Indole)+0.210π(C7-C8) -> π(C2-C3)18.5
O1 (Subst.)-0.680LP(2) O1 -> σ*(C10-H11)5.2

*LP = Lone Pair

Analysis of Electronic Spectra (TD-DFT)

The output of a TD-DFT calculation provides the necessary data to simulate a UV-Vis spectrum.

  • Vertical Excitation Energies (eV): These are the energies required to promote an electron from the ground state to an excited state without allowing the geometry to relax. They correspond to the position of the absorption maxima (λmax).

  • Oscillator Strength (f): This is a dimensionless quantity that represents the probability of a given electronic transition. A value of f > 0.01 typically indicates an observable peak in the experimental spectrum. Transitions with f ≈ 0 are considered "dark" or forbidden.

  • Orbital Contributions: The output will also detail which molecular orbitals are involved in the transition (e.g., HOMO -> LUMO). This is crucial for characterizing the nature of the excitation, such as a π→π* or n→π* transition.

Data Presentation: TD-DFT Results for a Hypothetical Derivative (in Methanol)

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S13.543500.4521HOMO -> LUMO (95%)
S23.983120.0015HOMO-1 -> LUMO (88%)
S34.212940.2110HOMO -> LUMO+1 (75%)

Conclusion and Outlook

This guide has outlined a robust, self-validating workflow for applying quantum chemical calculations to the study of 2-phenylindole derivatives. By combining DFT and TD-DFT with appropriate functionals, basis sets, and solvation models, researchers can gain profound insights into the structural, electronic, and photophysical properties of these vital molecules. The systematic approach of geometry optimization, frequency validation, and detailed property analysis (FMO, NBO, TD-DFT) provides a powerful predictive tool to rationalize experimental findings and guide the design of new derivatives with enhanced therapeutic or material properties. As computational resources continue to grow, these methods will become even more integral to the molecular sciences, accelerating the pace of innovation in drug discovery and beyond.

References

Natural sources and analogues of 5,6-Dimethoxy-2-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6-Dimethoxy-2-phenylindole: Natural Analogues, Synthesis, and Biological Significance

Authored by: A Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this class, 2-phenylindoles represent a significant chemotype, valued for their diverse biological activities. The substitution pattern on both the indole and phenyl rings dramatically influences their pharmacological profile. This guide focuses on this compound, a specific derivative whose importance is best understood through the lens of its natural analogues and synthetic derivatives.

While direct natural sources of this compound have not been identified, its core structure is closely related to vital biogenic molecules, namely the precursors of eumelanin, the dark pigment in humans. This document provides a comprehensive overview for researchers and drug development professionals, exploring the biosynthetic context of related natural compounds, established synthetic routes to the title compound and its analogues, and their significant biological activities.

Part 1: The Natural Context - Eumelanin Biosynthesis and Dihydroxyindoles

The closest naturally occurring and extensively studied analogues to this compound are 5,6-dihydroxyindoles. These molecules are not mere chemical curiosities; they are the fundamental building blocks of eumelanin, the primary determinant of brown and black pigmentation in human skin, hair, and eyes. The biosynthesis of eumelanin is a complex enzymatic cascade that begins with the amino acid L-phenylalanine.[1][2]

Key intermediates in this pathway include 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] The oxidative polymerization of these precursors leads to the formation of the complex, heterogeneous eumelanin biopolymer.[2][3] The presence of the 5,6-dihydroxy motif is critical for this process and underscores the biological relevance of this specific substitution pattern on the indole ring. Due to their low molecular weight, these endogenous precursors have advantages over the final biopolymer as potential therapeutic agents, exhibiting better tissue penetration.[1][2]

Below is a simplified diagram illustrating the final stages of eumelanin biosynthesis, highlighting the formation of these key indole precursors.

Eumelanin_Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Dopachrome Tautomerase DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Eumelanin Eumelanin Polymer DHICA->Eumelanin Oxidative Polymerization DHI->Eumelanin Oxidative Polymerization Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Phenylhydrazine Phenylhydrazine Hydrazone Acetophenone Phenylhydrazone Phenylhydrazine->Hydrazone Acetophenone Acetophenone Acetophenone->Hydrazone Indole 2-Phenylindole Hydrazone->Indole [3,3]-Sigmatropic Rearrangement Acid Acid Catalyst (e.g., Polyphosphoric Acid) Acid->Indole Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule_Normal Microtubule Assembly (Dynamic Instability) Tubulin->Microtubule_Normal Polymerization Microtubule_Blocked Assembly Blocked Tubulin->Microtubule_Blocked Indole Methoxy-Substituted 2-Phenylindole Indole->Tubulin Binds to Colchicine Site CellCycle Normal Cell Cycle & Proliferation Microtubule_Normal->CellCycle Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Blocked->Apoptosis

References

The Fischer Indole Synthesis: A Technical Guide to 2-Substituted Indoles for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Among its derivatives, 2-substituted indoles are of particular interest as key intermediates and bioactive molecules.[2][3] The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a primary method for constructing the indole nucleus.[4] This in-depth guide provides a comprehensive technical overview of the Fischer indole synthesis with a specific focus on the preparation of 2-substituted indoles. It is intended for researchers, scientists, and drug development professionals, offering insights into the reaction's mechanistic underpinnings, practical experimental protocols, and strategies for overcoming common challenges.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely utilized chemical reaction that forms the indole heterocyclic ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5] Its enduring popularity stems from its broad substrate scope and the ready availability of starting materials. The reaction proceeds by heating a phenylhydrazone with an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[5][6] This guide will dissect the critical parameters of this reaction, empowering chemists to rationally design and execute syntheses of 2-substituted indoles with high efficiency and predictability.

The Core Mechanism: A Step-by-Step Deconstruction

The Fischer indole synthesis is a mechanistically rich process involving a cascade of key transformations. A thorough understanding of this pathway is paramount for troubleshooting and optimizing reaction conditions.

The currently accepted mechanism, first proposed by Robinson, involves three main stages:

  • Hydrazone Formation and Tautomerization: The reaction initiates with the condensation of a phenylhydrazine with a ketone (in this case, one that will lead to a 2-substituted indole) to form a phenylhydrazone. This is followed by tautomerization to the corresponding enamine or 'ene-hydrazine' intermediate.[5][7]

  • [8][8]-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial C-C bond is formed via a[8][8]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[1][6] This step transiently disrupts the aromaticity of the benzene ring to form a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine then undergoes cyclization to form a cyclic aminal. Subsequent elimination of ammonia under the acidic conditions, followed by rearomatization, yields the final indole product.[5] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the indole ring.[5]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation & Tautomerization cluster_rearrangement Step 2: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Ketone, -H2O Ketone Ketone (R1-CO-CH2-R2) Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H+ Diimine Di-imine Intermediate Protonated_Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclic_Aminal Cyclic Aminal Diimine->Cyclic_Aminal Cyclization Indole 2-Substituted Indole Cyclic_Aminal->Indole - NH3, -H+ (Aromatization)

Figure 1: The mechanistic pathway of the Fischer indole synthesis.

Strategic Catalyst Selection for 2-Substituted Indoles

The choice of acid catalyst is a critical determinant of reaction success, influencing both reaction rate and, in the case of unsymmetrical ketones, regioselectivity. A variety of Brønsted and Lewis acids have been successfully employed.

Catalyst TypeExamplesTypical Conditions & Considerations
Brønsted Acids HCl, H₂SO₄, p-Toluenesulfonic acid (p-TsOH), Polyphosphoric acid (PPA)Often used in stoichiometric or catalytic amounts. PPA is a strong dehydrating agent and can be effective for less reactive substrates.[4][5]
Lewis Acids ZnCl₂, BF₃, AlCl₃, FeCl₃Frequently used and often provide milder reaction conditions. ZnCl₂ is one of the most common catalysts for this reaction.[4][6]
Solid-Supported Catalysts Amberlite IR 120 HCan facilitate easier product purification and catalyst recycling, particularly in continuous flow systems.[9]

Experimental Protocol: Synthesis of 2-Arylindoles

This section provides a detailed, step-by-step protocol for the synthesis of 2-arylindoles, a common class of 2-substituted indoles, via a one-pot Fischer indole synthesis.[3]

Materials
  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Substituted acetophenone (1.0-1.2 eq)

  • Glacial acetic acid (as catalyst)

  • Ethanol (as solvent)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenylhydrazine hydrochloride (1.0 eq) and the substituted acetophenone (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid.[3]

  • Reaction: The reaction mixture can be stirred at room temperature or heated to reflux.[3] Microwave irradiation can also be employed to accelerate the reaction.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl.[10]

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-arylindole.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Phenylhydrazine HCl and Acetophenone in Ethanol B Add catalytic Acetic Acid A->B C Heat to Reflux (or Microwave) B->C D Monitor by TLC C->D E Cool to RT, Dilute with EtOAc D->E F Wash with sat. aq. NH4Cl E->F G Extract Aqueous Layer with EtOAc F->G H Combine Organic Layers, Dry (Na2SO4) G->H I Concentrate in vacuo H->I J Silica Gel Column Chromatography I->J K Pure 2-Arylindole J->K

Figure 2: A generalized experimental workflow for the synthesis of 2-arylindoles.

Navigating Challenges: Regioselectivity, Low Yields, and Reaction Failures

While powerful, the Fischer indole synthesis is not without its challenges. A proactive understanding of these potential pitfalls is crucial for successful implementation.

The Challenge of Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is used, the formation of two regioisomeric indoles is possible. The regiochemical outcome is a delicate balance of several factors:

  • Acidity of the Medium: The strength of the acid catalyst can significantly influence the product ratio.[10] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[10] For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol for the formation of 3-unsubstituted indoles from methyl ketones.[11]

  • Steric Effects: Bulky substituents on either the ketone or the phenylhydrazine can sterically hinder the formation of one of the enamine isomers, thereby directing cyclization to the less hindered position.[10][12]

  • Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the[8][8]-sigmatropic rearrangement transition states, leading to enhanced regioselectivity.[13][14]

Troubleshooting Low Yields and Reaction Failures

Low yields or complete reaction failure can often be attributed to the electronic properties of the substrates.[10]

  • Substituent Effects: Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[10][15] Conversely, very strong electron-withdrawing groups on the phenylhydrazine can deactivate the system towards the desired cyclization.

  • Reaction Conditions: The reaction is sensitive to temperature and acid concentration. Optimization of these parameters is often necessary for a given substrate pair.[10]

  • Inherent Limitations: The synthesis of certain indole derivatives, such as C3-N-substituted indoles, is notoriously difficult via the classical Fischer method due to competing N-N bond cleavage pathways.[10][15] In such cases, alternative synthetic strategies may be required.[16] For instance, the Buchwald-Hartwig amination offers a modern approach to indole synthesis.[16]

Conclusion and Future Outlook

The Fischer indole synthesis has remained a mainstay in the synthetic chemist's toolbox for over a century, and for good reason. Its operational simplicity and broad applicability make it an invaluable tool for accessing the medicinally important indole core. Specifically for 2-substituted indoles, a careful consideration of catalyst, reaction conditions, and substrate electronics allows for the rational design of efficient and often regioselective syntheses. As the demand for novel indole-containing therapeutics continues to grow, a deep, practical understanding of this classic transformation will undoubtedly continue to empower innovation in drug discovery and development.

References

Introduction: The Strategic Imperative of Physicochemical Profiling for Dimethoxyindole Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Dimethoxyindoles

The dimethoxyindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological pathways. From neuroscience to oncology, their therapeutic potential is vast. However, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is contingent not only on its pharmacological potency but profoundly on its physicochemical properties. These characteristics—solubility, lipophilicity, ionization, solid-state form, and stability—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.

This guide provides a comprehensive framework for the systematic physicochemical characterization of dimethoxyindole drug candidates. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this document is structured to elucidate the causal relationships behind experimental choices, offering a self-validating system of analysis. We will explore not just how to measure a parameter, but why that parameter is critical, how it interrelates with others, and how the resulting data package informs strategic decisions in the drug development pipeline.

Chapter 1: Foundational Spectroscopic and Solution-State Properties

Before delving into complex solid-state and stability assessments, a foundational understanding of the molecule's behavior in solution is paramount. These initial analyses provide the baseline data required for nearly all subsequent experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Molecular Fingerprint

UV-Vis spectroscopy is often the first analytical step post-synthesis. It serves as a rapid, non-destructive method to confirm the presence of the indole chromophore and to establish a quantitative method for concentration determination.

Expertise & Causality: The indole ring system possesses a characteristic UV absorbance profile due to its π-electron system. For dimethoxyindoles, the methoxy groups act as auxochromes, typically causing a bathochromic (red) shift of the absorbance maxima (λ_max) compared to the parent indole. Establishing the λ_max and the molar absorptivity (ε) is not merely a characterization step; it is a prerequisite for numerous other assays, including solubility and dissolution studies, where concentration needs to be measured accurately.[1]

Protocol: UV-Vis Spectral Analysis and Molar Absorptivity Determination

  • Solvent Selection: Choose a UV-transparent solvent in which the dimethoxyindole is highly soluble (e.g., Methanol, Acetonitrile). The solvent must be compatible with subsequent assays.

  • Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations that yield absorbances between 0.1 and 1.0 AU (the linear range of most spectrophotometers).

  • Spectral Scan: Scan each dilution across a relevant wavelength range (e.g., 200-400 nm) to identify the λ_max.

  • Beer-Lambert Plot: Plot absorbance at λ_max versus concentration for the serial dilutions.

  • Calculation: The slope of the resulting linear regression line represents the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc). This value is now a critical parameter for quantifying the compound in future experiments.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary cause of failure for drug candidates.[2] A compound must be in solution to be absorbed. Therefore, accurately determining its solubility across a physiologically relevant pH range is a cornerstone of pre-formulation.

Expertise & Causality: The solubility of a dimethoxyindole can be significantly influenced by its ionization state, which is dictated by its pKa and the pH of the medium. The indole nitrogen is weakly acidic (pKa ≈ 17), so it is not typically ionized under physiological conditions.[3] However, the presence of other ionizable groups would make pH-dependent solubility a critical factor. The "gold standard" is the thermodynamic equilibrium solubility determined by the shake-flask method, which measures the true saturation point of the compound.[4]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Medium Preparation: Prepare buffered solutions at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract and blood.

  • Compound Addition: Add an excess of the solid dimethoxyindole compound to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is achieved. The system is at equilibrium when consecutive measurements show no further increase in concentration.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation and/or filtration using a low-binding filter (e.g., PVDF). This step is critical to avoid artificially high results from suspended solid particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine its concentration using a validated analytical method, typically the UV-Vis spectroscopy method developed in section 1.1 or a more specific HPLC-UV method.[5]

Data Presentation: pH-Solubility Profile

pH of MediumSolubility (µg/mL) at 25°C
1.2 (Simulated Gastric Fluid)Value
4.5 (Simulated Intestinal Fluid)Value
6.8 (Simulated Intestinal Fluid)Value
7.4 (Simulated Blood Plasma)Value
Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[6] This parameter is a powerful predictor of how a molecule's properties, particularly solubility and lipophilicity, will change as it traverses the different pH environments of the human body.

Expertise & Causality: While the indole NH is very weakly acidic, dimethoxyindoles may be substituted with basic or acidic functional groups. For a basic amine, the pKa will determine the extent of its positive charge in the stomach (low pH) versus the intestine (higher pH). This charge state dramatically affects its ability to cross lipid membranes. Potentiometric titration is a robust method for pKa determination, as it directly measures the buffering effect of the analyte as a function of added titrant.

Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Prepare a solution of the dimethoxyindole derivative of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration Setup: Use a calibrated pH meter and an automated titrator for precise delivery of the titrant (e.g., 0.1 M HCl for a basic analyte or 0.1 M NaOH for an acidic analyte).

  • Titration: Titrate the sample solution with the acid or base, recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For more complex molecules or noisy data, the first or second derivative of the curve can be used to accurately identify the equivalence point(s).

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Expertise & Causality: There is a delicate balance required for oral drug absorption. A molecule must be soluble enough in the gut to dissolve, but also lipophilic enough to partition into and cross the lipid bilayer of intestinal cells. LogP is a key parameter in predictive models like Lipinski's Rule of 5, which suggests an optimal LogP of <5 for oral bioavailability.[7] The shake-flask method using n-octanol and water is the traditional method, but HPLC-based methods are often used for higher throughput.[8][9]

Protocol: LogP Determination by HPLC

  • Principle: This method correlates the retention time (t_R) of a compound on a reversed-phase HPLC column (e.g., C18) with the known LogP values of a series of standard compounds. The non-polar stationary phase mimics the lipid environment, and more lipophilic compounds are retained longer.

  • Standard Selection: Choose a set of 5-7 commercially available compounds with well-documented LogP values that bracket the expected LogP of the dimethoxyindole.

  • Chromatographic Conditions: Develop an isocratic HPLC method, typically using a mobile phase of methanol/water or acetonitrile/water. The conditions must be consistent for all standards and the test compound.[10]

  • Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the capacity factor, k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k') versus the known LogP for the standards.

  • Sample Analysis: Inject the dimethoxyindole sample under the identical HPLC conditions and determine its log(k').

  • LogP Calculation: Interpolate the LogP of the dimethoxyindole from its measured log(k') using the linear regression equation from the calibration curve.

Workflow: Interrelation of Solution Properties

The following diagram illustrates how these fundamental properties are interconnected and inform the drug development process.

G cluster_solution Solution-State Characterization cluster_application Application in Drug Development UV UV-Vis Spectroscopy (λmax, ε) Sol Aqueous Solubility (Shake-Flask) UV->Sol Provides Quantification Method Form Formulation Strategy Sol->Form Guides Excipient Choice Bio Bioavailability Assessment Sol->Bio pKa Ionization Constant (pKa) (Potentiometric Titration) pKa->Sol Influences pH-Dependence LogP Lipophilicity (LogP/LogD) (HPLC Method) pKa->LogP Determines LogD from LogP ADME ADME Prediction (e.g., Lipinski's Rule) LogP->ADME Predicts Membrane Permeability ADME->Bio

Caption: Interconnectivity of core solution-state physicochemical properties.

Chapter 2: Solid-State Characterization

The solid-state form of an active pharmaceutical ingredient (API) has profound implications for its stability, manufacturability, and dissolution rate. For dimethoxyindoles, understanding the crystal structure is not an academic exercise but a regulatory and practical necessity.

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including its conformation, stereochemistry, and the packing arrangement within the crystal lattice.[11]

Expertise & Causality: The crystal packing reveals the network of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that hold the solid together.[12][13] These interactions dictate the material's physical properties, such as melting point and dissolution energy. Furthermore, identifying the crystal structure is essential for intellectual property protection and for identifying and controlling polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have drastically different solubilities and stabilities, making control of the solid form a critical aspect of drug development.

Protocol: Single-Crystal X-ray Diffraction Workflow

  • Crystal Growth: This is often the most challenging step. High-quality single crystals (0.1-0.3 mm) are grown using techniques like slow evaporation, solvent diffusion, or vapor diffusion.[11] The choice of solvent is critical and can influence the resulting polymorph.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and flash-cooled in a stream of liquid nitrogen (~100 K) to minimize radiation damage.[11] The crystal is then placed in an X-ray diffractometer, and a full dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which atomic positions are determined. This model is then "refined" to achieve the best possible fit with the experimental data.

  • Data Analysis and Reporting: The final output includes precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions. This data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Data Presentation: Crystallographic Data Table

ParameterCompound X (Form I)Compound X (Form II)
Chemical FormulaC₁₇H₁₄N₂O₂SC₁₇H₁₄N₂O₂S
Crystal SystemOrthorhombicMonoclinic
Space GroupP 2₁2₁2₁P2₁/c
a (Å)4.94596.2351
b (Å)10.540126.0156
c (Å)25.081312.4864
V (ų)1307.502024.1
Z (molecules/unit cell)44
Key Intermolecular InteractionsN-H···O H-bonds, π-π stackingC-H···π interactions

Note: Data is illustrative, modeled after typical indole derivative structures.[11][14]

Chapter 3: Chemical Stability and Degradation Pathway Analysis

Ensuring a drug candidate is stable under storage and administration conditions is mandated by regulatory agencies and is fundamental to patient safety.[15] Forced degradation studies are performed to deliberately stress the molecule, thereby identifying potential degradation products and establishing stability-indicating analytical methods.[16][17]

Expertise & Causality: As per International Council for Harmonisation (ICH) guidelines (e.g., Q1A), forced degradation studies expose the API to conditions more severe than those used in long-term stability testing.[16] This includes acid/base hydrolysis, oxidation, heat, and light. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method used (typically HPLC) is capable of separating the degradants from the parent peak and from each other. This "stability-indicating" method is then used for all formal stability studies.[18] Indole rings can be susceptible to oxidation and degradation under strong acidic conditions.[19]

Workflow: Forced Degradation and Method Development

G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analytical Workflow cluster_outcome Key Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyze Analyze Stressed Samples Acid->Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analyze Ox Oxidation (e.g., 3% H₂O₂, RT) Ox->Analyze Heat Thermal Stress (e.g., 80°C, solid state) Heat->Analyze Light Photostability (ICH Q1B light exposure) Light->Analyze HPLC Develop HPLC Method HPLC->Analyze Purity Assess Peak Purity (e.g., DAD/MS) Analyze->Purity Check for co-elution Validate Validate Stability-Indicating Method (SIM) Purity->Validate Confirm specificity Path Elucidate Degradation Pathways Validate->Path Spec Set Impurity Specifications Validate->Spec Store Define Storage Conditions & Shelf-Life Validate->Store

Caption: Workflow for forced degradation and stability-indicating method development.

Protocol: Representative Acid Hydrolysis Study

  • Sample Preparation: Prepare a solution of the dimethoxyindole in a 50:50 mixture of acetonitrile and 0.1 M HCl at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Heat the solution in a sealed vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). A parallel control sample (in neutral solvent) should be stored under the same conditions.

  • Sample Quenching: After the stress period, cool the sample to room temperature and neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH) to halt the degradation reaction.

  • HPLC Analysis: Analyze the stressed, neutralized sample and the control sample using a high-resolution HPLC method, typically with a diode-array detector (DAD) and a mass spectrometer (MS).

  • Data Evaluation:

    • Quantify Degradation: Calculate the percentage of the parent drug remaining and the percentage of each degradation product formed.

    • Peak Purity: Use DAD and MS data to confirm that the parent peak is pure and to obtain mass information for the unknown impurity peaks, which aids in their structural elucidation.

    • Mass Balance: Ensure that the sum of the parent peak and all impurity peaks accounts for close to 100% of the initial parent concentration, confirming that all major degradants are detected.

Conclusion

The physicochemical characterization of a dimethoxyindole drug candidate is a multi-faceted, integrated process. The data generated from the assays described herein do not exist in isolation; they form a cohesive narrative that predicts the in vivo fate of the molecule. A pH-solubility profile informed by the pKa, a LogP value that balances solubility with permeability, a well-defined and stable solid form, and a thorough understanding of potential degradation pathways are all critical pieces of the puzzle. By approaching this characterization with scientific rigor and a clear understanding of the causal links between these properties and biological performance, drug development teams can de-risk their projects, optimize formulation strategies, and ultimately increase the probability of advancing safe and effective medicines to the clinic.

References

Methodological & Application

Application Notes and Protocols: 5,6-Dimethoxy-2-phenylindole as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fluorophores in Neurodegenerative Disease Research

The study of protein aggregation is a cornerstone of research into neurodegenerative diseases such as Alzheimer's Disease (AD). A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides into oligomers and insoluble fibrils, which form plaques in the brain.[1] Fluorescent probes are indispensable tools for visualizing these structures in cellular and tissue models, enabling researchers to investigate the mechanisms of aggregation and screen for potential therapeutic agents.[2]

The indole scaffold is a privileged structure in medicinal chemistry and has emerged as a promising core for the development of fluorescent probes.[3][4] Derivatives of 2-phenylindole, in particular, possess intriguing photophysical properties that can be tuned through chemical modification.[5][6] This application note introduces 5,6-Dimethoxy-2-phenylindole , a member of this class, and provides a comprehensive framework for its evaluation as a novel fluorescent probe for imaging intracellular amyloid-beta aggregates.

As a novel compound, a systematic characterization is paramount. This guide will lead the researcher through the essential steps of determining its spectral properties, assessing its biocompatibility, and validating its application in a cellular model of amyloid-beta aggregation. The causality behind each experimental choice is explained to provide a robust, self-validating system for adopting this promising research tool.

Part 1: Physicochemical and Spectral Characterization

Before any cellular application, the fundamental photophysical properties of this compound must be determined. The methoxy substituents are expected to cause a bathochromic (red) shift in the excitation and emission spectra compared to the parent 2-phenylindole molecule.[7][8]

Hypothesized Properties

Based on the fluorescence of related indole compounds, the following properties are hypothesized.[4] These must be experimentally verified using the protocol below.

PropertyHypothesized ValueRationale
Excitation Max (λex) ~365 nmThe parent indole structure absorbs in the UV range. Methoxy groups typically shift absorption to longer wavelengths.
Emission Max (λem) ~480 nmA significant Stokes shift is common for indole derivatives, with emission expected in the blue-green region of the spectrum.[4]
Solubility Soluble in DMSO, EthanolCommon for small organic molecules of this type.
Protocol 1: Determination of Spectral Properties

This protocol describes how to determine the excitation and emission maxima of this compound using a fluorescence spectrophotometer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution to 10 µM in PBS. Note: The final DMSO concentration should be kept below 0.5% to minimize solvent effects.

  • Excitation Spectrum: a. Set the emission wavelength on the spectrophotometer to a wavelength longer than the expected excitation, e.g., 500 nm. b. Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm). c. The peak of the resulting spectrum is the excitation maximum (λex).

  • Emission Spectrum: a. Set the excitation wavelength to the experimentally determined λex. b. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). c. The peak of the resulting spectrum is the emission maximum (λem).

Part 2: Biocompatibility and Cytotoxicity Assessment

A crucial prerequisite for live-cell imaging is that the fluorescent probe exhibits minimal toxicity at its working concentration.[9] This section provides a protocol to determine the optimal, non-toxic concentration range of this compound.

Workflow for Cytotoxicity Assessment

cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining & Analysis prep1 Seed SH-SY5Y cells in a 96-well plate prep2 Incubate for 24 hours to allow attachment prep1->prep2 treat1 Prepare serial dilutions of This compound prep2->treat1 treat2 Treat cells with varying concentrations (e.g., 0.1 µM to 100 µM) treat1->treat2 treat3 Include untreated (negative) and lysis buffer (positive) controls treat2->treat3 stain1 Incubate for 24 hours treat3->stain1 stain2 Add dual viability/cytotoxicity stain (e.g., Calcein-AM/Propidium Iodide) stain1->stain2 stain3 Image on a fluorescence plate reader or microscope stain2->stain3 stain4 Quantify live vs. dead cells and calculate the CC50 stain3->stain4

Caption: Workflow for determining the cytotoxicity of the probe.

Protocol 2: Fluorescence-Based Cytotoxicity Assay

This protocol uses a dual-staining method with Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red) to assess cell viability.[10]

Materials:

  • SH-SY5Y neuroblastoma cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Calcein-AM and Propidium Iodide (PI) staining solution

  • Lysis buffer (e.g., 0.1% Triton X-100) as a positive control for 100% cytotoxicity

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours.

  • Compound Dilution: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • Cell Treatment: Remove the old medium and add 100 µL of the diluted compound to the respective wells.

    • Negative Control: Wells with medium containing 0.1% DMSO (vehicle control).

    • Positive Control: Wells with medium to be replaced with lysis buffer 30 minutes before staining.

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Staining: Add the Calcein-AM/PI staining solution according to the manufacturer's protocol and incubate for 15-30 minutes.

  • Imaging and Analysis:

    • Image the wells using a fluorescence microscope with appropriate filter sets for Calcein (FITC channel) and PI (TRITC channel).

    • Alternatively, quantify the fluorescence intensity using a multi-well plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control. Determine the concentration at which 50% of cells are non-viable (CC50). The optimal working concentration for imaging should be well below the CC50 value (typically 10-fold lower).

Part 3: Application in Imaging Intracellular Amyloid-Beta

The fluorescence of some indole derivatives is environmentally sensitive, making them potential probes for specific cellular structures like protein aggregates.[3] This section outlines a protocol to test this compound for its ability to visualize intracellular Aβ aggregates in a cellular model.

Experimental Workflow for Aβ Staining

cluster_model Cell Model Preparation cluster_stain Probe Staining cluster_image Imaging & Validation model1 Culture SH-SY5Y cells on glass-bottom dishes model2 Treat cells with pre-aggregated synthetic Aβ42 peptides to induce intracellular aggregates model1->model2 stain1 Prepare working solution of This compound in serum-free medium model2->stain1 stain2 Incubate cells with the probe (e.g., 30 minutes at 37°C) stain1->stain2 stain3 Wash cells with PBS to remove excess probe stain2->stain3 image1 Image live cells using a fluorescence microscope with appropriate filters (e.g., DAPI or custom set) stain3->image1 image2 For validation, fix cells and co-stain with an anti-Aβ antibody or Thioflavin S image1->image2 image3 Analyze co-localization to confirm specificity image2->image3

Caption: Workflow for staining and validating the probe in an Aβ cell model.

Protocol 3: Live-Cell Staining of Aβ Aggregates

This protocol details the steps for staining intracellular Aβ aggregates induced in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells cultured on glass-bottom imaging dishes

  • Pre-aggregated synthetic Aβ42 peptides

  • This compound working solution (at a non-toxic concentration determined in Protocol 2, e.g., 1-5 µM) in serum-free medium

  • Live-cell imaging solution (e.g., HBSS)

  • Fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Induce Aβ Aggregates: Treat SH-SY5Y cells with pre-aggregated Aβ42 peptides for 24-48 hours to induce the formation of intracellular aggregates.[11] Include an untreated control dish.

  • Probe Loading: a. Wash the cells twice with warm serum-free medium. b. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C. Note: Incubation time may need optimization (15-60 minutes).

  • Wash: Remove the probe solution and wash the cells three times with warm live-cell imaging solution to reduce background fluorescence.

  • Imaging: a. Place the dish on the microscope stage within the environmental chamber. b. Acquire images using the filter set determined from the spectral characterization (e.g., Ex: 365/20 nm, Em: 480/40 nm). c. Compare the fluorescence signal in Aβ-treated cells versus untreated control cells. A specific probe should show a significant increase in fluorescence in punctate structures within the treated cells.

Protocol 4: Validation by Co-localization with Thioflavin S (Fixed Cells)

To validate that this compound specifically stains Aβ aggregates, a co-localization experiment with a gold-standard Aβ dye like Thioflavin S is necessary.[12]

Materials:

  • Cells stained according to steps 1 and 2 of Protocol 3

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • 0.05% Thioflavin S in 50% ethanol

  • Mounting medium

Procedure:

  • Stain with Probe: Perform live-cell staining with this compound as described in Protocol 3 (steps 1-2).

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Thioflavin S Staining: Wash with PBS, then incubate with 0.05% Thioflavin S solution for 8 minutes.

  • Differentiation: Wash with 80% ethanol, 95% ethanol, and finally three times with PBS to remove non-specific binding.

  • Mount and Image: Mount the coverslip with an appropriate mounting medium. Image using filter sets for both this compound (e.g., DAPI channel) and Thioflavin S (FITC channel).

  • Analysis: Merge the two channels and analyze for co-localization. A high degree of overlap between the signals from both probes would strongly support the specificity of this compound for Aβ aggregates.

Conclusion and Future Directions

This document provides a comprehensive set of protocols to rigorously evaluate this compound as a novel fluorescent probe for imaging intracellular amyloid-beta aggregates. By systematically determining its spectral properties, cytotoxicity profile, and specificity through co-localization, researchers can confidently establish its utility. Successful validation would position this compound as a valuable tool for high-content screening, mechanistic studies of protein aggregation, and the development of new diagnostics for Alzheimer's disease.

References

Application Note & Protocol: A Robust Protocol for the Synthesis of 5,6-Dimethoxy-2-phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5,6-dimethoxy-2-phenylindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole scaffold is a core component of numerous natural products and pharmaceutical agents.[1] This guide focuses on the Fischer indole synthesis, a reliable and widely applicable method for constructing the indole ring system.[2] We offer a comprehensive, step-by-step procedure, from the formation of the key phenylhydrazone intermediate to its acid-catalyzed cyclization, purification, and final characterization. The causality behind experimental choices, safety precautions, and characterization data are thoroughly discussed to ensure reproducibility and success.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds, including the neurotransmitter serotonin, the amino acid tryptophan, and numerous pharmaceuticals like the anti-migraine triptans.[1][3] Specifically, derivatives of this compound serve as versatile building blocks for novel therapeutic agents, with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The substitution pattern, featuring methoxy groups at the 5 and 6 positions and a phenyl group at the 2 position, offers a unique electronic and steric profile for targeted biological interactions.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles.[3][7] It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[3][8] This method is valued for its versatility and the accessibility of its starting materials.

Synthesis Pathway Overview

The synthesis of this compound is achieved via a two-step process based on the Fischer indole synthesis.

  • Step 1: Phenylhydrazone Formation: The reaction begins with the condensation of (3,4-dimethoxyphenyl)hydrazine with acetophenone to form the corresponding phenylhydrazone intermediate. This is a standard imine formation reaction.[2]

  • Step 2: Acid-Catalyzed Cyclization: The isolated phenylhydrazone is then subjected to acid-catalyzed cyclization to yield the final indole product. This key step involves a[9][9]-sigmatropic rearrangement followed by the elimination of ammonia.[3][7]

The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indole Cyclization cluster_2 Characterization Start Starting Materials: (3,4-dimethoxyphenyl)hydrazine Acetophenone Reaction1 Condensation Reaction (Solvent: Ethanol, Heat) Start->Reaction1 Product1 Intermediate: Acetophenone (3,4-dimethoxyphenyl)hydrazone Reaction1->Product1 Reaction2 Fischer Indole Synthesis (Acid Catalyst: ZnCl2 or PPA, Heat) Product1->Reaction2 Isolated Intermediate Workup Reaction Quenching & Extraction Reaction2->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product2 Final Product: This compound Purification->Product2 Analysis NMR, Mass Spectrometry, IR Spectroscopy Product2->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use. Anhydrous zinc chloride is corrosive and hygroscopic; handle it quickly in a dry environment.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
(3,4-dimethoxyphenyl)hydrazine HClC₈H₁₃ClN₂O₂204.666314-76-7Or use the free base if available
AcetophenoneC₈H₈O120.1598-86-2
Ethanol (95% or absolute)C₂H₅OH46.0764-17-5Solvent for hydrazone formation
Anhydrous Zinc Chloride (ZnCl₂)ZnCl₂136.307646-85-7Lewis acid catalyst; must be anhydrous
Polyphosphoric Acid (PPA)(HPO₃)nN/A8017-16-1Alternative Brønsted acid catalyst
Glacial Acetic AcidCH₃COOH60.0564-19-7Solvent/catalyst for some procedures
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
HexanesC₆H₁₄86.18110-54-3Recrystallization/Chromatography solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For neutralizing acid
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent
Step 1: Synthesis of Acetophenone (3,4-dimethoxyphenyl)hydrazone

Rationale: This initial condensation step forms the crucial hydrazone intermediate. The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation and subsequent precipitation of the product. A slight excess of one reagent is often not critical, but a 1:1 molar ratio is standard.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3,4-dimethoxyphenyl)hydrazine hydrochloride (5.0 g, 24.4 mmol).

  • Add 50 mL of 95% ethanol, followed by sodium acetate (2.2 g, 26.8 mmol) if starting from the hydrochloride salt to liberate the free hydrazine. Stir for 10 minutes.

  • Add acetophenone (2.94 g, 24.4 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum. The resulting acetophenone (3,4-dimethoxyphenyl)hydrazone should be a crystalline solid. The typical yield is 85-95%.

Step 2: Fischer Indole Synthesis of this compound

Rationale: This is the core cyclization step. A strong Lewis acid like anhydrous zinc chloride or a Brønsted acid like polyphosphoric acid (PPA) is required to catalyze the reaction.[3][7] The reaction mechanism involves protonation of the hydrazone, tautomerization to an ene-hydrazine, a[9][9]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[3] High temperatures are necessary to overcome the activation energy of the rearrangement.

Procedure (using Zinc Chloride):

  • In a dry 250 mL beaker or flask, thoroughly mix the dried acetophenone (3,4-dimethoxyphenyl)hydrazone (5.0 g, 18.5 mmol) with powdered anhydrous zinc chloride (12.6 g, 92.5 mmol, ~5 equivalents). Note: The zinc chloride must be anhydrous for the reaction to proceed efficiently.

  • Place the beaker in an oil bath preheated to 170-180 °C.

  • Stir the mixture vigorously with a mechanical stirrer or a robust magnetic stir bar. The mixture will melt, and ammonia gas will be evolved (use a proper venting/scrubbing system).

  • Maintain the temperature and stirring for 15-30 minutes. The reaction is often rapid.

  • Remove the beaker from the oil bath and allow it to cool slightly until it is still warm but manageable.

  • Carefully add 100 mL of 2M hydrochloric acid to the warm mixture to dissolve the zinc salts. Break up any solid mass with a spatula.

  • Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Reaction Mechanism

The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement in heterocyclic synthesis.

G Hydrazone Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine H⁺, Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat Diimine Di-imine Intermediate Rearrangement->Diimine Heat Cyclization Intramolecular Cyclization Diimine->Cyclization H⁺ Aminal Cyclized Aminal Cyclization->Aminal H⁺ Elimination Elimination of NH₃ Aminal->Elimination -NH₃, Aromatization Indole Aromatic Indole Elimination->Indole -NH₃, Aromatization

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Characterization of this compound

After purification, the final product should be characterized to confirm its identity and purity.

  • Appearance: Typically an off-white to pale yellow solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the indole and phenyl rings, the N-H proton (often a broad singlet), and the two methoxy group singlets.

    • Expected signals: ~3.9 ppm (s, 6H, 2 x OCH₃), aromatic protons in the 6.8-7.7 ppm range, and a broad N-H signal >8.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For C₁₆H₁₅NO₂, the expected monoisotopic mass is approximately 253.11 g/mol .[10]

  • Infrared (IR) Spectroscopy: A characteristic N-H stretching band should be visible around 3400 cm⁻¹.

Troubleshooting and Field-Proven Insights

  • Low Yield in Step 1: Ensure the hydrazine starting material has not degraded. If using the hydrochloride salt, ensure complete neutralization to the free base.

  • No Reaction in Step 2: The most common cause is wet zinc chloride. Ensure the catalyst is fully anhydrous. PPA can be a good alternative if issues with ZnCl₂ persist, though the workup is different (requires careful quenching with ice water).

  • Formation of Tar/Dark Product: The Fischer indole synthesis can be sensitive to overheating. Maintain the temperature within the recommended range. If significant charring occurs, consider a milder catalyst or a solvent-based approach (e.g., refluxing in glacial acetic acid or Dowtherm A), though this may require longer reaction times.

  • Purification Challenges: If recrystallization fails to yield a pure product, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective alternative.

References

Application Notes and Protocols for 5,6-Dimethoxy-2-phenylindole in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Indole Scaffolds in Organic Electronics

The relentless pursuit of next-generation electronic devices that are flexible, lightweight, and cost-effective has propelled the field of organic electronics to the forefront of materials science research.[1] Central to this advancement is the design and synthesis of novel organic semiconductors with tailored electronic and photophysical properties. Among the diverse array of heterocyclic compounds explored, the indole scaffold has emerged as a privileged structure. Its inherent electron-rich nature, rigid planar geometry, and propensity for π-π stacking facilitate efficient charge transport, a critical requirement for high-performance organic electronic devices.[1]

This technical guide focuses on a specific, promising indole derivative: 5,6-Dimethoxy-2-phenylindole . The strategic incorporation of electron-donating methoxy groups at the 5 and 6 positions of the indole ring, coupled with a phenyl substituent at the 2-position, offers a versatile platform for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is paramount for optimizing charge injection and transport in a variety of organic electronic applications.

These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Molecular Properties and Synthesis

The fundamental characteristics of this compound are crucial for understanding its behavior in electronic devices.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂--INVALID-LINK--
Molecular Weight 253.29 g/mol --INVALID-LINK--
CAS Number 62663-26-7--INVALID-LINK--
Synthetic Pathways

The synthesis of 2-arylindoles, including this compound, can be achieved through various established organometallic and classical synthetic methodologies. The choice of synthetic route often depends on the desired scale, functional group tolerance, and available starting materials.

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis A 1. Phenylhydrazine Derivative D Reaction & Cyclization A->D B 2. Ketone/Aldehyde B->D C Acid Catalyst (e.g., H₂SO₄, ZnCl₂) C->D E This compound D->E

Caption: Fischer Indole Synthesis Workflow.

Step-by-Step Methodology:

  • Hydrazone Formation: React 3,4-dimethoxyphenylhydrazine with acetophenone in the presence of a weak acid (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically refluxed to drive the condensation reaction to completion, forming the corresponding phenylhydrazone.

  • Cyclization (Indolization): The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures. This promotes a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, for the construction of the 2-arylindole scaffold. These methods offer high yields and broad functional group compatibility.

Workflow for Palladium-Catalyzed Synthesis:

Palladium_Catalyzed_Synthesis A 1. o-Haloaniline Derivative D Coupling & Annulation A->D B 2. Phenylacetylene B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->D E This compound D->E

Caption: Palladium-Catalyzed Indole Synthesis.

Step-by-Step Methodology (Sonogashira/Heck Annulation):

  • Sonogashira Coupling: A mixture of 2-iodo-4,5-dimethoxyaniline, phenylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like DMF is stirred at room temperature. This reaction forms the 2-alkynylaniline intermediate.

  • Intramolecular Cyclization (Heck-type): The reaction mixture is then heated, often with the addition of a suitable ligand and base, to promote the intramolecular cyclization of the 2-alkynylaniline intermediate to form the indole ring.

  • Purification: The final product is isolated and purified using standard techniques such as extraction and column chromatography.

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, hole transport materials (HTMs) play a pivotal role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light.[2][4] The electronic properties of this compound and its derivatives make them promising candidates for use as HTMs. The electron-donating methoxy groups can raise the HOMO level, potentially reducing the energy barrier for hole injection from common transparent anodes like indium tin oxide (ITO).

Device Architecture and Working Principle

A typical multilayer OLED device incorporating an indole-based HTL is structured as follows:

OLED Device Architecture:

OLED_Architecture cluster_OLED OLED Device Stack Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (e.g., this compound derivative) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (e.g., Glass) Substrate->Anode

Caption: Typical multilayer OLED device structure.

Protocol for OLED Fabrication and Characterization

Step-by-Step Methodology:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The cleaned substrates are treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.

  • Hole Transport Layer (HTL) Deposition: A solution of the this compound derivative in a suitable organic solvent (e.g., chlorobenzene or toluene) is spin-coated on top of the HIL. The film is then annealed to remove residual solvent.

  • Emissive Layer (EML) and Electron Transport Layer (ETL) Deposition: The emissive and electron-transporting layers are subsequently deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer.

Device Performance MetricsTypical Values for Indole-Based HTMs
Maximum Current Efficiency 50-60 cd/A
Maximum External Quantum Efficiency (EQE) 15-20%
Turn-on Voltage 2.5 - 3.5 V

Note: Performance is highly dependent on the specific derivative, emissive layer, and overall device architecture.

Application in Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of organic integrated circuits.[5] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. The planar structure and potential for strong intermolecular interactions of this compound derivatives suggest their utility as p-type semiconductors in OFETs.

Device Architecture and Operating Principle

A common OFET architecture is the bottom-gate, top-contact configuration:

OFET Device Architecture:

OFET_Architecture cluster_OFET OFET Device Source Source Electrode Drain Drain Electrode Semiconductor Organic Semiconductor (e.g., this compound derivative) Semiconductor->Source Semiconductor->Drain Dielectric Dielectric Layer (e.g., SiO₂) Dielectric->Semiconductor Gate Gate Electrode Gate->Dielectric Substrate Substrate (e.g., Si) Substrate->Gate

Caption: Bottom-gate, top-contact OFET structure.

Protocol for OFET Fabrication and Characterization

Step-by-Step Methodology:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned using standard procedures.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and reduce charge trapping.

  • Semiconductor Deposition: A solution of the this compound derivative is deposited onto the treated substrate via spin-coating or drop-casting. The film is then annealed at an optimized temperature to promote crystallization.

  • Source and Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.

  • Characterization: The output and transfer characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

OFET Performance ParameterDescription
Field-Effect Mobility (µ) The average drift velocity of charge carriers in the semiconductor per unit electric field.
On/Off Current Ratio (I_on/I_off) The ratio of the drain current in the "on" state to the "off" state.
Threshold Voltage (V_th) The gate voltage required to initiate the accumulation of charge carriers in the channel.

Application in Organic Photovoltaics (OPVs)

In OPVs, organic materials are used to absorb sunlight and convert it into electrical energy.[6] The standard device architecture is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form a photoactive layer.[3] The electron-rich nature of this compound suggests its potential as a donor material in BHJ solar cells.

Device Architecture and Working Principle

BHJ OPV Device Architecture:

OPV_Architecture cluster_OPV BHJ OPV Device Cathode Cathode (e.g., Al) Active_Layer Active Layer (BHJ) (Donor: this compound derivative Acceptor: e.g., PCBM) Active_Layer->Cathode HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->Active_Layer Anode Anode (e.g., ITO) Anode->HTL Substrate Substrate (e.g., Glass) Substrate->Anode

Caption: Bulk heterojunction organic photovoltaic device.

Protocol for OPV Fabrication and Characterization

Step-by-Step Methodology:

  • Substrate and HTL Preparation: Similar to OLED fabrication, ITO-coated glass substrates are cleaned, and a layer of PEDOT:PSS is spin-coated and annealed.

  • Active Layer Deposition: A solution containing a blend of the this compound derivative (donor) and an electron acceptor (e.g., a fullerene derivative like PC₆₁BM) in a suitable solvent is spin-coated onto the HTL in an inert atmosphere. The film is often subjected to solvent or thermal annealing to optimize the morphology of the blend.

  • Cathode Deposition: A low work function metal cathode (e.g., Ca/Al or LiF/Al) is thermally evaporated on top of the active layer.

  • Encapsulation: The device is encapsulated to protect it from environmental degradation.

  • Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The external quantum efficiency (EQE) is measured to determine the device's spectral response.

OPV Performance ParameterDescription
Power Conversion Efficiency (PCE) The ratio of the electrical power output to the incident optical power.
Open-Circuit Voltage (V_oc) The maximum voltage available from a solar cell at zero current.
Short-Circuit Current Density (J_sc) The current density through the solar cell when the voltage across it is zero.
Fill Factor (FF) A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.

Conclusion and Future Outlook

This compound and its derivatives represent a versatile and promising class of materials for a range of applications in organic electronics. Their tunable electronic properties, good thermal stability, and potential for efficient charge transport make them attractive candidates for use as hole transport materials in OLEDs, active semiconductors in OFETs, and donor materials in OPVs. Further research focused on the synthesis of novel derivatives with optimized energy levels and morphologies, along with careful device engineering, is expected to lead to significant advancements in the performance and stability of organic electronic devices based on this promising indole scaffold.

References

Application Notes & Protocols: 5,6-Dimethoxy-2-phenylindole as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Among its many derivatives, the 5,6-dimethoxy-2-phenylindole scaffold offers a unique combination of electronic properties and synthetic handles, making it an exceptionally valuable building block for the synthesis of complex, biologically active molecules.[3] Its core is found in compounds investigated for anticancer, anti-inflammatory, and antiviral activities.[1][4][5] This guide provides an in-depth exploration of this compound, presenting validated protocols for its synthesis and subsequent functionalization. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in drug discovery and synthetic chemistry to leverage this potent scaffold in their work.

Introduction: The Strategic Value of the this compound Core

This compound (C₁₆H₁₅NO₂) is an aromatic heterocyclic compound featuring a bicyclic indole structure substituted with a phenyl group at the C-2 position and two methoxy groups on the benzene ring at the C-5 and C-6 positions.[6]

  • Electronic Tuning: The methoxy groups at the 5 and 6 positions are electron-donating, which significantly influences the electron density of the indole ring. This electronic modification can enhance the reactivity of specific positions (such as C-3) towards electrophilic substitution and modulate the binding affinity of the final molecule to its biological target.[2]

  • Metabolic Stability: Methoxy groups are common in pharmaceuticals and can influence metabolic pathways, potentially improving the pharmacokinetic profile of a drug candidate.

  • Synthetic Versatility: The indole core possesses multiple reactive sites—the N-1, C-2, C-3, and C-4 to C-7 positions—that can be selectively functionalized. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

This document serves as a practical guide for the synthesis of the this compound scaffold and its subsequent elaboration into more complex derivatives using modern synthetic methodologies.

Foundational Synthesis: Accessing the Core Scaffold

The most robust and widely adopted method for constructing 2,3-disubstituted indoles is the Fischer indole synthesis.[7][8] This acid-catalyzed reaction provides a direct and efficient route to the desired scaffold from readily available starting materials.[9][10] The synthesis of this compound is achieved by the condensation and cyclization of (3,4-dimethoxyphenyl)hydrazine with acetophenone.

Workflow for Fischer Indole Synthesis

cluster_prep Step 1: Phenylhydrazone Formation cluster_cyclize Step 2: Acid-Catalyzed Cyclization cluster_workup Step 3: Workup & Purification A Mix (3,4-dimethoxyphenyl)hydrazine and Acetophenone B Add Acetic Acid (catalyst) A->B C Heat (e.g., 60-80°C) to form Phenylhydrazone Intermediate B->C D Add Cyclization Catalyst (e.g., Polyphosphoric Acid or ZnCl₂) C->D E Heat to high temperature (e.g., 170°C) D->E F [3,3]-Sigmatropic Rearrangement & Ammonia Elimination E->F G Quench Reaction Mixture F->G H Extraction & Washing G->H I Purify by Recrystallization or Chromatography H->I J Characterize Final Product: This compound I->J

Caption: Workflow diagram for the Fischer indole synthesis of this compound.

Protocol 2.1: Fischer Indole Synthesis of this compound

This protocol details the two-step, one-pot synthesis.

Materials:

  • (3,4-dimethoxyphenyl)hydrazine hydrochloride

  • Acetophenone

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

  • Ethanol (for recrystallization)

  • Standard glassware for organic synthesis

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, combine (3,4-dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) and acetophenone (1.05 eq).

    • Add glacial acetic acid to serve as a solvent and catalyst for the condensation.

    • Heat the mixture at 80°C for 1 hour to form the phenylhydrazone intermediate. The reaction can be monitored by TLC until the starting hydrazine is consumed. In many cases, this intermediate is used directly without isolation.[10][11]

  • Cyclization:

    • Expertise Note: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often effective but can be difficult to work with. Anhydrous zinc chloride is a common alternative Lewis acid catalyst.[7][11]

    • To the flask containing the crude phenylhydrazone, add powdered anhydrous zinc chloride (4-5 eq).

    • Safety Precaution: The subsequent step is highly exothermic and releases ammonia gas. Ensure the reaction is performed in a well-ventilated fume hood.

    • Immerse the flask in a preheated oil bath at 170°C and stir vigorously. The mixture will melt, bubble (ammonia evolution), and darken. Maintain this temperature for 15-20 minutes.[11]

  • Workup and Purification:

    • Allow the reaction vessel to cool to below 100°C.

    • Carefully quench the reaction by adding water, followed by dilute HCl to dissolve the zinc salts.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude solid can be purified by recrystallization from hot ethanol or by column chromatography on silica gel to yield pure this compound.

Functionalization of the Scaffold: A Gateway to Complexity

Once synthesized, the this compound core is primed for further modification. Modern cross-coupling reactions provide powerful tools to introduce a wide array of functional groups at specific positions, enabling the construction of complex molecular architectures.

N-1 Position Functionalization: N-Arylation

Modification at the N-1 position is a common strategy to modulate a compound's steric profile and hydrogen-bonding capabilities.[12] The Ullmann condensation and Buchwald-Hartwig amination are the premier methods for forming the N-aryl bond.[13]

Protocol 3.1.1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction is a cost-effective and robust method for coupling indoles with aryl halides.[14][15] Modern protocols utilize ligands to enable the reaction under milder conditions than traditionally required.[16]

Materials:

  • This compound (1.0 eq)

  • Aryl iodide or aryl bromide (1.2 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand) (10-20 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.1 eq), K₃PO₄ (2.0 eq), and this compound (1.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the aryl halide (1.2 eq), the ligand (0.2 eq), and the anhydrous solvent via syringe.

  • Heat the reaction mixture at 110°C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • Expertise Note: The choice of base and ligand is crucial. K₃PO₄ is a strong, non-nucleophilic base suitable for this transformation. The diamine ligand accelerates the catalytic cycle, allowing for lower temperatures and catalyst loadings.[14]

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the N-arylated product.

C-3 Position Functionalization: Palladium-Catalyzed Cross-Coupling

To functionalize the carbon framework, a halogen atom must first be installed to serve as a handle for cross-coupling. The C-3 position is often the most nucleophilic and can be selectively halogenated. Subsequent palladium-catalyzed reactions like the Heck and Sonogashira couplings can then be employed.[17][18]

Logical Workflow for C-3 Functionalization

cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions Start This compound Halogenation C-3 Halogenation (e.g., with NBS or NIS) Start->Halogenation Intermediate 3-Bromo-5,6-dimethoxy- 2-phenylindole Halogenation->Intermediate Heck Heck Coupling (Alkene Partner) Intermediate->Heck Sonogashira Sonogashira Coupling (Alkyne Partner) Intermediate->Sonogashira Product_Heck C-3 Alkenylated Indole Heck->Product_Heck Product_Sono C-3 Alkynylated Indole Sonogashira->Product_Sono

Caption: General workflow for the C-3 functionalization of the indole scaffold via halogenation and cross-coupling.

Protocol 3.2.1: Heck Coupling Reaction

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an alkene.[19][20]

Materials:

  • 3-Bromo-5,6-dimethoxy-2-phenylindole (1.0 eq)

  • Alkene (e.g., ethyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (4-10 mol%)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • In a Schlenk flask, combine the 3-bromoindole (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the alkene (1.5 eq), and the base (e.g., Et₃N, 3.0 eq).

  • Heat the mixture to 80-100°C for 6-18 hours until the starting material is consumed (monitored by TLC).

  • Expertise Note: The Heck reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. The base is required to neutralize the HBr generated in the process.[21]

  • Cool the reaction, dilute with a suitable solvent, and filter to remove palladium black.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain the C-3 alkenylated indole.

Protocol 3.2.2: Sonogashira Coupling Reaction

The Sonogashira coupling enables the introduction of alkyne moieties, which are themselves versatile functional groups for further chemistry, such as click reactions or cyclizations.[22][23]

Materials:

  • 3-Bromo-5,6-dimethoxy-2-phenylindole (1.0 eq)

  • Terminal Alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as base and solvent)

Procedure:

  • To a Schlenk flask, add the 3-bromoindole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill with an inert gas.

  • Add the solvent (e.g., THF or DMF) and a large excess of the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-12 hours.

  • Trustworthiness Note: A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[24] To minimize this, the reaction must be run under strictly anaerobic conditions. Copper-free Sonogashira protocols exist and should be considered if homocoupling is a significant issue.[25]

  • Upon completion, perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography to yield the C-3 alkynylated indole.

Product Characterization

Validation of the synthesized parent scaffold and its derivatives is essential. The following table summarizes the predicted spectroscopic data for the core molecule, this compound. Researchers should use this as a guide to confirm the identity and purity of their synthesized material.

Property Data
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.29 g/mol [6]
Predicted ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-8.2 (br s, 1H, N-H), 7.6-7.7 (d, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 7.0-7.1 (s, 1H, Ar-H), 6.9-7.0 (s, 1H, Ar-H), 6.8-6.9 (s, 1H, C3-H), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).
Predicted ¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 156.5, 150.0, 138.0, 132.0, 131.0, 129.0, 128.0, 125.0, 112.0, 103.0, 100.0, 95.0, 56.5, 56.0.
Predicted IR (KBr, cm⁻¹)~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1600, 1500 (C=C stretch), ~1250, 1050 (C-O stretch).
Mass Spec (EI) m/z (%): 253 (M⁺, 100).

Note: Predicted NMR and IR values are based on the analysis of similar structures and standard chemical shift/frequency tables.[26][27] Actual experimental values may vary slightly.

Conclusion and Future Outlook

This compound is more than a simple heterocycle; it is a powerful and adaptable platform for the construction of molecularly complex and pharmacologically relevant compounds. The synthetic routes detailed in this guide—from the foundational Fischer synthesis to modern palladium-catalyzed cross-coupling reactions—provide a clear and reliable pathway for researchers to access and diversify this scaffold. By understanding the principles behind these protocols, scientists in both academic and industrial settings can efficiently generate libraries of novel compounds, accelerating the discovery of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Cytotoxicity Screening for Indole Derivatives in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] Novel indole derivatives are continually being synthesized with the aim of developing new therapeutics, particularly in oncology.[1][2][3][4][5] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and interference with key signaling pathways crucial for cancer cell proliferation and survival.[2][4][5]

Early and accurate assessment of cytotoxicity is a critical step in the drug discovery pipeline.[6][7][8] It allows for the prioritization of promising lead candidates and the early deselection of compounds with unfavorable toxicity profiles, thereby saving significant time and resources.[7][8] These in vitro assays provide essential data on a compound's potential therapeutic window and offer insights into its mechanism of action.[6] This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct robust in vitro cytotoxicity assays for novel indole derivatives, ensuring scientific integrity and generating reliable, interpretable data.

Section 1: Strategic Selection of Cytotoxicity Assays

Assessing Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[10]

  • Causality: A decrease in the MTT signal suggests a reduction in metabolic activity, which can be indicative of either cell death or inhibition of cell proliferation. It is a robust initial screening assay but does not distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Evaluating Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[12][13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[15][16]

  • Causality: An increase in extracellular LDH activity is a direct indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15] This assay is particularly useful for identifying compounds that induce rapid, necrotic cell death.

Detecting Apoptosis: The Caspase-3/7 Assay

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents, including many indole derivatives.[4][5] A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[17] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[17][18]

  • Causality: A positive signal in a caspase-3/7 assay is a strong indicator that the indole derivative is inducing apoptosis.[19][20] This provides more mechanistic insight than general viability or cytotoxicity assays.

Section 2: Experimental Workflow and Protocols

A systematic workflow is essential for obtaining reproducible and reliable data. The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel indole derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Compound_Treatment Treatment with Indole Derivatives (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (Exponential Growth Phase) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Assay_Addition Addition of Assay Reagent (MTT, LDH Substrate, or Caspase-Glo) Incubation->Assay_Addition Signal_Development Signal Development (Incubation) Assay_Addition->Signal_Development Measurement Signal Measurement (Absorbance or Luminescence) Signal_Development->Measurement Data_Processing Data Processing (Background Subtraction, Normalization) Measurement->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: General experimental workflow for in vitro cytotoxicity testing.

Critical Consideration: Compound Solubility

Many indole derivatives are hydrophobic and may have poor aqueous solubility.[21][22] Compound precipitation in the cell culture medium is a common issue that can lead to inaccurate and irreproducible results.[23][24]

  • Best Practices:

    • Prepare high-concentration stock solutions in 100% DMSO.[23][25]

    • When diluting into aqueous culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[23] Always include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experimental setup.[23][26]

    • Visually inspect the diluted compound in the medium for any signs of precipitation before adding it to the cells.

    • If solubility issues persist, consider using solubilizing agents like cyclodextrins, but be aware that these can have their own biological effects.[21][23]

Protocol: MTT Assay for Metabolic Viability

This protocol is adapted from standard methodologies.[10][26][27]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel indole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[26]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[26][27]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27] Mix gently by pipetting or shaking.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

Protocol: LDH Assay for Membrane Integrity

This protocol is based on the principles of commercially available LDH assay kits.[14][16]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • LDH Assay Kit (containing substrate, cofactor, and diaphorase)

  • Lysis Buffer (often included in kits, e.g., Triton X-100)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to vehicle and untreated controls, prepare wells for a maximum LDH release control.

  • Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the maximum release control wells.[16]

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or allow cells to settle. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

Protocol: Caspase-3/7 Assay for Apoptosis

This protocol is based on the "add-mix-measure" format of luminescent caspase assays.[17][18]

Materials:

  • Cells and compounds prepared as in the MTT assay, preferably in opaque-walled 96-well plates suitable for luminescence.[19]

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer (plate reader with luminescence detection)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for apoptosis (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[18]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

Section 3: Data Analysis and Interpretation

Data Normalization

For all assays, the raw data must be processed:

  • Background Subtraction: Subtract the average reading from the "no-cell" or "medium-only" control wells.[14]

  • Percentage Viability/Cytotoxicity Calculation:

    • MTT Assay: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • LDH Assay: % Cytotoxicity = ((Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)) * 100

    • Caspase-3/7 Assay: Data is often presented as fold-change over the vehicle control. Fold Change = Luminescence_Sample / Luminescence_VehicleControl

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability).[8] It is a standard measure of a compound's potency.

  • Procedure: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.

Integrated Data Interpretation

By combining the results from multiple assays, a more complete picture of the indole derivative's cellular effects can be formed.

Assay Result Scenario MTT (Viability) LDH (Cytotoxicity) Caspase-3/7 (Apoptosis) Likely Mechanism
Scenario 1 ↓↓↓↑↑↑- or ↑Necrosis or late apoptosis
Scenario 2 ↓↓- or ↑↑↑↑Apoptosis
Scenario 3 --Cytostatic (inhibition of proliferation)

Table 1: Interpreting multiparametric cytotoxicity data.

G cluster_pathways Cellular Fate cluster_assays Assay Readouts Indole Indole Derivative Proliferation Cell Proliferation Indole->Proliferation Inhibits Apoptosis Apoptosis Indole->Apoptosis Induces Necrosis Necrosis Indole->Necrosis Induces MTT MTT Assay (↓ Metabolic Activity) Proliferation->MTT Apoptosis->MTT Caspase Caspase-3/7 Assay (↑ Caspase Activity) Apoptosis->Caspase LDH LDH Assay (↑ Membrane Permeability) Apoptosis->LDH Late Stage Necrosis->MTT Necrosis->LDH

Caption: Relationship between cellular mechanisms and assay readouts.

Section 4: Conclusion and Future Directions

The protocols and framework presented here provide a robust starting point for the in vitro cytotoxicity evaluation of novel indole derivatives. By carefully selecting assays based on potential mechanisms of action, paying close attention to experimental details like compound solubility, and integrating data from multiple endpoints, researchers can confidently identify and characterize promising therapeutic candidates. Subsequent studies should aim to further elucidate the specific molecular targets and signaling pathways affected by the most potent and selective indole derivatives identified through these initial screens.

References

Application Notes and Protocols for 5,6-Dimethoxy-2-phenylindole in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylindole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1] Within this class, 2-phenylindole derivatives have garnered significant attention for their potent anti-cancer properties.[2][3] These compounds have demonstrated efficacy against a range of cancer cell lines, including those exhibiting multi-drug resistance.[4] The primary mechanism of action for many of these derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a validated and critical target in cancer therapy.[2][4]

This guide focuses on 5,6-Dimethoxy-2-phenylindole , a specific analogue within this promising class. While extensive research has been conducted on the broader 2-phenylindole family, specific data on the 5,6-dimethoxy substituted compound is emerging. Therefore, these application notes will provide a comprehensive framework for its investigation, drawing upon the well-established principles of related compounds and offering detailed protocols for its synthesis and biological evaluation. The insights into the structure-activity relationships (SAR) of 2-phenylindole derivatives suggest that methoxy substitutions on the indole ring can significantly influence anti-proliferative activity, making the 5,6-dimethoxy pattern a compelling area of investigation.[5]

Mechanism of Action: Targeting the Microtubule Cytoskeleton

The anti-cancer effects of many 2-phenylindole derivatives are primarily attributed to their interaction with tubulin, the fundamental protein component of microtubules.[6] Microtubules are highly dynamic polymers crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division.[7] By interfering with microtubule dynamics, these agents can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[8][9]

2-Phenylindole derivatives often bind to the colchicine-binding site on β-tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a destabilization of the microtubule network.[4] The disruption of the mitotic spindle activates the spindle assembly checkpoint, which halts the cell cycle to prevent chromosomal missegregation. Prolonged G2/M arrest ultimately initiates the apoptotic cascade, leading to the selective death of rapidly dividing cancer cells.[6]

G cluster_0 Cancer Cell 5_6_Dimethoxy_2_phenylindole 5,6-Dimethoxy- 2-phenylindole Tubulin α/β-Tubulin Dimers 5_6_Dimethoxy_2_phenylindole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization 5_6_Dimethoxy_2_phenylindole->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Disrupted Mitotic Spindle Microtubule->Mitotic_Spindle Essential for G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data on Related 2-Phenylindole Derivatives

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the cytotoxic activity of various substituted 2-phenylindole analogues against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMDA-MB-231 (Breast)0.035[5]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMCF-7 (Breast)Not specified[5]
6-heterocyclyl-1H-indole derivative (1k)MCF-7 (Breast)0.0045[10]
2-phenylindole derivative (U2)MCF-7 (Breast)1.2[11]
2-phenylindole derivative (U2)MDA-MB-231 (Breast)Not specified[11]
2-phenylindole derivative (U2)A549 (Lung)Not specified[11]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)A375 (Melanoma)0.57[8]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)MDA-MB-231 (Breast)1.61[8]

Experimental Protocols

The following protocols provide a comprehensive framework for the synthesis and evaluation of this compound as an anti-cancer agent.

Protocol 1: Synthesis of this compound

This protocol is based on the general Fischer indole synthesis, a widely used method for preparing 2-phenylindole derivatives.

Materials:

  • 4,5-Dimethoxyphenylhydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4,5-Dimethoxyphenylhydrazine hydrochloride and a molar equivalent of acetophenone in ethanol. Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • The resulting crude hydrazone can be purified by recrystallization from a suitable solvent like ethanol or used directly in the next step.

  • Cyclization: Add the dried hydrazone to preheated polyphosphoric acid (PPA) at 80-100°C with vigorous stirring.

  • Maintain the temperature and continue stirring for 30-60 minutes. The reaction is often exothermic.

  • Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a solvent system like ethanol/water or toluene to obtain the pure compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a microtubule-destabilizing agent.

Protocol 4: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • This compound and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • 96-well plate

  • Microplate reader capable of reading absorbance at 340 nm at timed intervals

Procedure:

  • Preparation: On ice, prepare a tubulin solution in General Tubulin Buffer containing glycerol.

  • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: To initiate the polymerization reaction, add GTP to the tubulin solution and then dispense the mixture into the wells containing the compounds.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the rate of polymerization from the slope of the linear phase. Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

Protocol 5: Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer. Incubate on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer containing DTT to each well.

  • Add the DEVD-pNA substrate to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 400-405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

The 2-phenylindole scaffold represents a highly promising framework for the development of novel anti-cancer agents, with a well-defined mechanism of action targeting tubulin polymerization. While direct biological data for this compound is currently limited, the established structure-activity relationships within this class strongly support its investigation as a potential cytotoxic agent. The protocols detailed in this guide provide a robust starting point for researchers to synthesize, characterize, and evaluate the anti-cancer efficacy of this and related compounds. Future studies should focus on elucidating the precise impact of the 5,6-dimethoxy substitution pattern on tubulin binding, anti-proliferative activity, and in vivo efficacy, with the ultimate goal of developing more effective and targeted cancer therapies.

References

Application Note: Quantitative Analysis of 5,6-Dimethoxy-2-phenylindole in Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of 5,6-Dimethoxy-2-phenylindole in biological samples, such as human plasma and urine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of this and structurally related indole compounds. The methodology encompasses detailed procedures for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters. Furthermore, this document provides a framework for full method validation in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry[1].

Introduction: The Significance of Quantifying this compound

This compound belongs to the 2-phenylindole class of compounds, a privileged scaffold in medicinal chemistry known to interact with a variety of biological targets[2][3]. Derivatives of 2-phenylindole have shown a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties[2][4][5]. Given the therapeutic potential of this class of molecules, it is imperative to develop and validate reliable analytical methods to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles.

Accurate quantification of this compound in biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. This knowledge is critical for dose selection, assessment of drug safety and efficacy, and for regulatory submissions. The complexity of biological matrices, which contain a multitude of endogenous substances, necessitates a highly selective and sensitive analytical technique like UPLC-MS/MS to ensure reliable results[6].

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational analytical method development.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂PubChem CID: 4066504[7]
Molecular Weight 253.29 g/mol PubChem CID: 4066504[7]
Appearance SolidChem-Impex[8]
Solubility Soluble in organic solventsChem-Impex[8]
Predicted LogP 3.7PubChem CID: 4066504[7]

The relatively non-polar nature of this compound, as indicated by its predicted LogP, suggests that it will be readily extractable from aqueous biological matrices into organic solvents, making LLE a viable sample preparation strategy. Its solubility in organic solvents also makes it amenable to reversed-phase chromatography.

Proposed Metabolic Pathways and the Need for Selectivity

While specific metabolic studies on this compound are not extensively reported, the metabolism of similar methoxylated flavonoids and other xenobiotics often involves O-demethylation mediated by cytochrome P450 enzymes (CYPs)[9]. Therefore, potential phase I metabolites could include mono-demethylated and hydroxylated species. These metabolites may have similar chromatographic behavior to the parent compound, underscoring the necessity of a highly selective detection method like tandem mass spectrometry to differentiate and accurately quantify the parent drug.

UPLC-MS/MS Method Development

The combination of UPLC for high-resolution chromatographic separation and tandem mass spectrometry for its unparalleled sensitivity and selectivity is the gold standard for bioanalysis of small molecules in complex matrices.

Selection of Internal Standard (IS)

The ideal internal standard is a stable isotope-labeled version of the analyte, as it shares identical physicochemical properties, leading to similar extraction recovery and chromatographic retention, while being distinguishable by mass spectrometry[10]. As a commercially available deuterated standard for this compound was not identified, a suitable alternative must be chosen. 5-Methoxy-2-phenylindole-d5, if available, would be a strong candidate. If not, a structurally similar compound with a close retention time and similar ionization efficiency, such as 2-(p-tolyl)-1H-indole, should be thoroughly evaluated to ensure it does not suffer from differential matrix effects. For the purpose of this protocol, we will proceed with the recommendation of using a custom-synthesized or commercially sourced This compound-d5 as the internal standard.

Mass Spectrometry
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is recommended due to the presence of the nitrogen atom in the indole ring, which can be readily protonated.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The proposed transitions should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 254.1239.1 (loss of CH₃)To be optimized
254.1182.1 (cleavage of phenyl group)To be optimized
This compound-d5 (IS) 259.1244.1 (loss of CH₃)To be optimized
259.1187.1 (cleavage of phenyl group)To be optimized

Rationale for Fragmentation: The fragmentation of the molecular ion ([M+H]⁺) is anticipated to involve the loss of a methyl group from one of the methoxy substituents, leading to a stable fragment. Another potential fragmentation pathway is the cleavage of the bond between the indole and phenyl rings[11]. The final selection of quantifier and qualifier transitions should be based on signal intensity and specificity.

Chromatography
  • Column: A reversed-phase UPLC column, such as a C18 or C8 with a particle size of ≤ 2.1 µm, is recommended for efficient separation.

  • Mobile Phase: A gradient elution with a combination of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) will likely provide good peak shape and resolution.

  • Gradient Program: A starting gradient of 80-90% aqueous phase, ramping up to 95% organic phase, followed by a re-equilibration step is a good starting point for method development.

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

LLE is a cost-effective and efficient method for extracting analytes of moderate to low polarity from aqueous matrices[1][12].

Materials:

  • Biological sample (plasma or urine)

  • This compound and IS working solutions

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • Vortex mixer, centrifuge, and evaporator

Procedure:

  • Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 500 µL of the extraction solvent (e.g., MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to a UPLC vial for analysis.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to LLE, which is particularly beneficial for complex matrices and can help minimize matrix effects[5][13][14]. A polymeric reversed-phase SPE sorbent is recommended.

Materials:

  • Biological sample (plasma or urine)

  • This compound and IS working solutions

  • SPE cartridges (e.g., polymeric reversed-phase, 30 mg/1 mL)

  • Conditioning solvent (methanol)

  • Equilibration solvent (water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • SPE manifold, vortex mixer, centrifuge, and evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • To 100 µL of the biological sample, add 10 µL of the IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Pass 1 mL of wash solvent through the cartridge.

  • Elution: Elute the analyte and IS with 1 mL of elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent.

    • Vortex briefly and transfer to a UPLC vial for analysis.

Method Validation

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines[1].

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix from at least six different sources.
Linearity A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect The matrix factor should be evaluated to ensure that the matrix does not cause ion suppression or enhancement.
Stability The stability of the analyte in the biological matrix should be assessed under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Presentation and Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon uplc UPLC Separation evap_recon->uplc msms MS/MS Detection (MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: UPLC-MS/MS analytical workflow.

Logical Relationship in Method Development

method_development cluster_method_params Initial Method Parameters physchem Analyte Physicochemical Properties lc_params LC Conditions (Column, Mobile Phase) physchem->lc_params sample_prep_choice Sample Prep (LLE vs. SPE) physchem->sample_prep_choice lit_review Literature Review of Similar Compounds lit_review->lc_params ms_params MS/MS Parameters (MRM Transitions) lit_review->ms_params instrument Instrument Capabilities (UPLC-MS/MS) instrument->lc_params instrument->ms_params optimization Method Optimization lc_params->optimization ms_params->optimization sample_prep_choice->optimization validation Method Validation optimization->validation

Caption: Decision process in method development.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological matrices. The presented protocols for sample preparation, chromatography, and mass spectrometry, along with the framework for method validation, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines will ensure the generation of high-quality data that is essential for the advancement of new therapeutic agents.

References

Probing Microtubule Dynamics: Application and Protocols for 5,6-Dimethoxy-2-phenylindole, a Potent Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Microtubule Dynamics in Cellular Processes and Cancer Therapy

Microtubules are highly dynamic cytoskeletal polymers, fundamental to a multitude of cellular functions including the maintenance of cell structure, intracellular transport, and the segregation of chromosomes during mitosis.[1][2] These polymers are assembled from α- and β-tubulin heterodimers, and their ability to rapidly polymerize and depolymerize is crucial for their physiological roles.[3] This dynamic instability makes tubulin an attractive target for the development of anticancer therapeutics.[4][5] Agents that interfere with microtubule dynamics can be broadly classified as either microtubule-stabilizing or -destabilizing agents.[6] The latter, which inhibit tubulin polymerization, represent a significant class of clinically relevant anticancer drugs.[2]

5,6-Dimethoxy-2-phenylindole belongs to a promising class of synthetic indole derivatives that have demonstrated potent anti-proliferative activities by disrupting microtubule dynamics.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study tubulin polymerization both in vitro and in cell-based assays. We will delve into the mechanistic underpinnings of its action and provide detailed, field-proven protocols for its application.

Mechanism of Action: Inhibition of Tubulin Polymerization via the Colchicine Binding Site

Extensive structure-activity relationship (SAR) studies on 2-phenylindole derivatives have revealed that methoxy substitutions on the indole ring are crucial for their potent cytotoxic and tubulin polymerization inhibitory activities.[7] this compound is understood to exert its biological effects by binding to the colchicine binding site on β-tubulin.[9][10] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule polymer.[1] The consequence of this action is a net depolymerization of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis in rapidly dividing cells.[4][11]

Diagrammatic Representation of the Mechanism of Action

Mechanism_of_Action Mechanism of this compound Action cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Polymerization Binding Binds to Colchicine Site on β-Tubulin Tubulin_Dimers->Binding Microtubule Functional Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Disrupted_Microtubule Microtubule Depolymerization Microtubule->Disrupted_Microtubule Shift in Equilibrium Depolymerization->Tubulin_Dimers Compound This compound Compound->Binding Inhibited_Dimer Conformationally Altered Tubulin Dimer Binding->Inhibited_Dimer Inhibition Inhibition of Polymerization Inhibited_Dimer->Inhibition Inhibition->Polymerization Apoptosis G2/M Arrest & Apoptosis Disrupted_Microtubule->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules is monitored over time.[9][12]

Materials:

  • Lyophilized >99% pure tubulin (from bovine brain)[13]

  • General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, supplemented with 1 mM GTP and 15% glycerol[12][13]

  • Fluorescent reporter dye (e.g., DAPI)[9]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive Control: Nocodazole or Colchicine (inhibitor)[13]

  • Negative Control: Paclitaxel (stabilizer)[13]

  • Vehicle Control: DMSO

  • Black, opaque, 96-well microplates[9]

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.[12][13]

    • Prepare a working solution of the fluorescent reporter dye in G-PEM buffer.

    • Prepare serial dilutions of this compound and control compounds in G-PEM buffer. The final DMSO concentration in the assay should be kept constant and should not exceed 1%.[13]

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 5 µL of the diluted this compound, control compounds, or vehicle to the appropriate wells.[12]

    • Prepare the tubulin reaction mix on ice by combining the tubulin solution and the fluorescent reporter dye in G-PEM buffer.

    • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[12]

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every 60 seconds for 60-90 minutes.[9]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

    • Determine the maximum rate of polymerization (Vmax) and the plateau fluorescence (extent of polymerization).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Expected Results:

CompoundExpected Effect on Tubulin Polymerization
Vehicle (DMSO)Sigmoidal polymerization curve with a distinct lag, growth, and plateau phase.[12]
This compoundDose-dependent decrease in the rate and extent of polymerization.[11]
Nocodazole/ColchicineStrong inhibition of polymerization.
PaclitaxelEnhancement of polymerization (increased rate and extent).

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Workflow_Tubulin_Polymerization Workflow: In Vitro Tubulin Polymerization Assay Reagent_Prep 1. Reagent Preparation (Tubulin, Buffers, Compound Dilutions) Plate_Setup 2. Assay Plate Setup (on ice) (Add compound/controls to wells) Reagent_Prep->Plate_Setup Reaction_Start 3. Initiate Reaction (Add tubulin mix to wells) Plate_Setup->Reaction_Start Data_Acquisition 4. Data Acquisition (Incubate at 37°C, read fluorescence over time) Reaction_Start->Data_Acquisition Data_Analysis 5. Data Analysis (Plot curves, calculate % inhibition, determine IC50) Data_Acquisition->Data_Analysis

Caption: Step-by-step workflow for the in vitro tubulin polymerization assay.

Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol allows for the direct visualization of the effects of this compound on the microtubule network architecture in cultured cells.[1]

Materials:

  • Chosen cell line (e.g., HeLa, MCF-7)[4]

  • Sterile glass coverslips and culture plates

  • Cell culture medium and supplements

  • This compound stock solution

  • Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol[1][14]

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)[1]

  • Primary Antibody: Anti-α-tubulin antibody (mouse monoclonal)[1]

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)[1]

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)[15]

  • Antifade mounting medium[15]

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a culture plate to achieve 60-70% confluency at the time of treatment.[1]

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).[1]

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[1][14]

    • Wash the cells three times with PBS.

    • If PFA-fixed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour at room temperature.[1]

    • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.[1]

    • Wash the cells three times with PBST.

    • Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.[1]

  • Staining and Mounting:

    • Wash the cells three times with PBST.

    • Incubate with DAPI solution to stain the nuclei.[15]

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[15]

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters.

    • Capture images of the microtubule network and nuclei.

    • Analyze the images for changes in microtubule morphology, density, and organization.

Expected Results:

  • Control (Vehicle-Treated) Cells: Will display a well-organized and extensive network of fine filamentous microtubules extending throughout the cytoplasm.[15]

  • This compound-Treated Cells: Will exhibit a dose- and time-dependent disruption of the microtubule network, characterized by diffuse tubulin staining and a loss of filamentous structures.[4] At higher concentrations, mitotic cells may show aberrant spindle formation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of both positive and negative controls in the in vitro assay ensures the integrity of the experiment and provides a clear benchmark for evaluating the activity of this compound. Similarly, in the immunofluorescence protocol, the comparison between vehicle-treated and compound-treated cells allows for a direct and unambiguous assessment of the compound's effect on the cellular microtubule architecture. The reproducibility of the dose-dependent effects serves as an internal validation of the compound's specific activity.

Conclusion

This compound is a valuable research tool for investigating the intricate processes governed by microtubule dynamics. Its specific mechanism of action as a tubulin polymerization inhibitor makes it a potent compound for studies in cancer biology and drug development. The detailed protocols provided in this application note offer a robust framework for characterizing its inhibitory effects both in vitro and in a cellular context, enabling researchers to further elucidate the therapeutic potential of this class of indole derivatives.

References

Measuring the Shield: A Guide to the Antioxidant Activity of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus as a Modern Pharmacophore

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, are increasingly linked to their capacity to mitigate oxidative stress.[2][3] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of human diseases.[4][5] Consequently, the accurate and reliable measurement of the antioxidant activity of novel indole compounds is a critical step in the drug discovery and development pipeline.

This comprehensive guide provides an in-depth exploration of the experimental setups for quantifying the antioxidant activity of indole compounds. Moving beyond a mere recitation of protocols, this document elucidates the causal chemistry behind each assay, outlines self-validating experimental designs, and offers practical insights into the unique challenges presented by the indole scaffold.

Pillar 1: Understanding the Mechanisms of Antioxidant Action

Antioxidant activity is broadly quantified through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6] A thorough understanding of these mechanisms is paramount for selecting the appropriate assay and interpreting the results.

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to quench a free radical. These assays are often considered more biologically relevant as they measure the classical free-radical scavenging ability. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[5]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces an oxidant by donating an electron. The degree of reduction, often observed as a color change, is proportional to the antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are predominantly based on the SET mechanism.[6]

It is crucial to recognize that no single assay can provide a complete picture of a compound's antioxidant profile.[7][8] A battery of tests covering both HAT and SET mechanisms is strongly recommended by international bodies like the International Union of Pure and Applied Chemistry (IUPAC) to ensure a comprehensive evaluation.[9][10]

Pillar 2: Assay Selection and Experimental Design

The choice of assay should be guided by the specific research question and the physicochemical properties of the indole compounds under investigation. The following sections provide detailed protocols and the rationale behind the experimental choices for the most widely used antioxidant assays.

Special Consideration for Indole Compounds: Solubility and Potential for Interference

A primary challenge in the in vitro assessment of indole derivatives is their often-limited aqueous solubility. It is imperative to ensure that the compound is fully dissolved in the assay medium to obtain accurate results. The use of co-solvents such as ethanol, methanol, or DMSO is common, but their concentration should be kept to a minimum and be consistent across all samples and standards, as the solvent itself can influence the reaction kinetics.[11][12] For instance, the ABTS assay is advantageous for its ability to be conducted in both aqueous and organic solvent systems, making it suitable for both hydrophilic and lipophilic indole derivatives.[13]

Furthermore, the inherent structure of the indole nucleus, an aromatic heterocyclic amine, presents a potential for interference with certain assay chemistries.[14] The nitrogen atom's lone pair of electrons contributes to the antioxidant activity but can also lead to non-specific reactions.[2] Therefore, appropriate blank and control experiments are essential to account for any intrinsic absorbance or reactivity of the indole compound with the assay reagents.

Experimental Protocols and Methodologies

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method for screening antioxidant activity.[15]

Scientific Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[15]

Causality Behind Experimental Choices:

  • Wavelength Selection (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. The decrease in absorbance at this wavelength directly correlates with the reduction of the radical.

  • Solvent (Methanol/Ethanol): DPPH is soluble in organic solvents like methanol or ethanol. The choice of solvent is critical and should be one in which the indole compound is also soluble.[12]

  • Incubation Time (30 minutes): While many antioxidants react quickly with DPPH, some may exhibit slower kinetics. A 30-minute incubation period is a widely accepted standard to allow for the reaction to reach a steady state.[16] However, kinetic monitoring is advisable for novel compounds.

  • Dark Conditions: The DPPH radical is light-sensitive. Conducting the assay in the dark prevents the photo-degradation of the radical, which would lead to inaccurate results.[15]

Experimental Workflow:

References

Troubleshooting & Optimization

Troubleshooting guide for Fischer indole cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for constructing indole scaffolds. As a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, the reaction is robust yet sensitive to a variety of parameters.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles of the Fischer indole synthesis.

Q1: What is the Fischer indole synthesis?

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a substituted or unsubstituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][4] It is one of the oldest and most reliable methods for preparing substituted indoles, which are key structural motifs in many natural products, pharmaceuticals, and agrochemicals.[5][6]

Q2: What is the general reaction mechanism?

The reaction proceeds through a multi-step sequence initiated by an acid catalyst. The key transformations are:[1][2][7]

  • Hydrazone Formation: The arylhydrazine condenses with the aldehyde or ketone to form an arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

  • [2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a key electrocyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed. This is the rate-determining step.[8]

  • Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the stable, aromatic indole ring.

Fischer_Indole_Mechanism Figure 1: The Reaction Mechanism of the Fischer Indole Synthesis cluster_start Starting Materials A Aryl Hydrazine C Arylhydrazone A->C + Acid (cat.) - H₂O B Aldehyde or Ketone B->C + Acid (cat.) - H₂O D Enamine (Ene-hydrazine) C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Aminal E->F Cyclization G Indole Product F->G - NH₃ Aromatization H NH₃ F->H

Caption: Figure 1: The Reaction Mechanism of the Fischer Indole Synthesis.

Q3: What are the essential starting materials and reagents?

To perform a Fischer indole synthesis, you need three primary components:[4]

  • An Arylhydrazine: This can be substituted with various electron-donating or electron-withdrawing groups. The hydrochloride salt is often used as it is more stable.[9]

  • An Aldehyde or Ketone: A critical requirement is that the carbonyl compound must possess at least two α-hydrogens to allow for the necessary tautomerization to the enamine intermediate.[5]

  • An Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][2] Polyphosphoric acid (PPA) is also a common choice, acting as both catalyst and solvent.[5][10]

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Problem Area: Low or No Product Yield
Q4: My reaction is giving a very low yield or failing completely. What are the most common culprits?

Low to no yield in a Fischer indole synthesis can often be traced back to one of three main areas:

  • Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not be sufficient to promote the key[2][2]-sigmatropic rearrangement, while an acid that is too strong can cause degradation of the starting materials or the indole product, leading to tar formation.[10][11]

  • Unfavorable Substrate Electronics or Sterics:

    • Electronics: Strong electron-donating groups on the carbonyl component can over-stabilize an intermediate iminylcarbocation, leading to a competing side reaction where the N-N bond cleaves heterolytically instead of undergoing the desired rearrangement.[12][13] This is a known failure mode for the synthesis of certain 3-aminoindoles.[12]

    • Sterics: Significant steric hindrance around the reaction centers in either the hydrazine or the carbonyl partner can prevent the molecule from adopting the necessary conformation for the rearrangement and cyclization steps.[9][10]

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and solvent.[2][14] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of resinous byproducts.[10][14]

Q5: How do I select the optimal acid catalyst for my specific substrates?

The choice of acid is substrate-dependent and often requires empirical optimization. A good starting point is to review literature for similar substrate pairings.[6][9]

  • Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH) are effective general catalysts. Acetic acid is a milder option that can also serve as the solvent, which is beneficial for sensitive substrates.[6][9]

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) are particularly useful and are among the most common catalysts.[5] They are effective at promoting the reaction, but can be harsh. Anhydrous conditions are typically required.

  • Polyphosphoric Acid (PPA) is an excellent choice for less reactive or deactivated substrates as it is a strong dehydrating agent and acid catalyst.[10]

Catalyst TypeExamplesTypical Use Case & Considerations
Brønsted Acid H₂SO₄, HCl, p-TsOH, Acetic AcidWidely applicable. Acetic acid is milder and can be used as a solvent. Stronger acids risk substrate degradation.[2][6]
Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Very common and effective, especially ZnCl₂.[2][5] Often requires higher temperatures and anhydrous conditions. Can be harsh.
Solid Acid / Other Polyphosphoric Acid (PPA), ZeolitesPPA is excellent for difficult or high-temperature cyclizations.[10] Zeolites offer a heterogeneous catalysis option.
Q6: What is the best way to optimize temperature and solvent?

Optimization is an empirical process. Start with conditions reported for similar reactions.[9]

  • Temperature: Begin with milder conditions (e.g., 80 °C) and increase the temperature gradually if conversion is low.[6][9] Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter times.[10]

  • Solvent: The solvent must solubilize the reactants and intermediates. Acetic acid and ethanol are common choices. For higher temperatures, solvents like toluene or xylene are used. In some cases, a low-melting mixture of tartaric acid and dimethylurea can serve as both a mild catalyst and solvent, tolerating sensitive functional groups.[15]

Problem Area: Side Products and Impurities
Q7: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve selectivity?

When using an unsymmetrical ketone (RCH₂-CO-CH₂R'), two different enamine intermediates can form, leading to two potential indole regioisomers. The product ratio is influenced by several factors:

  • Acid Strength: The choice and concentration of the acid catalyst can significantly alter the product ratio.[16] Weaker acidic conditions may favor cyclization toward the more substituted carbon, while stronger acids can shift the selectivity.[9][16]

  • Steric Effects: Cyclization will generally be favored at the less sterically hindered α-carbon of the ketone.

  • Electronic Effects: The relative stability of the two possible enamine intermediates plays a crucial role.

It has been observed that for some ketones, increasing the concentration of the acid (e.g., H₂SO₄ or PPA) can dramatically increase the proportion of the 2-substituted indole isomer over the 2,3-disubstituted one.[16] Careful screening of acid catalysts and concentrations is the most effective way to control this outcome.

Regioselectivity Figure 2: Regioselectivity with Unsymmetrical Ketones cluster_ketone Unsymmetrical Ketone Hydrazone cluster_enamines Enamine Tautomers cluster_products Indole Products start R-CH₂-C(=N-NHPh)-CH₂-R' enamineA Pathway A: More Substituted start->enamineA enamineB Pathway B: Less Substituted start->enamineB productA Product A enamineA->productA [3,3] shift & cyclization productB Product B enamineB->productB [3,3] shift & cyclization

Caption: Figure 2: Regioselectivity with Unsymmetrical Ketones.

Q8: I'm observing significant byproduct formation, possibly from N-N bond cleavage. Why does this occur and how can it be mitigated?

This is a known failure pathway, particularly when the carbonyl-derived portion of the hydrazone contains strong electron-donating groups.[12] The key[2][2]-sigmatropic rearrangement competes with a heterolytic cleavage of the N-N bond. If the resulting iminylcarbocation is sufficiently stabilized by electron-donating substituents, this cleavage pathway can dominate, precluding indolization and leading to byproducts like aniline and derivatives of the carbonyl compound.[12][13]

Mitigation Strategies:

  • Avoid Protic Acids: Lewis acids like ZnCl₂ or ZnBr₂ have been shown to improve yields in cases where protic acids fail, as they may favor the desired rearrangement pathway.[12]

  • Modify Substrate: If possible, altering the substituents on the carbonyl partner to be less electron-donating can disfavor the cleavage pathway.

  • Alternative Routes: For substrates that consistently fail, such as those intended to form 3-aminoindoles, alternative synthetic routes to the target indole may be necessary.[12][13]

Problem Area: Starting Material & Intermediate Stability
Q9: My arylhydrazone intermediate appears to decompose before cyclization. What is the best practice for handling unstable intermediates?

Many arylhydrazones are unstable and can decompose upon standing or during purification.[10] The most effective solution is to generate the hydrazone in situ and proceed directly with the cyclization step without isolation. This "one-pot" approach minimizes decomposition and simplifies the overall procedure.[2][5]

Protocol: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole [9]

This protocol illustrates the in situ generation of the hydrazone from phenylhydrazine and cyclohexanone.

  • Setup: To a 100 mL flask, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).

  • Heating: Begin stirring and heat the mixture to reflux.

  • Hydrazine Addition: Slowly add phenylhydrazine (5.4 g) dropwise over 30 minutes. The hydrazone forms in the hot acidic medium.

  • Cyclization: Continue refluxing for an additional hour after the addition is complete to drive the cyclization.

  • Workup: Cool the reaction mixture in an ice bath to precipitate the product. Collect the crude product by vacuum filtration and wash with cold water.

General Troubleshooting Workflow

When encountering issues with your Fischer indole synthesis, a systematic approach is key. Use the following workflow to diagnose and solve common problems.

Troubleshooting_Workflow Figure 3: A Systematic Troubleshooting Workflow start Reaction Problem: Low Yield / No Product / Impurities check_starting_materials 1. Verify Starting Materials - Purity of hydrazine? - Carbonyl has α-hydrogens? - Reagents anhydrous? start->check_starting_materials check_conditions 2. Review Reaction Conditions - Acid choice appropriate? - Temperature too high/low? - Solvent correct? check_starting_materials->check_conditions Materials OK solution_sm Action: - Purify/distill hydrazine - Use hydrochloride salt - Choose different carbonyl check_starting_materials->solution_sm Issue Found check_substrate 3. Analyze Substrate Structure - Steric hindrance? - Strong electron-donating groups on carbonyl partner? check_conditions->check_substrate Conditions Seem OK solution_conditions Action: - Screen different acids (Lewis/Brønsted) - Optimize temperature incrementally - Try one-pot procedure check_conditions->solution_conditions Issue Found solution_substrate Action: - Use stronger acid / higher temp - Switch to Lewis acid catalyst - Consider alternative synthetic route check_substrate->solution_substrate Issue Found end Successful Synthesis check_substrate->end No Obvious Issues (Re-evaluate fundamentals) solution_sm->start Re-run Experiment solution_conditions->start Re-run Experiment solution_substrate->start Re-run Experiment

Caption: Figure 3: A Systematic Troubleshooting Workflow.

References

Technical Support Center: Optimizing N-Alkylation of 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-phenylindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise to not only solve immediate experimental issues but also to rationally design more robust and efficient reactions in the future.

Introduction: The N-Alkylation of 2-Phenylindoles

The N-alkylation of indoles is a fundamental reaction in synthetic and medicinal chemistry, as the indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, the 2-phenylindole motif is a key component in various therapeutic agents. Direct functionalization of the indole nitrogen allows for the modulation of a compound's physicochemical properties, metabolic stability, and biological activity.

While seemingly straightforward, the N-alkylation of indoles, including 2-phenylindoles, is often plagued by challenges, most notably the competition between N-alkylation and C3-alkylation due to the high nucleophilicity of the C3 position.[3] This guide provides in-depth, practical solutions to this and other common issues encountered in the laboratory.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of the C3-alkylated byproduct. How can I improve the N-selectivity?

This is the most common issue in indole alkylation. The C3 position of the indole ring is often more nucleophilic than the nitrogen atom, leading to a mixture of N1 and C3-alkylated products.[1][3] The presence of the phenyl group at the C2 position in 2-phenylindoles can sterically hinder C3-alkylation to some extent, but it does not eliminate the problem. The key to enhancing N-selectivity lies in manipulating the reaction conditions to favor the nucleophilicity of the indole nitrogen.

Causality and Strategic Solutions:

  • Deprotonation is Key: The indole N-H bond is weakly acidic (pKa ≈ 17 in DMSO). To render the nitrogen sufficiently nucleophilic for alkylation, it must be deprotonated to form the indolide anion. Incomplete deprotonation is a primary cause of poor N-selectivity, as the neutral indole is more likely to react at C3.[3]

    • Solution: Employ a strong base to ensure complete deprotonation of the indole nitrogen. Sodium hydride (NaH) is a highly effective and commonly used base for this purpose.[3][4] The reaction involves the deprotonation of the indole N-H to form a sodium indolide salt, which is a potent nucleophile that preferentially reacts at the nitrogen.[5]

  • Solvent Effects: The choice of solvent plays a critical role in modulating the reactivity of the indolide anion.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred.[3][4] These solvents effectively solvate the counter-ion (e.g., Na+) without strongly solvating the indolide anion, thus enhancing its nucleophilicity.

  • Temperature Influence: Reaction temperature can also influence the N/C selectivity.

    • Solution: In some cases, increasing the reaction temperature can favor N-alkylation. For instance, one study reported that increasing the temperature to 80 °C resulted in complete N-alkylation.[3] However, this should be approached with caution, as higher temperatures can also promote side reactions.

Recommended Protocol for High N-Selectivity:

  • To a solution of 2-phenylindole (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the mixture to stir at room temperature for 30–60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.0–1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: I am observing the formation of a dialkylated product. How can I prevent this?

Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, especially with highly reactive alkylating agents or when using a large excess of the alkylating agent.[3][4]

Strategic Solutions:

  • Control Stoichiometry: Carefully control the amount of the alkylating agent used. A slight excess (e.g., 1.05–1.2 equivalents) is often sufficient.[3]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, reducing the likelihood of a second alkylation event.[3]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed and the desired mono-N-alkylated product is formed.

  • Lower Temperature: Running the reaction at a lower temperature can help to control reactivity and prevent over-alkylation.[3]

Q3: My reaction is very slow or is not proceeding to completion. What can I do to improve the yield?

Low reactivity can be frustrating and is often due to several factors, including the nature of the alkylating agent, insufficient activation of the indole, or impurities.

Troubleshooting Steps:

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Finkelstein Reaction Conditions: If you must use an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide (0.1 eq.). This in situ generates the more reactive alkyl iodide, which can significantly accelerate the reaction.

  • Check Your Reagents and Conditions:

    • Base Quality: Ensure your sodium hydride is fresh and has not been deactivated by moisture.

    • Anhydrous Conditions: The presence of water will quench the strong base and the indolide anion. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere.

  • Alternative Methodologies: If the classical base-mediated approach is not effective, consider alternative methods:

    • Phase-Transfer Catalysis (PTC): This method is particularly useful for large-scale reactions and can be performed under milder conditions. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate), facilitates the transfer of the indolide anion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the alkylating agent.[6]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[7][8]

Q4: My 2-phenylindole substrate contains sensitive functional groups that are not compatible with strong bases like NaH. What are my options?

The use of strong bases can be problematic for substrates bearing base-sensitive functional groups (e.g., esters, ketones). In such cases, milder, often catalytic, methods are required.

Alternative Approaches:

  • Copper-Catalyzed N-Alkylation: Copper catalysis offers a milder alternative for N-alkylation. For example, copper-catalyzed cross-coupling between indoles and N-tosylhydrazones has been developed as an efficient method for direct N-alkylation.[9]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can be adapted for N-alkylation, although this is more common for N-arylation.

  • Iron-Catalyzed Reactions: While iron catalysts often promote C3-alkylation, specific conditions can favor N-alkylation, particularly when starting from the corresponding indoline followed by oxidation.[10][11]

Comparative Summary of Reaction Conditions

Method Base Solvent Temperature Advantages Disadvantages
Classical (NaH) NaHDMF, THF0 °C to RTHigh yield, good N-selectivity[3][4]Requires strong base, anhydrous conditions
Phase-Transfer Catalysis NaOH (aq)Benzene, TolueneRT to refluxMilder conditions, scalable[6]Two-phase system, may require higher temp.
Microwave-Assisted K2CO3, Cs2CO3DMF, DMSO80-150 °CRapid reaction times, high yields[7][12]Requires specialized equipment
Copper-Catalyzed KOHToluene80-110 °CMilder, good functional group tolerance[9]Requires catalyst and ligand

Visualizing the Process

General Mechanism of N-Alkylation

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Indole 2-Phenylindole (N-H) Indolide Indolide Anion (N⁻) Indole->Indolide + Base Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) Product N-Alkyl-2-phenylindole Indolide_S2 Indolide Anion Indolide_S2->Product + R-X

Caption: General two-step mechanism for N-alkylation of 2-phenylindole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue C3_Alkylation High C3-Alkylation? Start->C3_Alkylation Dialkylation Dialkylation Observed? C3_Alkylation->Dialkylation No Use_Strong_Base Use Stronger Base (NaH) Ensure Full Deprotonation C3_Alkylation->Use_Strong_Base Yes Low_Yield Low Yield / No Reaction? Dialkylation->Low_Yield No Control_Stoich Control Stoichiometry (1.05-1.2 eq. R-X) Dialkylation->Control_Stoich Yes Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Yes Check_Solvent Use Polar Aprotic Solvent (DMF, THF) Use_Strong_Base->Check_Solvent Increase_Temp Increase Temperature (with caution) Check_Solvent->Increase_Temp Slow_Addition Add Alkylating Agent Dropwise Control_Stoich->Slow_Addition More_Reactive_RX Use More Reactive Halide (R-I) Add catalytic KI Check_Reagents->More_Reactive_RX Alternative_Methods Consider PTC or Microwave-Assisted Methods More_Reactive_RX->Alternative_Methods

Caption: Decision tree for troubleshooting N-alkylation of 2-phenylindoles.

References

Preventing Degradation of 5,6-Dimethoxy-2-phenylindole During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for maintaining the stability and purity of 5,6-Dimethoxy-2-phenylindole during storage. Due to its electron-rich indole core, this compound is susceptible to degradation, which can compromise experimental results and the integrity of developmental pathways. This resource offers troubleshooting guidance and frequently asked questions to ensure the long-term viability of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of this compound degradation?

A visual color change is the most immediate indicator of degradation.[1] Fresh, pure this compound is typically a white to off-white crystalline powder.[2] Upon degradation, particularly through oxidation, it can develop a pink, red, or even brown hue.[1] While a minor color change may not drastically affect the bulk purity for every application, it signals the onset of degradation and should be investigated before use in sensitive assays.[1]

Q2: What are the primary environmental factors that cause the degradation of indole compounds?

The degradation of this compound is primarily driven by three environmental factors:

  • Oxygen: The electron-rich nature of the indole ring makes it susceptible to oxidation from atmospheric oxygen.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2][3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including oxidation and other degradation pathways.[1][4]

Q3: What are the ideal storage conditions for this compound?

To mitigate degradation, this compound should be stored under the following conditions:

  • Temperature: For short-term storage, a cool environment of 2-8°C is recommended.[1][2] For long-term preservation, storing at -20°C is preferable.[1]

  • Light: The compound must be protected from light by storing it in an amber or other opaque vial.[1][2]

  • Atmosphere: To prevent oxidation, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended, especially for long-term storage or for highly sensitive applications.[1]

Q4: My this compound is stored as a solution. Are there any additional considerations?

Yes. When in solution, the potential for degradation can increase. The choice of solvent is critical, and solvents should be of high purity and, ideally, deoxygenated before use. Some organic solvents can contain impurities (e.g., peroxides in ethers) that can initiate or accelerate degradation. A 2019 study on indole-based polyesters noted that solutions in chloroform developed a pink coloration after five days at room temperature, indicating degradation.[5]

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a systematic approach to identifying the root cause of degradation and implementing corrective and preventative actions.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the compound.

ObservationPotential CauseRecommended Action
Color Change (White to Pink/Brown) Oxidation, PhotodegradationProceed to Purity Assessment. Review storage conditions (light exposure, atmosphere).
Clumping or Change in Texture Moisture AbsorptionReview storage container seal and storage environment humidity.
No Visible Change Degradation may still be presentProceed with Purity Assessment if the compound's performance is suboptimal.
Purity Assessment Workflow

If degradation is suspected, a quantitative assessment of purity is essential. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Experimental Protocol: Purity Assessment by HPLC

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid is a common starting point for indole-containing molecules).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm is a general starting point, but it is advisable to determine the lambda max of this compound for optimal sensitivity.

  • Sample Preparation: Accurately prepare a solution of your stored this compound in the mobile phase (e.g., 1 mg/mL). Prepare a similar solution of a new, high-purity standard for comparison.

  • Data Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your stored sample relative to the standard indicates the presence of degradation products. Purity can be calculated based on the area percentage of the main peak.[6]

Degradation Pathway and Prevention Logic

Understanding the likely degradation pathways is key to effective prevention. For indoles, oxidation is a primary concern.

Indole This compound (Stable) Degradation Degraded Products (e.g., Oxindoles) Indole->Degradation Degradation Pathways O2 Oxygen (Air) O2->Degradation Light Light (UV) Light->Degradation Temp Elevated Temperature Temp->Degradation Moisture Moisture Moisture->Degradation Prevention Preventative Measures Prevention->O2 Mitigates Prevention->Light Mitigates Prevention->Temp Mitigates Prevention->Moisture Mitigates Inert Inert Atmosphere (Nitrogen, Argon) Inert->Prevention Cold Cold Storage (-20°C to 8°C) Cold->Prevention Dark Light Protection (Amber Vials) Dark->Prevention Dry Dry Environment Dry->Prevention

Caption: Key factors leading to the degradation of this compound and corresponding preventative measures.

Implementing Corrective and Preventative Actions

Based on your assessment, implement the following protocols to ensure the long-term stability of your this compound.

Protocol 1: Optimal Storage of Solid Compound

This protocol is designed for the long-term storage of the solid compound to minimize exposure to degradative environmental factors.

  • Vial Selection: Choose a high-quality amber glass vial with a screw cap that has a PTFE liner to ensure an airtight seal.

  • Inert Atmosphere Blanketing:

    • Place the vial containing the this compound in a glove box or a similar inert atmosphere chamber.

    • If a glove box is unavailable, you can use a gentle stream of an inert gas (argon or nitrogen) to displace the air in the vial. Insert a long needle connected to the gas line into the vial, ensuring the tip is near the bottom. Insert a second, shorter needle to act as an outlet.[1]

    • Flush the vial for 1-2 minutes, then remove the needles and immediately cap the vial tightly.

  • Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage Location: Place the sealed vial in a freezer at -20°C for long-term storage or in a refrigerator at 2-8°C for short-term storage. Ensure the location is dark.

Protocol 2: Preparation and Storage of Stock Solutions

Stock solutions require careful preparation to prevent degradation.

  • Solvent Preparation: Use high-purity, HPLC-grade solvents. To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes prior to use.

  • Solution Preparation:

    • In an inert atmosphere if possible, dissolve the this compound in the deoxygenated solvent to your desired concentration.

    • Work quickly to minimize exposure to atmospheric oxygen.

  • Storage of Solution:

    • Store the solution in an amber glass vial with a PTFE-lined screw cap.

    • For aliquots that will be used frequently, consider using vials with septa to allow for withdrawal of the solution with a syringe without introducing a significant amount of air.

    • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Caption: A logical workflow for troubleshooting the degradation of this compound.

By adhering to these guidelines, you can significantly extend the shelf-life of your this compound, ensuring the reliability and reproducibility of your research.

References

Technical Support Center: Purification of Crude 2-Phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-phenylindole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their purification strategies for this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to achieve the highest purity for your 2-phenylindole products.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of crude 2-phenylindole.

Question: My final 2-phenylindole product is a yellow, green, or off-white solid, not the expected white crystals. What causes this discoloration and how can I fix it?

Answer:

Discoloration in the final product is a frequent issue and typically points to the presence of minor impurities or oxidation byproducts. The characteristic light green or yellow hue that can appear on the surface of 2-phenylindole is often not indicative of significant contamination but should be addressed for high-purity applications.[1][2]

Causality and Strategy:

  • Oxidized Impurities: The indole nucleus can be susceptible to oxidation, leading to highly colored byproducts. These are often present in trace amounts.

  • Residual Catalyst/Reagents: Depending on the synthetic route, particularly the Fischer Indole Synthesis, residual acidic catalysts (like ZnCl₂, polyphosphoric acid) or unreacted starting materials can contribute to color.[3][4][5]

  • Chromophoric Byproducts: Side reactions during the synthesis can generate small quantities of conjugated molecules that absorb visible light.

Recommended Solution: Recrystallization with Decolorizing Carbon

Recrystallization is the most effective method to remove these types of impurities.[6] The use of activated charcoal (also known as Norit) is crucial here.[5][6] The porous structure of activated carbon provides a large surface area for the adsorption of large, flat, chromophoric molecules, effectively removing them from the solution.

Protocol: Decolorizing Recrystallization of 2-Phenylindole

  • Solvent Selection: Dissolve the crude, colored 2-phenylindole in a minimal amount of hot 95% ethanol.[5][6] Ethanol is an excellent choice as it dissolves 2-phenylindole well at high temperatures but has lower solubility at room temperature, allowing for good recovery.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the crude product's weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping (sudden, violent boiling).

  • Hot Filtration: Swirl the hot mixture for a few minutes to allow for adsorption of the impurities. While still hot, perform a gravity filtration using a fluted filter paper to remove the activated carbon.[6] This step must be done quickly to prevent the 2-phenylindole from crystallizing prematurely in the funnel. It is advisable to pre-heat the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the solution in an ice bath to maximize the yield of the precipitate.[7]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any residual soluble impurities.[5] Dry the product in a vacuum desiccator. The resulting product should be colorless, plate-shaped crystals.[6]

Question: My NMR analysis shows that the crude product is contaminated with unreacted acetophenone or phenylhydrazine. Which purification method is most effective at removing these starting materials?

Answer:

For removing unreacted starting materials, which can have significantly different polarities compared to the 2-phenylindole product, flash column chromatography is the preferred method.[3][8] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system).

Causality and Strategy:

  • Polarity Difference: 2-Phenylindole is a relatively nonpolar molecule. Phenylhydrazine is more polar due to the free amine group, and acetophenone has intermediate polarity. This difference in polarity is the basis for their separation on a silica gel column.

  • Selective Elution: By using a nonpolar mobile phase and gradually increasing its polarity, you can selectively elute the compounds. The least polar compound (2-phenylindole) will travel down the column faster, while the more polar impurities (acetophenone and phenylhydrazine) will be retained more strongly by the polar silica gel and elute later.

Protocol: Flash Column Chromatography of Crude 2-Phenylindole

  • Stationary Phase: Silica gel (standard grade).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is commonly used. A typical starting point is 6-10% ethyl acetate in hexane.[3][8] The optimal ratio should be determined by thin-layer chromatography (TLC) first.

Step-by-Step Procedure:

  • TLC Analysis: First, analyze your crude mixture using TLC with different ratios of ethyl acetate/hexane to find a solvent system that gives good separation between your product and the impurities. The ideal Rf value for the product is typically between 0.25 and 0.35.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude 2-phenylindole in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column. This "dry loading" method often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC to identify which ones contain the pure 2-phenylindole.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-phenylindole.[3]

Eluent Polarity Comparison Table

CompoundTypical Rf in 10% EtOAc/HexaneElution Order
2-Phenylindole ~0.3-0.4First
Acetophenone~0.1-0.2Second
Phenylhydrazine~0.0-0.1 (streaking)Last (or sticks to silica)

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a newly synthesized batch of crude 2-phenylindole?

For a first-pass purification, recrystallization from ethanol is often the most straightforward and cost-effective method.[5][9] It is particularly effective at removing baseline impurities and colored byproducts, often yielding a product of sufficient purity for many applications. If recrystallization fails to remove all impurities, then column chromatography is the logical next step.

Q2: Can I use acid-base extraction to purify 2-phenylindole?

While 2-phenylindole has a weakly acidic N-H proton, it is generally not acidic enough to be effectively deprotonated by common aqueous bases like sodium bicarbonate or sodium hydroxide.[10][11] Therefore, a standard acid-base extraction is not suitable for isolating 2-phenylindole itself.

However, this technique is highly effective during the work-up phase to remove acidic or basic impurities. For instance, washing the crude organic layer with:

  • A dilute acid solution (e.g., 1M HCl): This will protonate and remove any unreacted phenylhydrazine or other basic impurities into the aqueous layer.[12]

  • A dilute base solution (e.g., saturated NaHCO₃): This will deprotonate and remove any acidic byproducts into the aqueous layer.[11]

Q3: My yield is very low after purification. What are the common causes of product loss?

Low yields can often be traced back to the purification step.

  • During Recrystallization:

    • Using too much solvent will result in the product remaining dissolved even at low temperatures.

    • Cooling the solution too quickly can trap impurities and lead to the need for further recrystallization, reducing the overall yield.

    • Premature crystallization during hot filtration.

  • During Column Chromatography:

    • Co-elution of the product with an impurity that has a similar Rf value.

    • Irreversible adsorption of the product onto the silica gel if it is too polar.

    • Product loss during solvent evaporation if it is volatile (though 2-phenylindole is not highly volatile).

Workflow Diagrams

A logical approach to purification is key. The following diagram outlines a decision-making workflow for purifying crude 2-phenylindole.

Purification_Workflow Start Crude 2-Phenylindole Product TLC_Analysis Analyze by TLC Start->TLC_Analysis Recrystallization Attempt Recrystallization (Ethanol) TLC_Analysis->Recrystallization Colored impurities or few spots Column_Chromatography Perform Column Chromatography TLC_Analysis->Column_Chromatography Multiple, close spots Check_Purity_1 Check Purity (TLC, NMR, MP) Recrystallization->Check_Purity_1 Check_Purity_1->Column_Chromatography Still impure Pure_Product Pure 2-Phenylindole Check_Purity_1->Pure_Product Purity is sufficient Check_Purity_2 Check Purity (TLC, NMR, MP) Column_Chromatography->Check_Purity_2 Check_Purity_2->Recrystallization Minor impurities remain Check_Purity_2->Pure_Product Purity is sufficient

Caption: Decision workflow for 2-phenylindole purification.

The following diagram illustrates the general principle of separation by column chromatography.

Column_Chromatography_Principle cluster_column Silica Gel Column cluster_A cluster_C cluster_D A Crude Mixture Loaded B Elution Begins (Low Polarity Solvent) C Separation Occurs D Fractions Collected Impurity_A Product_A Start_Mat_A Product_C Fraction1 Fraction 1 (Pure Product) Product_C->Fraction1 Elutes First (Less Polar) Start_Mat_C Fraction2 Fraction 2 (Mixed) Start_Mat_C->Fraction2 Impurity_C Fraction3 Fraction 3 (Impurity) Impurity_C->Fraction3 Elutes Last (More Polar)

Caption: Principle of chromatographic separation.

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these fascinating and diverse molecules. My goal is to move beyond simple protocol recitation and provide you with the underlying principles and field-tested insights needed to confidently interpret your fragmentation data and troubleshoot common experimental challenges.

Introduction: The Logic of Indole Fragmentation

The indole scaffold, a bicyclic aromatic heterocycle, is the core of a vast array of biologically active molecules, from neurotransmitters like serotonin to alkaloids and synthetic drugs. Its fragmentation in a mass spectrometer is not random; it is a predictable process governed by the stability of the indole ring, the nature of its substituents, and the ionization technique employed. Understanding these fundamental principles is the first step toward mastering the interpretation of your spectra.

Electron Impact (EI) ionization, a high-energy method, often leads to extensive fragmentation, providing a detailed structural fingerprint. Key processes include the loss of substituents from the pyrrole ring and characteristic cleavages of the indole nucleus itself.[1][2] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are gentler, typically producing an intact protonated molecule ([M+H]⁺) or molecular ion ([M]•⁺) with minimal fragmentation.[3][4] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation, offering controlled and structurally informative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific questions and issues you may encounter during your experiments in a practical Q&A format.

Q1: My ESI-MS spectrum of tryptamine shows a dominant fragment ion instead of the expected protonated molecule. Is my instrument malfunctioning?

A1: This is a common and often expected observation for certain indole derivatives, particularly those like tryptamine and serotonin that lack specific functional groups.[5][6]

  • Causality: During the ESI process, these molecules are readily protonated. However, they can also undergo in-source collision-induced dissociation (CID), where the protonated molecule fragments before it even reaches the mass analyzer.[7] The primary fragmentation pathway for protonated tryptamine is the loss of ammonia (NH₃), resulting in a highly stable spiro[cyclopropane-indolium] backbone.[5][6] This fragment is often more intense than the precursor [M+H]⁺ ion.

  • Troubleshooting Steps:

    • Confirm In-Source Fragmentation: To verify that the fragmentation is occurring in the ion source and not in the collision cell, perform an MS/MS experiment on the [M+H]⁺ ion without applying any collision energy. If the molecule is stable under these conditions, it confirms that the fragmentation observed in the full scan MS is happening in-source.[7]

    • Optimize Source Conditions: You can sometimes minimize in-source CID by reducing the energies of the ion source components (e.g., capillary voltage, cone voltage). However, be aware that this may also reduce overall signal intensity.

    • Leverage for Quantification: This seemingly problematic fragmentation can be advantageous for quantitative analysis.[5] Using the intense fragment ion as the precursor for Multiple Reaction Monitoring (MRM) transitions can significantly improve the signal-to-noise ratio and, therefore, the sensitivity of your assay.[5][7]

Q2: I am analyzing a series of substituted indoles, and their fragmentation patterns are very different. How do substituents influence the fragmentation pathways?

A2: Substituents on the indole ring have a profound effect on fragmentation, directing cleavage events and stabilizing or destabilizing resulting fragment ions.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituent are key. Electron-donating groups (e.g., methoxy, hydroxyl) can enhance certain fragmentation pathways.[6] Conversely, strong electron-withdrawing groups can suppress them.[6]

  • Side-Chain Fragmentation: For many indole derivatives, the most informative fragmentation occurs at the side chain attached to the C3 position.

    • Tryptophan and its Metabolites: The presence of an α-carboxyl group, as in tryptophan, tends to suppress the characteristic loss of the amino group seen in tryptamine.[5][6] Fragmentation often involves losses of water (H₂O) and carbon monoxide (CO) from the carboxyl group.[8]

    • Melatonin and N-acetylserotonin: These molecules show characteristic losses related to their N-acetyl group. A common fragment at m/z 174 is observed for melatonin, corresponding to the cleavage of the ethylamino side chain.[9][10] Both melatonin and N-acetylserotonin can produce a fragment ion at m/z 43, corresponding to the acetyl group (C₂H₃O⁺).[10]

  • Positional Isomers: The position of a substituent on the aromatic ring can lead to unique fragmentation patterns, allowing for their differentiation. For example, the relative abundance of key fragment ions can vary significantly between positional isomers of synthetic cannabinoids, providing a basis for their identification.[11]

Workflow for Analyzing Substituted Indoles:

Caption: Workflow for elucidating substituted indole structures.

Q3: What are "neutral losses," and how can I use them to identify my indole derivative?

A3: A neutral loss is the elimination of an uncharged molecule from the precursor ion during fragmentation. Identifying these losses is a powerful tool for structural elucidation.

  • Concept: In the MS/MS spectrum, instead of looking at the m/z of the fragment ions themselves, you calculate the mass difference between the precursor ion and the fragment ions. This difference corresponds to the mass of the neutral molecule that was lost.

  • Common Neutral Losses in Indole Derivatives: By recognizing common neutral losses, you can infer the presence of specific functional groups.

Neutral Loss (Da)Lost MoietyImplied Functional Group / StructureReference(s)
17NH₃ (Ammonia)Primary amine (e.g., tryptamine)[8][12]
18H₂O (Water)Hydroxyl group[8]
28CO (Carbon Monoxide)Carbonyl, often from a carboxylic acid after initial water loss[1][8]
46HCOOH (Formic Acid)Carboxylic acid (loss of H₂O + CO)[8]
59C₂H₅NOAcetamido group (e.g., from melatonin)[10]
  • Experimental Protocol: Neutral Loss Scan

    • Instrument Setup: Most triple quadrupole or Q-TOF mass spectrometers can be set up to perform a "neutral loss scan."

    • Parameter Input: You define a specific neutral mass to monitor (e.g., 17 Da for ammonia).

    • Scanning: The instrument then scans a range of precursor ions but only detects fragment ions that have lost the specified neutral mass.

    • Data Interpretation: The resulting spectrum will show peaks for all precursor ions in your sample that undergo this specific fragmentation, making it an excellent screening tool.

Q4: I'm struggling to get a good signal for my non-polar indole derivative using ESI. What are my options?

A4: While ESI is versatile, it can be challenging for non-polar compounds that are difficult to ionize in solution.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for analyzing non-polar to moderately polar small molecules.[13]

    • Mechanism: In APCI, the sample is vaporized, and ionization occurs in the gas phase through reactions with charged reagent gas molecules. This process is often more efficient for non-polar compounds like the basic indole molecule.[13]

    • Protocol: A validated method for quantifying indole in biological samples involves protein precipitation followed by LC-APCI-MS/MS analysis.[13] The precursor to product ion transition of m/z 118.1 > 91.1 is typically used for monitoring.[13]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another powerful technique, particularly for complex mixtures or when analyzing samples directly from surfaces (imaging).[3]

    • Matrix Selection: The choice of matrix is critical. For indole derivatives, specialized matrices, such as nitro indole derivatives, have been developed to improve ionization efficiency and allow for analysis in both positive and negative ion modes.[14]

    • Sample Preparation (Dried Droplet Method):

      • Prepare a saturated solution of your chosen matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

      • Mix your sample solution with the matrix solution, typically at a 1:1 to 1:10 (sample:matrix) ratio.

      • Spot ~1 µL of the mixture onto the MALDI target plate.

      • Allow the solvent to evaporate completely at room temperature, forming a co-crystal of your analyte within the matrix.

      • Analyze in the mass spectrometer.[4]

Q5: How can I be sure about my fragment assignments? The mass resolution of my instrument is limited.

A5: This is where High-Resolution Mass Spectrometry (HRMS) becomes indispensable.

  • The Power of HRMS: HRMS instruments, such as Orbitrap or TOF analyzers, provide highly accurate mass measurements (typically to within 5 ppm).[15][16] This precision allows you to determine the elemental composition of both the precursor ion and its fragments.[17]

  • Distinguishing Isobaric Fragments: Many different combinations of atoms can result in the same nominal mass. For example, a fragment with a nominal mass of 28 could be CO or N₂ or C₂H₄.[18] HRMS can easily distinguish these possibilities:

    • CO (exact mass): 27.9949 Da

    • N₂ (exact mass): 28.0061 Da

    • C₂H₄ (exact mass): 28.0313 Da

  • Self-Validating Protocol:

    • Acquire Data: Collect your MS/MS data on an HRMS instrument.

    • Determine Elemental Composition: Use the instrument's software to calculate the most likely elemental formula for your precursor ion and its major fragments based on their accurate masses.

    • Propose Structures: Propose fragmentation pathways where the elemental composition of the lost neutral piece plus the elemental composition of the fragment ion equals the elemental composition of the precursor ion. This provides a high degree of confidence in your structural assignments.[19]

Visualizing the Fragmentation Logic:

Fragmentation_Logic Precursor Precursor Ion [C₁₁H₁₃N₂O]⁺ m/z 201.1022 Fragment1 Fragment Ion [C₁₀H₁₀N]⁺ m/z 144.0808 Precursor->Fragment1 Fragmentation NeutralLoss Neutral Loss C H₃ N O 57.0214 Da Precursor->NeutralLoss NeutralLoss->Fragment1

Caption: HRMS confirms fragmentation by balancing elemental compositions.

References

Technical Support Center: Navigating the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Here, we address common challenges and side reactions encountered in widely-used indole synthesis methodologies, providing not just solutions, but also the underlying chemical principles to empower your experimental design.

Section 1: The Fischer Indole Synthesis: A Classic Route Fraught with Nuances

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a prevalent method for constructing the indole nucleus.[1] However, its success is highly sensitive to substrate and reaction conditions, often leading to frustrating side reactions and diminished yields.[2][3]

Frequently Asked Questions & Troubleshooting Guide

Question 1: My Fischer indole synthesis is resulting in a disappointingly low yield or failing completely. What are the likely culprits and how can I rectify this?

Answer: Low yields are a frequent hurdle in the Fischer indole synthesis and can be attributed to several factors, from the stability of intermediates to the choice of catalyst. A systematic approach to troubleshooting is often the most effective.

Underlying Causes & Mechanistic Insights:

The key steps in the Fischer indole synthesis involve the acid-catalyzed isomerization of a phenylhydrazone to an ene-hydrazine, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[1][5] Side reactions can occur at multiple stages of this process. A significant competing pathway, especially with substrates bearing electron-donating groups on the carbonyl component, is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[6][7] This cleavage leads to the formation of byproducts like anilines and stabilized iminylcarbocations, effectively diverting the reaction from the desired indole formation.[6][8]

Troubleshooting Protocol:

  • Assess Starting Material Purity: Begin by ensuring the purity of your arylhydrazine and carbonyl compounds. Trace impurities can catalyze decomposition or lead to unwanted side products. Recrystallization or distillation of starting materials is highly recommended.

  • Catalyst Selection and Optimization: The choice of acid catalyst is critical.[9] A catalyst that is too harsh can promote decomposition and tar formation, while one that is too mild may not facilitate the reaction efficiently.

    • Screen a range of catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2]

    • Optimize catalyst loading: Insufficient catalyst will result in an incomplete reaction, while an excess can lead to degradation. Start with catalytic amounts and incrementally increase if necessary.

  • Temperature and Reaction Time: The[4][4]-sigmatropic rearrangement often requires thermal energy.[2] However, excessive heat can lead to the formation of tar-like substances.

    • Monitor the reaction closely: Use Thin-Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product. This will help you determine the optimal reaction time and prevent prolonged heating.

    • Consider microwave synthesis: Microwave irradiation can often provide rapid and uniform heating, leading to improved yields and significantly shorter reaction times.[2]

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction kinetics and solubility of intermediates. Common solvents include acetic acid and dimethyl sulfoxide (DMSO). In some cases, running the reaction neat (without a solvent) can be advantageous.[2]

  • Consider a One-Pot Procedure: To minimize the decomposition of potentially unstable hydrazone intermediates, consider a one-pot synthesis where the hydrazone is generated in situ and immediately subjected to cyclization conditions without isolation.[2]

Question 2: I'm observing the formation of an unexpected regioisomer when using an unsymmetrical ketone. How can I control the regioselectivity of the cyclization?

Answer: Regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a well-documented challenge. The direction of the cyclization is determined by which α-carbon of the ketone participates in the formation of the new C-C bond.

Mechanistic Basis for Regioselectivity:

The regiochemical outcome is influenced by both steric and electronic factors during the formation of the ene-hydrazine intermediate and the subsequent[4][4]-sigmatropic rearrangement.[10] Generally, the reaction favors the formation of the more thermodynamically stable, more substituted ene-hydrazine. However, the steric bulk of the substituents on the ketone and the phenylhydrazine can play a deciding role. Computational studies have shown that electron-withdrawing groups on the ketone can disfavor certain rearrangement pathways, leading to a specific regioisomer.[10]

Strategies for Controlling Regioselectivity:

  • Choice of Acid Catalyst: The nature of the acid catalyst can influence the equilibrium between the two possible ene-hydrazine isomers. Experimenting with different Brønsted and Lewis acids may alter the isomeric ratio of the final product.

  • Substrate Modification: If possible, modifying the substituents on the unsymmetrical ketone to create a stronger steric or electronic bias can direct the cyclization towards the desired isomer.

  • Alternative Synthetic Routes: In cases where regioselectivity remains poor, it may be more efficient to consider an alternative indole synthesis that offers better regiochemical control for your specific target molecule.

Visualizing the Fischer Indole Synthesis and a Key Side Reaction

Fischer_Indole_Synthesis cluster_main Fischer Indole Synthesis Pathway cluster_side Side Reaction A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Acid-catalyzed tautomerization D [3,3]-Sigmatropic Rearrangement C->D C2 Ene-hydrazine E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of NH3 G->H I Substituted Indole H->I J Heterolytic N-N Bond Cleavage C2->J K Aniline + Iminylcarbocation J->K

Caption: The Fischer indole synthesis pathway and a competing N-N bond cleavage side reaction.

Section 2: The Bischler-Möhlau Indole Synthesis: Taming a Harsh Classic

The Bischler-Möhlau synthesis offers a direct route to 2-arylindoles from α-bromoacetophenones and an excess of aniline.[11] Historically, this reaction has been plagued by harsh conditions, low yields, and a lack of predictability.[12]

Frequently Asked Questions & Troubleshooting Guide

Question: My Bischler-Möhlau synthesis is giving a very low yield and a complex mixture of products. How can I improve the outcome?

Answer: The traditional Bischler-Möhlau synthesis is notoriously challenging due to the high temperatures and strong acids often employed, which can lead to a variety of side reactions.[12][13] Modern modifications, however, have made this a more viable synthetic tool.

Mechanistic Considerations:

The reaction proceeds through the initial formation of an α-anilinoacetophenone, which then reacts with a second molecule of aniline. The subsequent cyclization is an electrophilic aromatic substitution, followed by aromatization to furnish the indole ring.[11] The harsh conditions can lead to polymerization and the formation of various side products.

Improving Yields and Minimizing Byproducts:

  • Embrace Milder Conditions: Recent advancements have shown that the use of a Lewis acid catalyst, such as lithium bromide, can facilitate the reaction under significantly milder conditions, improving yields and reducing byproduct formation.[13]

  • Microwave-Assisted Synthesis: A solvent-free, microwave-assisted approach has proven to be highly effective for the Bischler-Möhlau synthesis.[14][15] This method offers rapid heating, shorter reaction times, and often leads to cleaner reactions with higher yields.

  • One-Pot Procedures: A one-pot variation where a 2:1 mixture of aniline and the phenacyl bromide is irradiated with microwaves can simplify the procedure and improve overall yields.[15]

Optimized Protocol for Microwave-Assisted Bischler-Möhlau Synthesis

This protocol is adapted from a microwave-assisted, solvent-free method.[14][15]

  • Step 1: Formation of N-Phenacylaniline (Solid-State)

    • In a mortar, thoroughly mix equimolar amounts of the desired aniline and phenacyl bromide with sodium bicarbonate.

    • Allow the solid-state reaction to proceed at room temperature for 3 hours.

  • Step 2: Microwave-Assisted Cyclization

    • Transfer the resulting N-phenacylaniline mixture to a microwave-safe vessel.

    • Add anilinium bromide (catalytic amount).

    • Irradiate the mixture with microwaves (e.g., 540 W) for 45-60 seconds.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction to cool and purify the crude product by recrystallization or column chromatography.

Section 3: Palladium-Catalyzed Indole Syntheses: Precision and Pitfalls

Modern palladium-catalyzed methods, such as the Larock indole synthesis, offer remarkable versatility and functional group tolerance.[4][16] However, these sophisticated reactions come with their own set of challenges, particularly concerning regioselectivity and catalyst deactivation.

Frequently Asked Questions & Troubleshooting Guide

Question: I am struggling with the regioselectivity of my Larock indole synthesis using an unsymmetrical alkyne. How can I control which substituent ends up at the C2 and C3 positions?

Answer: The regioselectivity of the Larock indole synthesis is a critical aspect to control, as it dictates the final structure of the substituted indole.[4] The outcome is influenced by both steric and electronic factors of the alkyne substituents.

Mechanistic Determinants of Regioselectivity:

The key regiochemistry-determining step is the migratory insertion of the alkyne into the arylpalladium bond.[4] While it was initially thought that the smaller substituent of the alkyne would be positioned adjacent to the aryl group, it is now understood that the larger, more sterically demanding group often prefers this position.[4] Electronic effects also play a significant role; electron-withdrawing groups on one of the alkyne's aryl rings tend to direct that ring to the C2 position of the indole.[17]

Strategies for Controlling Regioselectivity:

  • Judicious Choice of Alkyne Substituents: The most direct way to control regioselectivity is by designing the unsymmetrical alkyne with a significant steric or electronic bias.

  • Ligand Effects: The use of bulky phosphine ligands on the palladium catalyst can influence the steric environment around the metal center, thereby affecting the regioselectivity of the alkyne insertion.

  • Catalyst System: The choice of palladium precursor and additives can also impact the regiochemical outcome. For instance, the use of NHC-palladium complexes has been shown to provide high regioselectivity.[18]

Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Indole Synthesis

Palladium_Troubleshooting A Low Yield in Pd-Catalyzed Indole Synthesis B Check Catalyst Activity A->B C Use Freshly Prepared Catalyst Ensure Anhydrous/Anaerobic Conditions B->C Inactive D Optimize Ligand B->D Active E Screen Different Phosphine or NHC Ligands D->E Suboptimal F Review Reaction Conditions D->F Optimal G Adjust Temperature, Solvent, and Base F->G Ineffective H Assess Substrate Purity F->H Effective I Purify Starting Materials H->I Impure

Caption: A systematic approach to troubleshooting low yields in palladium-catalyzed indole syntheses.

Section 4: General Side Reactions and Purification Strategies

Beyond the specific challenges of each named reaction, there are several common side reactions and purification hurdles that researchers encounter during indole synthesis.

Frequently Asked Questions & Troubleshooting Guide

Question: I am observing the formation of a significant amount of a dimeric byproduct. What causes this and how can I prevent it?

Answer: Dimerization is a common side reaction, particularly with electron-rich indoles, which are highly nucleophilic.[19] The desired indole product can act as a nucleophile and react with electrophilic intermediates in the reaction mixture.

Strategies to Minimize Dimerization:

  • Slow Addition of Reagents: Adding one of the key reagents slowly, for example, via a syringe pump, can help to maintain a low concentration of reactive intermediates, thus minimizing the chance of dimerization.[19]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the dimerization side reaction more than the desired product formation.

  • Use of a More Dilute Reaction Mixture: Increasing the solvent volume can decrease the probability of intermolecular reactions, including dimerization.[19]

  • Protecting Groups: In some cases, temporarily protecting the indole nitrogen can reduce its nucleophilicity and prevent it from participating in side reactions.

Question: My crude product is a complex mixture, and I am having difficulty purifying the desired substituted indole. What are some effective purification strategies?

Answer: The purification of substituted indoles can be challenging due to the presence of structurally similar byproducts and tar-like impurities.[20]

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and effective method for separating the desired indole from byproducts. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline indole derivatives.[20] This is particularly effective for removing amorphous, tarry impurities.

  • Acid-Base Extraction: Indoles are weakly acidic at the N-H position. In some cases, an acid-base extraction can be used to separate the indole from non-acidic impurities. However, this is not always effective due to the low acidity of the indole proton.

  • Steam Distillation: For volatile indoles, steam distillation can be a useful technique to separate them from non-volatile impurities.[21]

Summary of Key Reaction Conditions to Mitigate Common Side Reactions
Side ReactionSynthesis MethodKey Parameters to ControlRecommended Action
Low Yield/Decomposition Fischer IndoleCatalyst Choice, TemperatureScreen milder acid catalysts; optimize temperature and reaction time using TLC monitoring.[2]
Incorrect Regioisomer Fischer IndoleSubstrate Structure, CatalystModify ketone substituents for steric/electronic bias; screen different acid catalysts.[10]
Low Yield/Byproducts Bischler-MöhlauReaction ConditionsEmploy milder conditions with a Lewis acid catalyst or use a solvent-free, microwave-assisted protocol.[13][14]
Incorrect Regioisomer Larock IndoleAlkyne Substituents, LigandDesign alkyne with significant steric/electronic differences; screen bulky phosphine or NHC ligands.[4][17][18]
Dimerization GeneralReagent Concentration, Temp.Slow addition of reagents; lower reaction temperature; use a more dilute solution.[19]
Tar Formation GeneralTemperature, Reaction TimeAvoid excessive heating; monitor reaction progress closely to prevent prolonged reaction times.[2]

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Indole-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique photophysical properties of the indole scaffold. As the core fluorophore of the essential amino acid tryptophan, indole's fluorescence is exquisitely sensitive to its microenvironment, making it a powerful intrinsic probe for studying protein structure, function, and dynamics.[1] However, this sensitivity can also be a source of experimental challenges, often manifesting as a lower-than-expected fluorescence quantum yield.

This document provides a structured troubleshooting guide and in-depth FAQs to help you diagnose and resolve common issues, thereby enhancing the signal and data quality in your experiments.

Part 1: Troubleshooting Guide - "My Signal is Weak or Unstable"

This section addresses the most common immediate problems encountered during fluorescence measurements with indole-based probes.

Issue 1: The fluorescence intensity is significantly lower than expected.

A weak signal is a primary indicator of a low fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[2] Several factors can be responsible.

Possible Cause A: Environmental Mismatch The electronic structure of indole, particularly its two lowest energy excited states (¹Lₐ and ¹Lₑ), is highly susceptible to the surrounding environment.[3] A mismatch between your probe's requirements and the experimental medium is a common cause of low fluorescence.

  • Troubleshooting Steps:

    • Check Solvent Polarity: Polar solvents like water can stabilize the more polar ¹Lₐ state, often leading to a significant red-shift in emission (a large Stokes shift) but can also introduce quenching pathways.[4][5] Compare your emission spectrum to literature values for your probe in different solvents. A large, unexpected shift could indicate a polarity issue.

    • Verify pH: The protonation state of the indole nitrogen or other functional groups on your probe can drastically alter its electronic properties and quantum yield.[6][7] A neutral or alkaline solution is often favorable for aniline-like fluorophores, whereas acidic conditions can lead to quenching.[6] Measure the pH of your buffer and adjust if necessary.

    • Control the Temperature: Increased temperature can promote non-radiative decay pathways (energy loss as heat) and increase the rate of dynamic quenching, both of which lower the quantum yield.[8][9] Ensure your experiments are conducted at a consistent, controlled temperature.

Possible Cause B: Presence of Quenchers Fluorescence quenching occurs when other molecules in the solution deactivate the excited state of your probe non-radiatively.[10]

  • Troubleshooting Steps:

    • Deoxygenate Your Sample: Molecular oxygen is a highly efficient collisional quencher of many fluorophores, including indoles.[11] If your sample is open to the air, this is a likely culprit.

    • Identify Other Potential Quenchers: Heavy atoms, halide ions (I⁻, Br⁻, Cl⁻), and certain electron-accepting groups (like amides in a protein backbone) can act as quenchers.[12][13] Review your buffer composition and sample matrix for these species.

Possible Cause C: Aggregation-Caused Quenching (ACQ) At high concentrations, planar aromatic molecules like indole can stack on top of each other (π-π stacking), forming aggregates. These aggregates often have efficient non-radiative decay pathways, leading to a dramatic decrease in fluorescence.[14][15]

  • Troubleshooting Steps:

    • Perform a Concentration Series: Measure the fluorescence intensity of your probe across a range of concentrations. If you observe a linear increase in intensity at low concentrations followed by a plateau or decrease at higher concentrations, aggregation is likely occurring.

    • Work at Lower Concentrations: Dilute your sample to a concentration that falls within the linear range of your concentration series.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Low Quantum Yield check_env Step 1: Assess Environment start->check_env check_quench Step 2: Check for Quenchers check_env->check_quench If environment is correct sub1 Is solvent polarity optimal? Is pH correct? check_env->sub1 check_agg Step 3: Test for Aggregation check_quench->check_agg If no quenchers identified sub2 Is sample deoxygenated? Are quenching ions present? check_quench->sub2 solution Solution Found check_agg->solution If concentration optimized sub3 Does signal decrease at high concentrations? check_agg->sub3 sub1->solution Action: Optimize Solvent/pH sub2->solution Action: Deoxygenate/Change Buffer sub3->solution Action: Lower Concentration

Caption: A logical workflow for diagnosing the cause of low fluorescence quantum yield.

Issue 2: The fluorescence signal fades during the measurement.

This progressive loss of signal under illumination is known as photobleaching .

Possible Cause: Photochemical Destruction of the Probe Photobleaching is the irreversible destruction of a fluorophore after it absorbs light.[16] The excited probe can transition to a long-lived, highly reactive triplet state, from which it can react with surrounding molecules (especially oxygen) and become permanently non-fluorescent.[11]

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible laser or lamp power that still provides an adequate signal-to-noise ratio. Neutral density filters are excellent tools for this.[17]

    • Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use shorter integration times and, for time-lapse imaging, increase the interval between acquisitions.[17][18]

    • Use Antifade Reagents: If compatible with your sample, consider adding a commercial antifade mounting medium or antioxidant reagents (e.g., Trolox, β-mercaptoethanol) to your buffer. These molecules scavenge reactive oxygen species that cause photobleaching.

    • Deoxygenate the Sample: Removing molecular oxygen can significantly reduce the rate of photobleaching.[11]

Part 2: Frequently Asked Questions (FAQs)

This section provides deeper scientific context for the common issues affecting the quantum yield of indole-based probes.

Q1: How does solvent polarity specifically affect indole fluorescence?

The fluorescence of indole is particularly sensitive to solvent polarity due to its two closely spaced lowest excited singlet states, designated ¹Lₐ and ¹Lₑ.[3]

  • The ¹Lₑ state is less polar and typically gives rise to a structured, blue-shifted emission spectrum, which is often observed in non-polar solvents like cyclohexane.

  • The ¹Lₐ state has a much larger dipole moment. In polar solvents (like water or ethanol), the solvent molecules reorient around the excited indole probe, stabilizing the ¹Lₐ state and lowering its energy below that of the ¹Lₑ state.[4][19]

This solvent relaxation process has two major consequences:

  • Large Stokes Shift: The emission now occurs from the stabilized, lower-energy ¹Lₐ state, resulting in a significant red-shift of the fluorescence spectrum. The emission becomes broad and featureless.[3][5]

  • Variable Quantum Yield: The stabilization of the ¹Lₐ state can sometimes open up new non-radiative decay pathways, potentially lowering the quantum yield. However, the effect is complex and depends on the specific indole derivative.

Solvent Polarity Typical Emission Max (λₑₘ) Typical Quantum Yield (Φf)
CyclohexaneNon-polar~303 nm~0.3 - 0.4
EthanolPolar Protic~330 nm~0.3
WaterHighly Polar Protic~350 nm~0.2 - 0.3
Data compiled from sources including references[1][3][19][20][21]. Values can vary based on specific indole derivative and measurement conditions.
Q2: What are the primary quenching mechanisms I should be aware of?

Quenching can be broadly divided into two main types: dynamic and static.

  • Dynamic (Collisional) Quenching: The quencher molecule must diffuse and collide with the indole probe during its brief excited-state lifetime (a few nanoseconds for indole).[22] Upon collision, energy is transferred, and the probe returns to the ground state without emitting a photon. The rate of dynamic quenching is dependent on temperature and solvent viscosity.

  • Static Quenching: The quencher molecule forms a non-fluorescent complex with the indole probe in the ground state.[22] Because this complex is formed before excitation, any light absorbed by it is immediately dissipated non-radiatively. Static quenching is typically less dependent on temperature.

Quenching Mechanisms Diagram

Quenching_Mechanisms cluster_0 Dynamic (Collisional) Quenching cluster_1 Static Quenching I_g I I_e I* I_g->I_e hν_ex I_e->I_g hν_em (Fluorescence) I_e->I_g Collision I_e->I_g Quenching Q_d Q Q_d->I_g Collision I_g2 I IQ_complex I-Q I_g2->IQ_complex Q_s Q Q_s->IQ_complex IQ_complex_e [I-Q]* IQ_complex->IQ_complex_e hν_ex IQ_complex_e->IQ_complex Rapid Quenching

Caption: Comparison of dynamic (collision in excited state) vs. static (ground-state complex) quenching.

Q3: How do I experimentally distinguish between static and dynamic quenching?

Temperature-dependent fluorescence measurements are a classic method.

  • If quenching is dynamic: Increasing the temperature will increase the diffusion rate of the molecules, leading to more frequent collisions and thus more quenching (lower fluorescence).[22]

  • If quenching is static: Increasing the temperature can provide enough energy to disrupt the weakly-bound ground-state complex, leading to less quenching (higher fluorescence).[22]

Q4: Can I enhance the quantum yield of my probe?

While the intrinsic quantum yield is a fixed property of a molecule under specific conditions, you can optimize the experimental conditions to achieve the maximum possible signal.

  • Chemical Modification: For probe designers, adding electron-donating groups (like -OH or -NH₂) can sometimes increase fluorescence, while electron-withdrawing groups (-NO₂, -COOH) often decrease it.[6][23]

  • Rigidifying the Environment: Locking the probe into a more rigid environment, such as the hydrophobic interior of a protein or a high-viscosity solvent, can decrease non-radiative decay from molecular vibrations and rotations, thereby increasing the quantum yield.[8][24]

  • Deuterated Solvents: Switching from H₂O to D₂O can sometimes increase the quantum yield for certain indoles by reducing quenching via energy transfer to the solvent's vibrational overtones.[21]

Part 3: Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol allows you to determine the quantum yield of your indole probe relative to a well-characterized standard.

Principle: The quantum yield of an unknown sample (S) can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (R) with a known quantum yield (Φf,R), using the following equation:

Φf,S = Φf,R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[25]

Materials:

  • Your indole probe (Sample)

  • Quantum yield standard (e.g., L-Tryptophan in water, Φf ≈ 0.14[21]; or Quinine Sulfate in 0.1 M H₂SO₄, Φf ≈ 0.54)

  • High-purity solvents

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your sample and the standard in the chosen solvent.

  • Prepare Dilutions: Create a series of five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[26]

  • Measure Absorbance: Record the absorbance spectrum for each dilution. Note the absorbance value at the chosen excitation wavelength (e.g., 280 nm for tryptophan-like probes).

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • For each dilution, record the fluorescence emission spectrum over the entire emission range of the fluorophore.

    • Crucially, keep all instrument settings (e.g., excitation/emission slit widths, PMT voltage) identical for all sample and standard measurements.

  • Data Analysis:

    • For each recorded spectrum, integrate the total fluorescence intensity across the emission peak.

    • Create a plot of Integrated Fluorescence Intensity vs. Absorbance for both the sample and the standard.

    • Perform a linear regression for each data set to obtain the slope (gradient, Grad).

    • Use the equation above to calculate the quantum yield of your sample (Φf,S). If the solvent is the same for both sample and standard, the refractive index term (n_S² / n_R²) cancels out and can be ignored.

Protocol 2: Deoxygenation of a Sample by Gas Purging

Principle: Bubbling an inert gas through the sample solution displaces the dissolved molecular oxygen.

Materials:

  • Sample in a cuvette or vial

  • Source of high-purity nitrogen (N₂) or argon (Ar) gas

  • Long, thin needle or tubing

Procedure:

  • Insert the needle or tubing into the sample solution, ensuring the tip is below the surface but not so deep that it causes excessive splashing.

  • Gently bubble the inert gas through the solution for 5-10 minutes. A slow, steady stream of bubbles is more effective than a violent purge.

  • Slowly remove the needle while maintaining a gentle positive pressure of the inert gas over the sample's headspace.

  • Immediately seal the cuvette or vial with a septum or cap to prevent re-oxygenation.

  • Perform your fluorescence measurement as quickly as possible.

References

Technical Support Center: Managing Assay Interference from 5,6-Dimethoxy-2-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering unexpected results in cell viability assays when using 5,6-Dimethoxy-2-phenylindole. This document provides in-depth troubleshooting, validation protocols, and expert insights to help you navigate and mitigate assay interference, ensuring the integrity of your experimental data.

Frequently Asked Questions (FAQs)
Q1: My cell viability results are inconsistent when using this compound. Why is this happening?

This is a common issue when working with novel compounds. This compound, like other indole derivatives, possesses intrinsic fluorescent properties.[1][2] This autofluorescence can directly interfere with the signal detection of many common cell viability assays, particularly those that rely on fluorescent readouts. The compound's signal can artificially inflate the assay's output, leading to an overestimation of cell viability.

Furthermore, some compounds can chemically interact with assay reagents. For instance, molecules with reducing potential can directly convert tetrazolium salts (like MTT or XTT) to a colored formazan product, mimicking the metabolic activity of viable cells and generating a false-positive signal.[3][4]

Q2: Which cell viability assays are most susceptible to interference from a fluorescent compound like this compound?

Assay susceptibility depends on the detection method. Here’s a breakdown:

  • High Susceptibility (Fluorescence-Based Assays): Assays like Resazurin (AlamarBlue®) or Calcein-AM are highly vulnerable.[5] These assays measure viability by detecting a fluorescent product (resorufin or calcein, respectively). If the excitation or emission spectra of this compound overlap with those of the assay's fluorophore, it can be impossible to distinguish the compound's signal from the cell-generated signal.[6]

  • Moderate Susceptibility (Absorbance-Based Assays): Tetrazolium salt-based assays such as MTT, XTT, and MTS measure the absorbance of a colored formazan product.[7] Interference can occur in two ways:

    • Spectral Overlap: The compound itself may absorb light at the same wavelength used to measure the formazan product (typically 450-570 nm).[8][9]

    • Chemical Reduction: The compound may have reducing properties that convert the tetrazolium salt to formazan without any cellular enzymatic activity, leading to falsely high viability readings.[4]

  • Lower Susceptibility (Luminescence-Based Assays): ATP-based assays (e.g., CellTiter-Glo®) are generally the most robust option.[10] These assays quantify the amount of ATP present in viable cells using a luciferase reaction that produces light (luminescence).[11][12] Since this is a distinct biochemical process, it is less likely to be affected by the fluorescent or colorimetric properties of a test compound. However, direct inhibition of the luciferase enzyme remains a possibility and must be ruled out.

Q3: My cells treated with this compound show unexpectedly high viability, even at concentrations where I expect cytotoxicity. How do I troubleshoot this?

This classic symptom strongly suggests assay interference. The primary suspect is that the compound is generating a signal that mimics cell viability. To confirm this, you must decouple the compound's effect from the cellular response. The most critical troubleshooting step is to run a cell-free control .[3]

This involves setting up wells that contain your culture medium, the assay reagent, and a dilution series of your compound, but no cells . If you observe a dose-dependent increase in signal (fluorescence, absorbance, or luminescence) in these cell-free wells, you have confirmed that this compound is directly interfering with your assay components.

Troubleshooting and Validation Workflows

Navigating potential assay artifacts requires a systematic approach. Follow these workflows to identify, characterize, and mitigate interference.

Workflow 1: Identifying and Characterizing Assay Interference

This workflow is designed to determine if this compound is directly interacting with your assay reagents.

Diagram: Troubleshooting Workflow for Assay Interference

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Cell-Free Control Experiment cluster_2 Phase 3: Analysis & Decision A Unexpected Viability Results (e.g., high viability at toxic doses) B Prepare plate: - Media + Compound Dilutions - NO CELLS A->B C Add assay reagent (e.g., Resazurin, MTT, ATP-lite) B->C D Incubate and Read Signal (Fluorescence/Absorbance/Luminescence) C->D E Signal increase with compound concentration? D->E F Conclusion: Direct Assay Interference Confirmed E->F Yes G Conclusion: No Direct Interference. Proceed with cellular assay. Consider other biological factors. E->G No H Action: Switch to an Orthogonal Assay Method (See Workflow 2) F->H

Caption: A logical workflow to diagnose assay interference using a cell-free control.

Protocol 1: Cell-Free Interference Test

Objective: To determine if this compound directly reacts with or possesses optical properties that interfere with the cell viability assay readout.

Materials:

  • 96-well plates (clear for absorbance, black for fluorescence, white for luminescence)

  • Cell culture medium (the same used in your cellular experiments)

  • This compound stock solution

  • Your chosen cell viability assay reagent (e.g., MTT, Resazurin, CellTiter-Glo®)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium directly in the 96-well plate. The concentration range should match what you use in your cellular experiments.

  • Include "medium only" wells as your negative control.

  • Add the viability assay reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your standard cell-based assay.

  • Measure the absorbance, fluorescence, or luminescence using the appropriate plate reader and settings.

Interpretation:

  • No Interference: The signal from wells containing the compound should be identical to the "medium only" control.

  • Interference Confirmed: A dose-dependent increase in signal that correlates with the concentration of this compound indicates a direct interference artifact.[3]

Workflow 2: Mitigating Interference by Using an Orthogonal Method

If interference is confirmed, the most reliable solution is to switch to an assay that operates on a different biological principle and detection method.[13][14] An ATP-based luminescence assay is often the best alternative.

Diagram: Mechanism of Resazurin Assay Interference

G cluster_0 Standard Assay Principle cluster_1 Interference Pathway cluster_2 Signal Detection A Viable Cell (Metabolic Activity) B Resazurin (Blue, Non-fluorescent) A->B Reduces C Resorufin (Pink, Fluorescent) B->C E Plate Reader (Measures Total Fluorescence) C->E Signal 1 D This compound (Autofluorescent) D->E Signal 2 (Artifact) F Artificially Inflated Signal (False High Viability) E->F

Caption: How an autofluorescent compound adds confounding signal to a fluorescence assay.

Protocol 2: Validation with an ATP-Based Luminescence Assay

Objective: To accurately measure cell viability using a method less prone to optical interference. ATP is a key indicator of metabolically active cells, and its measurement via luminescence is highly sensitive and specific.[11][15]

Materials:

  • Opaque-walled 96-well plates suitable for luminescence

  • Cells, culture medium, and this compound

  • An ATP-based viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Seed cells in the opaque-walled 96-well plate and allow them to attach overnight. Treat cells with your desired concentration range of this compound and incubate for the appropriate duration.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to cool to room temperature (approx. 25-30 minutes). Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2-3 minutes to induce cell lysis. Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[10]

  • Measurement: Measure the luminescence using a plate reader.

Important: Even with an ATP assay, you must run the cell-free control described in Protocol 1 to rule out any direct effect of your compound on the luciferase enzyme (e.g., inhibition or enhancement).

Data Summary Table

To aid in assay selection, the table below summarizes the principles and potential interferences of common viability assays.

Assay TypePrincipleDetection MethodPotential Interference from this compound
Resazurin Enzymatic reduction of resazurin to fluorescent resorufin by viable cells.[16]FluorescenceHigh: Autofluorescence of the compound can directly add to the signal.
MTT/XTT Enzymatic reduction of a tetrazolium salt to a colored formazan product.[7][17]AbsorbanceModerate: Compound's color may interfere with absorbance reading; compound may chemically reduce the reagent.[18]
ATP Assay Quantification of ATP from viable cells using a luciferase-luciferin reaction.[12][13]LuminescenceLow: Unlikely to have optical interference, but direct enzyme inhibition is possible and must be checked.[10]

References

Validation & Comparative

A Comparative Analysis of 5,6-Dimethoxy-2-phenylindole and Classical SERMs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of endocrine therapy, Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the management of hormone-receptor-positive breast cancer and osteoporosis.[1] These unique molecules exhibit a fascinating tissue-specific pharmacology, acting as either estrogen receptor (ER) agonists or antagonists depending on the target organ. This duality allows for the beneficial effects of estrogen to be harnessed in tissues like bone, while blocking its proliferative effects in tissues such as the breast and uterus.

This guide provides an in-depth comparison of the biological activity of the novel compound 5,6-Dimethoxy-2-phenylindole with well-established SERMs, namely Tamoxifen and Raloxifene. While direct comparative data for this compound is emerging, we will leverage available data on the broader 2-phenylindole class to which it belongs, offering a scientifically grounded perspective on its potential as a next-generation SERM.[2] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of SERM therapeutics.

The SERM Paradigm: A Tale of Two Receptors and Tissue Context

The biological effects of estrogens are primarily mediated by two estrogen receptor subtypes, ERα and ERβ, which are encoded by different genes and exhibit distinct tissue distribution patterns.[1] Upon ligand binding, the ER undergoes a conformational change, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes. The tissue-specific actions of SERMs are attributed to several factors, including the differential expression of ERα and ERβ in various tissues, the unique conformational changes induced by different ligands upon binding to the ER, and the tissue-specific availability of co-regulatory proteins.[1]

Established SERMs: The Clinical Benchmarks

Tamoxifen: The Pioneer

Tamoxifen, a triphenylethylene derivative, was the first SERM to gain widespread clinical use. It acts as an antagonist in breast tissue, effectively inhibiting the growth of ER-positive breast cancer. However, it displays partial agonist activity in the endometrium, leading to an increased risk of endometrial hyperplasia and cancer. In bone, tamoxifen exhibits estrogenic effects, helping to preserve bone mineral density.

Raloxifene: The Second-Generation Advance

Raloxifene, a benzothiophene derivative, was developed to improve upon the safety profile of tamoxifen. Like tamoxifen, it is an antagonist in breast and uterine tissue. Crucially, it does not stimulate endometrial proliferation, thereby avoiding the increased risk of uterine cancer associated with tamoxifen. In bone, raloxifene acts as an agonist, making it effective for the prevention and treatment of postmenopausal osteoporosis.

The 2-Phenylindole Scaffold: A Promising New Frontier

The 2-phenylindole chemical scaffold has emerged as a promising platform for the development of novel SERMs.[2][3] Structure-activity relationship (SAR) studies on this class of compounds have revealed that modifications to the indole and phenyl rings can significantly influence their binding affinity for the ER and their agonist/antagonist profile.[2][4]

While specific data for this compound is not yet widely published, studies on related 2-phenylindole derivatives have demonstrated high binding affinity for the estrogen receptor and potent antiestrogenic activity.[3][5] For instance, certain derivatives have shown strong inhibition of estrogen-sensitive breast cancer cell growth.[5] The dimethoxy substitution at the 5 and 6 positions of the indole ring in the titular compound is of particular interest, as substitutions on the indole nucleus are known to modulate biological activity.

Comparative Biological Activity: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the known biological activities of Tamoxifen, Raloxifene, and representative compounds from the 2-phenylindole class based on available preclinical data.

Parameter Tamoxifen Raloxifene 2-Phenylindole Derivatives (Representative) Reference
Estrogen Receptor Binding Affinity (Relative to Estradiol) Moderate to HighHighVariable, some with high affinity (RBA up to 33%)[2]
Breast Tissue (MCF-7 cells) Antagonist (inhibits proliferation)Antagonist (inhibits proliferation)Antagonist (inhibits proliferation)[5]
Uterine Tissue (Ishikawa cells) Partial Agonist (stimulates proliferation)Antagonist (no stimulation)Generally low estrogenicity, some show antagonism[3]
Bone Tissue Agonist (preserves bone density)Agonist (preserves bone density)Not extensively reported, a key area for future research

Experimental Workflows for SERM Characterization

The evaluation of a compound's SERM activity relies on a battery of well-established in vitro assays. Understanding the principles and execution of these assays is critical for interpreting the comparative data.

Signaling Pathway of SERMs

SERM_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ER) SERM->ER Binding Estrogen Estrogen Estrogen->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & DNA Binding Coactivator Co-activators ERE->Coactivator Recruitment (Agonist-bound ER) Corepressor Co-repressors ERE->Corepressor Recruitment (Antagonist-bound ER) Gene_Transcription Gene Transcription Coactivator->Gene_Transcription Activation Corepressor->Gene_Transcription Repression Agonist_Effect Agonist Effect (e.g., Bone) Gene_Transcription->Agonist_Effect Antagonist_Effect Antagonist Effect (e.g., Breast) Gene_Transcription->Antagonist_Effect

Caption: Generalized signaling pathway of Selective Estrogen Receptor Modulators (SERMs).

Experimental Workflow for SERM Evaluation

SERM_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Future Studies) Binding_Assay Estrogen Receptor Competitive Binding Assay Reporter_Assay ERE-Luciferase Reporter Gene Assay Binding_Assay->Reporter_Assay Determine Receptor Affinity Proliferation_Assay MCF-7 Cell Proliferation Assay Reporter_Assay->Proliferation_Assay Assess Transcriptional Activity Uterine_Assay Ishikawa Cell Alkaline Phosphatase Assay Proliferation_Assay->Uterine_Assay Evaluate Effect on Breast Cancer Cell Growth Uterotrophic_Assay Uterotrophic Assay in Rodents Uterine_Assay->Uterotrophic_Assay Evaluate Effect on Uterine Endometrial Cells Mammary_Tumor_Model Mammary Tumor Models Uterotrophic_Assay->Mammary_Tumor_Model Confirm In Vivo Efficacy and Tissue Selectivity Osteoporosis_Model Ovariectomized Rat Osteoporosis Model Mammary_Tumor_Model->Osteoporosis_Model

Caption: A typical experimental workflow for the preclinical evaluation of novel SERMs.

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, providing a measure of its binding affinity.

Protocol:

  • Preparation of Uterine Cytosol:

    • Uteri are collected from ovariectomized rats and homogenized in ice-cold Tris-EDTA-DTT-Glycerol (TEDG) buffer.

    • The homogenate is centrifuged to remove cellular debris, and the resulting supernatant (cytosol containing the ER) is collected.

  • Binding Reaction:

    • A constant amount of uterine cytosol and a fixed concentration of [³H]-estradiol are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound, Tamoxifen, Raloxifene).

    • Non-specific binding is determined in parallel incubations containing a large excess of unlabeled estradiol.

  • Separation of Bound and Free Ligand:

    • The reaction mixtures are incubated with a hydroxyapatite (HAP) slurry, which binds the ER-ligand complex.

    • The HAP is washed to remove unbound radioligand.

  • Quantification:

    • The radioactivity associated with the HAP pellet is measured using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is calculated relative to estradiol.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection:

    • An estrogen-responsive cell line (e.g., MCF-7) is transiently co-transfected with an expression vector for the human estrogen receptor and a reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene.

  • Compound Treatment:

    • Transfected cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).

  • Cell Lysis and Luciferase Assay:

    • After incubation, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis:

    • The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The results are expressed as fold induction over vehicle control (for agonist activity) or percent inhibition of estradiol-induced activity (for antagonist activity).

MCF-7 Cell Proliferation Assay

This assay evaluates the effect of a compound on the growth of ER-positive breast cancer cells.

Protocol:

  • Cell Seeding:

    • MCF-7 cells are seeded in 96-well plates in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound, with or without estradiol.

  • Assessment of Cell Proliferation:

    • After a defined incubation period (typically 3-6 days), cell proliferation is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis:

    • The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined.

Ishikawa Cell Alkaline Phosphatase Assay

This assay is used to assess the estrogenic or antiestrogenic effects of a compound on endometrial cells.

Protocol:

  • Cell Culture and Treatment:

    • Ishikawa cells, a human endometrial adenocarcinoma cell line, are cultured in 96-well plates.

    • The cells are treated with the test compound in the presence or absence of estradiol.

  • Alkaline Phosphatase Activity Measurement:

    • Following treatment, the cells are lysed, and the alkaline phosphatase activity is measured using a chromogenic substrate (e.g., p-nitrophenyl phosphate). The absorbance is read on a microplate reader.

  • Data Analysis:

    • The results are expressed as fold induction of alkaline phosphatase activity over the vehicle control.

Future Directions and Conclusion

The 2-phenylindole scaffold, as exemplified by compounds like this compound, holds considerable promise for the development of novel SERMs with potentially improved therapeutic profiles. The available data on this class of molecules suggests a strong potential for high estrogen receptor binding affinity and potent antiestrogenic effects in breast cancer cells, coupled with a favorable profile in uterine tissue.

Further preclinical and clinical evaluation of this compound and related analogs is warranted to fully elucidate their tissue-specific activities, particularly in bone. The comprehensive suite of in vitro assays detailed in this guide provides a robust framework for such investigations. As our understanding of the intricate interplay between ER subtypes, ligand conformation, and co-regulator recruitment continues to grow, the rational design of next-generation SERMs with enhanced efficacy and safety is an achievable goal for the drug development community.

References

A Researcher's Comparative Guide to the Structure-Activity Relationships of 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1] Its inherent drug-like properties and synthetic accessibility have made it a focal point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylindole derivatives, offering a comparative overview of their anticancer, antimicrobial, and antiviral potential. We will delve into the causal relationships behind experimental design and present supporting data to guide future drug discovery efforts.

The 2-Phenylindole Core: A Versatile Pharmacophore

The foundational 2-phenylindole structure consists of a bicyclic indole ring system with a phenyl group at the 2-position.[2] This arrangement provides a unique three-dimensional architecture that can be strategically modified at several key positions to modulate biological activity. Understanding how substitutions at these positions influence efficacy and selectivity is paramount for rational drug design.

Key Modification Sites on the 2-Phenylindole Scaffold

The primary sites for chemical modification on the 2-phenylindole core that significantly impact its biological activity are the indole nitrogen (N1), the indole ring (positions C3, C4, C5, C6, and C7), and the phenyl ring at C2.

Caption: Key modification sites on the 2-phenylindole scaffold.

Anticancer Activity: Targeting Cellular Proliferation

2-Phenylindole derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against various cancer cell lines, including breast, lung, and melanoma.[2][3][4] The primary mechanisms of action often involve the inhibition of tubulin polymerization or the modulation of key signaling pathways.[3]

SAR Insights for Anticancer Activity

Systematic modifications of the 2-phenylindole scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the C2-phenyl ring are critical. Electron-withdrawing groups, such as halogens or nitro groups, particularly at the para-position, have been shown to enhance cytotoxic activity.

  • Modifications at the Indole N1 Position: Alkylation or arylation at the indole nitrogen can significantly impact activity. For instance, the introduction of a benzyl group has been shown to be favorable in certain contexts.

  • Functionalization of the Indole Ring: Substitutions at the C3, C5, and C6 positions of the indole ring can modulate activity and selectivity. For example, the introduction of a hydroxyl group at the C5 position has been associated with increased potency.

Compound IDN1-SubstitutionC2-Phenyl SubstitutionC5-Indole SubstitutionTarget Cell LineIC50 (µM)Reference
1a HHHMDA-MB-231>100[4]
1b H4-ClHMDA-MB-23115.2[4]
1c H4-NO2HA5498.7[4]
1d CH2Ph4-ClHMCF-75.1[3]

Table 1: Comparative Anticancer Activity of 2-Phenylindole Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-phenylindole derivatives against various cancer cell lines, highlighting the impact of different substitutions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylindole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 2-Phenylindole derivatives have shown promising activity against a range of bacteria and fungi.[5][6]

SAR Insights for Antimicrobial Activity

The structural features influencing the antimicrobial potency of 2-phenylindoles differ from those for anticancer activity, highlighting the importance of target-specific optimization.

  • Halogenation: The presence of halogens, particularly on the indole or phenyl ring, can enhance antibacterial activity.[5][6]

  • Lipophilicity: Increasing the lipophilicity of the molecule, for example, through the introduction of short-chain aliphatic hydrocarbons, has been correlated with improved antibacterial efficacy.[5][6]

  • Ester and Amide Groups: The incorporation of ester or amide functionalities can modulate the antimicrobial spectrum and potency.

Compound IDIndole Ring SubstitutionC2-Phenyl Ring SubstitutionTarget OrganismMIC (µg/mL)Reference
2a HHS. aureus>64[6]
2b 5-FHS. aureus16[6]
2c H4-ClE. coli32[6]
2d 5-Br4-CH3C. albicans8[5]

Table 2: Comparative Antimicrobial Activity of 2-Phenylindole Derivatives. This table presents the minimum inhibitory concentration (MIC) values for selected 2-phenylindole derivatives against various microbial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 2-phenylindole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: A Frontier in 2-Phenylindole Research

The exploration of 2-phenylindole derivatives as antiviral agents is a more recent but rapidly evolving field.[7][8] Studies have shown their potential against a variety of viruses, including influenza and coxsackievirus.[7][8]

SAR Insights for Antiviral Activity

Initial SAR studies have begun to elucidate the structural requirements for antiviral efficacy.

  • Indole-2-Carboxylate Derivatives: A series of indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral activity.[8]

  • Substitutions on the Indole Ring: Modifications at the 4, 6, and 7-positions of the indole ring have been shown to influence antiviral potency.[8] Interestingly, an alkyloxy group at the 4-position was not found to be crucial for activity.[7]

  • N-Acetylation: The introduction of an acetyl group at an amino substituent was found to be detrimental to activity against RNA viruses.[8]

Compound IDIndole Ring ModificationTarget VirusIC50 (µM)SIReference
3a 4-NH2, 6-OCH3Cox B3>50-[8]
3b 4-NHCOCH3, 6-OCH3Cox B3>50-[8]
3c 6-OCH3Influenza A7.5312.1[8]

Table 3: Comparative Antiviral Activity of Indole-2-Carboxylate Derivatives. This table shows the half-maximal inhibitory concentration (IC50) and selectivity index (SI) for representative indole-2-carboxylate derivatives against different viruses.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours to allow for viral attachment.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the 2-phenylindole derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Synthesis of 2-Phenylindole Derivatives: A General Overview

The Fischer indole synthesis is a classic and versatile method for the synthesis of 2-phenylindoles.[9][10] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine and an acetophenone derivative.[11]

Synthesis_Workflow A Substituted Phenylhydrazine C Phenylhydrazone Intermediate A->C B Substituted Acetophenone B->C E Fischer Indole Synthesis (Cyclization) C->E D Acid Catalyst (e.g., PPA, H2SO4) D->E F 2-Phenylindole Derivative E->F

Caption: General workflow for the Fischer indole synthesis of 2-phenylindole derivatives.

Representative Synthetic Protocol: Fischer Indole Synthesis

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product, the phenylhydrazone, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to the 2-Phenylindole

  • Add the dried phenylhydrazone (1.0 eq) to an excess of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride).

  • Heat the mixture to 100-150°C for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The crude 2-phenylindole derivative will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Conclusion and Future Perspectives

The 2-phenylindole scaffold remains a highly attractive starting point for the development of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their translation into clinical candidates.

  • Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the 2-phenylindole scaffold with other pharmacophores may lead to compounds with enhanced potency and novel mechanisms of action.

By leveraging the knowledge gained from these comparative SAR studies, researchers are well-positioned to unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Synthesis of 5,6-Dimethoxy-2-phenylindole: A Novel Palladium-Catalyzed Approach vs. the Traditional Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Among its derivatives, 5,6-Dimethoxy-2-phenylindole is a key intermediate in the synthesis of various therapeutic agents, exhibiting a range of biological activities including anti-inflammatory and antimicrobial properties.[2][3][4][5] The efficient and scalable synthesis of this molecule is therefore of paramount importance.

This guide provides an in-depth, objective comparison of a novel, palladium-catalyzed synthetic route for this compound with the traditional and widely employed Fischer indole synthesis. By presenting supporting experimental data and a detailed analysis of the underlying chemical principles, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.

Executive Summary: A Tale of Two Syntheses

The choice of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, purity, reaction conditions, and scalability. This guide evaluates two distinct pathways to this compound:

  • The Traditional Route: Fischer Indole Synthesis. A venerable and well-established method, the Fischer indole synthesis has been a mainstay for the preparation of indoles for over a century.[6] It typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[7][8]

  • The Novel Approach: Palladium-Catalyzed Heteroannulation. Leveraging the power of transition-metal catalysis, this modern approach offers a one-pot synthesis from readily available starting materials, proceeding under milder conditions.[9][10]

This guide will demonstrate that while the Fischer indole synthesis is a robust and understood method, the palladium-catalyzed route presents significant advantages in terms of efficiency, milder reaction conditions, and potentially higher yields for the synthesis of this compound.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic routes, based on reported experimental data.

ParameterFischer Indole SynthesisPalladium-Catalyzed Heteroannulation
Starting Materials 4,5-Dimethoxyphenylhydrazine, Acetophenone2-Halo-4,5-dimethoxyaniline, Phenylacetylene
Key Reagents Strong Acid Catalyst (e.g., ZnCl₂, PPA)Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Reaction Conditions High Temperature (often >170°C)Room Temperature
Reaction Time 15 min - 1 hour (excluding workup)8 - 24 hours
Reported Yield ~72-80% (for unsubstituted 2-phenylindole)~69-78% (for unsubstituted 2-phenylindole)
Purity Often requires extensive purificationGood purity, purification by column chromatography
Scalability Can be challenging due to harsh conditionsGenerally good scalability
Safety & Environment Use of strong, corrosive acids; high energy consumptionUse of palladium catalyst (cost and removal are considerations); milder conditions are more energy-efficient

Delving into the Chemistry: Mechanistic Insights

The choice of a synthetic strategy is not merely about outcomes but also about understanding the underlying chemical transformations.

The Fischer Indole Synthesis: A Classic Cascade

The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the formation of a phenylhydrazone from the reaction of 4,5-dimethoxyphenylhydrazine and acetophenone.[8] This is followed by an acid-catalyzed tautomerization to an enamine, which then undergoes a[7][7]-sigmatropic rearrangement.[7][11] Subsequent cyclization and elimination of ammonia yield the final indole product.[8]

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis 4,5-Dimethoxyphenylhydrazine 4,5-Dimethoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 4,5-Dimethoxyphenylhydrazine->Phenylhydrazone Acetophenone Acetophenone Acetophenone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->[3,3]-Sigmatropic Rearrangement Cyclization & NH3 Elimination Cyclization & NH3 Elimination [3,3]-Sigmatropic Rearrangement->Cyclization & NH3 Elimination This compound This compound Cyclization & NH3 Elimination->this compound Palladium_Catalyzed_Synthesis cluster_1 Palladium-Catalyzed Heteroannulation 2-Halo-4,5-dimethoxyaniline 2-Halo-4,5-dimethoxyaniline Sonogashira Coupling Sonogashira Coupling 2-Halo-4,5-dimethoxyaniline->Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization This compound This compound Intramolecular Cyclization->this compound

References

Benchmarking the Performance of 5,6-Dimethoxy-2-phenylindole-based OLEDs: A Comparative Guide for Advanced Material Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is paramount. While significant strides have been made in red and green emitters, the development of efficient, stable, and deep-blue OLEDs remains a critical bottleneck.[1][2] This guide provides a comprehensive performance benchmark of a promising, yet less explored, class of materials: 5,6-Dimethoxy-2-phenylindole derivatives. We will objectively compare their projected performance with established, high-efficiency blue OLED material classes, supported by a thorough review of existing experimental data for structurally related compounds and state-of-the-art benchmarks. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complex landscape of blue OLED materials.

Indole derivatives, with their inherent charge-transporting properties and high photoluminescence quantum yields, are emerging as a versatile platform for optoelectronic applications.[3] The 2-phenylindole scaffold, in particular, offers a robust and tunable molecular architecture. The introduction of methoxy groups at the 5 and 6 positions is anticipated to favorably modulate the electronic properties, potentially leading to enhanced performance in OLED devices. This guide will delve into the synthesis, device fabrication, and comparative performance analysis of this promising material class.

Experimental Protocols: From Synthesis to Characterization

To establish a framework for evaluating the performance of this compound-based OLEDs, it is crucial to outline the standardized experimental procedures for material synthesis, device fabrication, and performance characterization.

Synthesis of 2-Phenylindole Derivatives

The synthesis of 2-phenylindole derivatives is commonly achieved through the Fischer indole synthesis.[4][5] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a corresponding acetophenone. For this compound, the synthesis would typically proceed by reacting 5,6-dimethoxyphenylhydrazine with acetophenone.[5]

Diagram of the Experimental Workflow for OLED Fabrication and Testing

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Characterization s1 Fischer Indole Synthesis of This compound f3 Emissive Layer Deposition (Host: this compound + Dopant) s1->f3 f1 Substrate Cleaning (ITO-coated glass) f2 HTL Deposition (e.g., TAPC) f1->f2 f2->f3 f4 ETL Deposition (e.g., TPBi) f3->f4 f5 Cathode Deposition (LiF/Al) f4->f5 c1 Current-Voltage-Luminance (J-V-L) Measurements f5->c1 c2 Electroluminescence (EL) Spectra & CIE Coordinates c1->c2 c3 External Quantum Efficiency (EQE) Calculation c1->c3 c4 Device Lifetime (LT50/LT90) Testing c1->c4 G cluster_topic Benchmarking Blue OLED Materials cluster_alternatives Alternative High-Performance Materials cluster_metrics Key Performance Metrics topic This compound m1 External Quantum Efficiency (EQE) topic->m1 m2 Color Purity (CIE Coordinates) topic->m2 m3 Operational Lifetime topic->m3 m4 Power & Current Efficiency topic->m4 alt1 Carbazole-based Hosts alt1->m1 alt1->m2 alt1->m3 alt1->m4 alt2 TADF Emitters alt2->m1 alt2->m2 alt2->m3 alt2->m4 alt3 Advanced Fluorescent Emitters alt3->m1 alt3->m2 alt3->m3 alt3->m4

References

In Vivo Validation of 2-Phenylindole Compounds: A Comparative Guide to Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold has emerged as a cornerstone in medicinal chemistry, yielding a plethora of derivatives with promising anti-tumor properties. These compounds exert their cytotoxic effects through diverse mechanisms, primarily by inducing apoptosis and inhibiting tubulin polymerization, making them attractive candidates for novel cancer therapeutics.[1][2] This guide provides an in-depth comparison of the anti-tumor efficacy of various 2-phenylindole derivatives, supported by experimental data from in vitro and in vivo studies. We will delve into the underlying mechanisms of action, present detailed protocols for in vivo validation, and offer a comparative analysis against established chemotherapeutic agents.

Mechanisms of Action: A Two-Pronged Attack on Cancer Cells

The anti-tumor activity of 2-phenylindole derivatives is largely attributed to two primary mechanisms: the induction of programmed cell death (apoptosis) and the disruption of the cellular cytoskeleton via inhibition of tubulin polymerization.[1]

Induction of Apoptosis

Many 2-phenylindole compounds trigger apoptosis in cancer cells through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1] These pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[1]

Additionally, a subset of 2-phenylindoles acts as Selective Estrogen Receptor Modulators (SERMs), exhibiting high efficacy against hormone-dependent breast cancers.[1][3] By competitively binding to the estrogen receptor (ER), these compounds block estrogen-induced proliferative signals, thereby inducing apoptosis.[1]

Signaling Pathway: Apoptosis Induction by 2-Phenylindole Derivatives

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-9 activation->Executioner Caspases (e.g., Caspase-3) Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Caspase-8 activation Caspase-8 activation Death Receptors (e.g., Fas, TNFR)->Caspase-8 activation Caspase-8 activation->Executioner Caspases (e.g., Caspase-3) 2-Phenylindole Compound 2-Phenylindole Compound 2-Phenylindole Compound->Mitochondrial Stress 2-Phenylindole Compound->Death Receptors (e.g., Fas, TNFR) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

A diagram illustrating the dual apoptotic pathways initiated by 2-phenylindole compounds.

Inhibition of Tubulin Polymerization

Several 2-phenylindole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of microtubules.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This mechanism is shared with other well-known anti-cancer agents like Vinca alkaloids and combretastatins.[3]

Signaling Pathway: Tubulin Polymerization Inhibition

2-Phenylindole Compound 2-Phenylindole Compound β-tubulin β-tubulin 2-Phenylindole Compound->β-tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

A diagram showing the mechanism of apoptosis induction via tubulin polymerization inhibition.

Comparative In Vitro Efficacy

The cytotoxic potential of 2-phenylindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for selected 2-phenylindole derivatives from various studies, providing a direct comparison of their anti-cancer efficacy.

Table 1: Comparative IC50 Values (µM) of Selected 2-Phenylindole Derivatives

CompoundBreast Adenocarcinoma (MCF-7)Prostate Cancer (PC3)Colorectal Carcinoma (HCT-116)Liver Hepatocellular Carcinoma (HepG2)Reference
Compound 2> 100> 10074 ± 0.6386 ± 1.5[4]
Compound 3a1.31 ± 0.8> 10084 ± 0.9784 ± 2.9[4]
Compound 10> 1007.8 ± 3.386 ± 2.391 ± 1.1[4]
Doxorubicin (Reference) 0.98 ± 0.09 6.5 ± 0.4 0.87 ± 0.06 1.2 ± 0.1 [1]

Table 2: Antiproliferative Activity of SERM-type 2-Phenylindole Derivatives in MCF-7 Cells

CompoundIC50 (µM)Reference
Compound 312.71[3]
Compound 861.86[3]

These in vitro data highlight the potent and, in some cases, selective anti-proliferative activity of 2-phenylindole derivatives. Notably, Compound 3a exhibits a significant cytotoxic effect against the MCF-7 breast cancer cell line, comparable to the standard chemotherapeutic drug, doxorubicin.[4]

In Vivo Validation: From the Bench to Preclinical Models

While in vitro assays provide valuable initial insights, in vivo studies are crucial for validating the anti-tumor efficacy of drug candidates in a complex biological system.[5] Xenograft and syngeneic mouse models are the gold standard for these preclinical evaluations.[6]

Experimental Models
  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice. This model is useful for assessing the direct effect of a compound on human tumor growth.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. This model allows for the study of the interplay between the therapeutic agent, the tumor, and the host immune system.

Comparative In Vivo Efficacy Data

Direct comparative in vivo studies of multiple 2-phenylindole derivatives are not extensively available in the public domain. However, individual studies have demonstrated the in vivo anti-neoplastic activity of certain derivatives. For instance, the sulfone derivative ZK 164,015 has shown potent anti-estrogenic effects in mouse uterine weight tests, and other 2-phenylindole derivatives have demonstrated significant in vivo anti-tumor activity.[7]

For a comparative perspective, the in vivo efficacy of doxorubicin, a commonly used chemotherapeutic, is well-documented. In a xenograft model of human ovarian cancer, doxorubicin administered at 10 mg/kg resulted in a tumor growth inhibition of approximately 37%.[8] In another study using a breast cancer xenograft model, a doxorubicin-loaded nanocarrier achieved a tumor growth inhibition rate of about 91.58%.[8] These values provide a benchmark against which the in vivo efficacy of novel 2-phenylindole compounds can be assessed.

A study on indolo[2,3-b] quinoline analogs, a related class of compounds, in an Ehrlich ascites carcinoma solid tumor model in mice, demonstrated a remarkable decrease in tumor volume, highlighting the potential of indole-based compounds in vivo.[9]

Table 3: Representative In Vivo Efficacy of Doxorubicin in Xenograft Models

Cancer TypeModelTreatmentTumor Growth Inhibition (%)Reference
Ovarian CancerSK-OV-3 XenograftDoxorubicin~37[8]
Ovarian CancerSK-OV-3 XenograftDoxorubicin-DNA-AuNP91.58[8]

Experimental Protocols for In Vivo Validation

The following is a detailed, step-by-step methodology for a subcutaneous xenograft mouse model to evaluate the in vivo anti-tumor efficacy of 2-phenylindole compounds.

Workflow: Subcutaneous Xenograft Model for Efficacy Testing

Cell Culture Cell Culture Cell Preparation Cell Preparation Cell Culture->Cell Preparation Tumor Implantation Tumor Implantation Cell Preparation->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

A workflow diagram for in vivo validation using a subcutaneous xenograft model.

Part 1: Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic target of the 2-phenylindole compound (e.g., MCF-7 for ER-positive breast cancer).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When the cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Viability and Counting: Resuspend the cells in a complete medium and determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Pellet Resuspension: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). For some cell lines, a 1:1 mixture with Matrigel may be used to enhance tumor engraftment.

Part 2: Tumor Implantation and Monitoring
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) of 6-8 weeks of age.

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

Part 3: Treatment and Data Analysis
  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 2-phenylindole compound and a vehicle control to the respective groups via the appropriate route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule. A positive control group treated with a standard-of-care agent like doxorubicin should also be included.

  • Data Collection: Continue to monitor and record tumor volumes and body weights throughout the treatment period.

  • Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or at a predetermined time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the data for statistical significance.

Conclusion and Future Directions

2-phenylindole derivatives represent a versatile and potent class of anti-cancer agents with compelling in vitro and emerging in vivo efficacy. Their dual mechanisms of action, targeting both apoptosis and tubulin polymerization, offer a robust strategy for combating various malignancies. While in vitro studies have established a strong foundation for their therapeutic potential, further comprehensive and comparative in vivo studies are warranted to fully elucidate their clinical promise. The detailed protocols and comparative data presented in this guide provide a framework for the continued investigation and development of this promising class of compounds for cancer therapy.

References

A Researcher's Guide to Eumelanin Characterization: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Nature of Eumelanin

Eumelanin, the ubiquitous black-brown pigment found throughout the biological world, presents a formidable challenge to analytical scientists. Its complex, heterogeneous polymeric structure, profound insolubility, and inherent resistance to chemical degradation have historically hindered a complete understanding of its molecular architecture and function.[1][2] For researchers in fields ranging from materials science to drug development, the ability to accurately characterize eumelanin is paramount for harnessing its unique photoprotective, radical-scavenging, and conductive properties.[3][4]

This guide provides a critical comparison of the principal analytical techniques employed for the characterization of eumelanin. Moving beyond a simple enumeration of methods, this document delves into the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate techniques for their specific research questions. We will explore both degradative and non-degradative methods, presenting their underlying principles, detailed experimental workflows, and a comparative analysis of their performance characteristics.

I. Degradative Methods: Unraveling the Monomeric Composition

Degradative techniques provide quantitative information about the fundamental building blocks of the eumelanin polymer. By breaking the macromolecule into identifiable monomeric units, these methods allow for the determination of the total eumelanin content and the relative proportions of its constituent monomers.

Alkaline Hydrogen Peroxide Oxidation (AHPO)

Principle: This well-established method involves the oxidation of eumelanin in an alkaline solution of hydrogen peroxide.[5][6] This process cleaves the polymer into specific, stable marker molecules that are characteristic of the original monomeric units. For eumelanin, the primary markers are pyrrole-2,3,5-tricarboxylic acid (PTCA), derived from the 5,6-dihydroxyindole-2-carboxylic acid (DHICA) monomer, and pyrrole-2,3-dicarboxylic acid (PDCA), derived from the 5,6-dihydroxyindole (DHI) monomer.[2][7] These markers are then separated and quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection or, for enhanced sensitivity and specificity, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Experimental Protocol: AHPO followed by HPLC-UV Analysis

  • Sample Preparation: Weigh approximately 1-5 mg of the eumelanin-containing sample into a microcentrifuge tube.

  • Oxidation:

    • Add 200 µL of 1 M K₂CO₃ to the sample.

    • Add 25 µL of 30% H₂O₂.

    • Vortex the mixture and incubate at room temperature for 20 hours.

  • Neutralization and Cleanup:

    • Add 50 µL of 6 M HCl to neutralize the solution.

    • Centrifuge the sample at 10,000 x g for 5 minutes.

    • Collect the supernatant for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.1 M potassium phosphate buffer (pH 2.1) containing 1 mM tetra-n-butylammonium bromide and 17% methanol.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 269 nm for PTCA and 254 nm for PDCA.

    • Quantification: Use external standards of PTCA and PDCA to generate a calibration curve.

Data Interpretation: The concentrations of PTCA and PDCA in the sample are determined from the calibration curve. The total eumelanin content can be estimated based on the yields of these markers from known standards. The ratio of PTCA to PDCA provides insight into the relative abundance of DHICA and DHI monomers in the polymer.

II. Non-Degradative Methods: Probing the Intact Polymer

Non-degradative techniques offer the significant advantage of analyzing the eumelanin polymer in its intact state, providing information about its overall structure, purity, and unique physicochemical properties.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Principle: Solid-state NMR is a powerful, non-destructive technique that provides detailed information about the chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the intact eumelanin polymer.[9][10][11] By measuring the resonance frequencies of these nuclei in a strong magnetic field, ssNMR can identify different functional groups and provide insights into the connectivity and arrangement of the monomeric units.[6][12] This technique is particularly valuable for assessing the purity of eumelanin samples and for comparing the structures of eumelanins from different sources.[10]

Experimental Protocol: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR

  • Sample Preparation: Approximately 50-100 mg of the solid eumelanin sample is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

  • NMR Acquisition:

    • The analysis is performed on a solid-state NMR spectrometer, typically with a magnetic field strength of 9.4 T or higher.

    • The sample is spun at the "magic angle" (54.7°) at a high speed (e.g., 10-15 kHz) to average out anisotropic interactions and improve spectral resolution.

    • A cross-polarization (CP) pulse sequence is used to enhance the signal of the less abundant ¹³C nuclei by transferring magnetization from the more abundant ¹H nuclei.

    • A high-power proton decoupling sequence is applied during data acquisition to remove broadening from ¹H-¹³C dipolar couplings.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the ¹³C NMR spectrum.

Data Interpretation: The ¹³C ssNMR spectrum of eumelanin typically shows broad resonances corresponding to different carbon environments within the polymer. Key regions include:

  • 110-160 ppm: Aromatic carbons of the indole rings.

  • 170-180 ppm: Carboxyl carbons, which can indicate the presence of DHICA monomers or protein impurities.

  • 10-60 ppm: Aliphatic carbons, which may be present in impurities or at the periphery of the polymer.

The relative intensities and chemical shifts of these peaks can be used to assess the purity and structural features of the eumelanin sample.[9]

Mass Spectrometry (MS)

Principle: Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For eumelanin characterization, several MS-based approaches are employed:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique can be used to analyze the mass distribution of intact eumelanin oligomers and aggregates, providing insights into the size and heterogeneity of the polymer.[3]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this method, the eumelanin sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry, providing a "fingerprint" of the original polymer.[13]

Experimental Protocol: MALDI-TOF MS of Eumelanin

  • Sample Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or 2,5-dihydroxybenzoic acid) in a solvent mixture such as acetonitrile/water with 0.1% trifluoroacetic acid.[14][15]

    • Mix the eumelanin sample with the matrix solution. The optimal sample-to-matrix ratio needs to be determined empirically.

    • Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely, forming co-crystals of the analyte and matrix.[16]

  • MS Analysis:

    • The target plate is introduced into the mass spectrometer.

    • A pulsed laser is fired at the sample spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions.

    • The ions are accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their m/z.

    • A mass spectrum is generated, showing the intensity of ions as a function of their m/z.

Data Interpretation: The MALDI-TOF mass spectrum of eumelanin typically shows a broad distribution of peaks, reflecting the polymeric and heterogeneous nature of the sample. The m/z values of the observed ions can provide information about the masses of the constituent oligomers.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Principle: EPR spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. Eumelanin possesses a stable population of semiquinone free radicals, which gives rise to a characteristic EPR signal.[17][18] The shape and intensity of this signal can provide information about the chemical environment of the radicals and can be used to distinguish between eumelanin and pheomelanin.[19]

Experimental Protocol: X-band EPR Spectroscopy of Eumelanin

  • Sample Preparation: A small amount of the solid eumelanin sample (typically a few milligrams) is packed into a quartz EPR tube.

  • EPR Measurement:

    • The EPR tube is placed in the resonant cavity of an X-band (~9.5 GHz) EPR spectrometer.

    • The sample is irradiated with microwaves while a magnetic field is swept.

    • When the magnetic field and microwave frequency satisfy the resonance condition for the unpaired electrons, microwave energy is absorbed, and an EPR spectrum is recorded as the first derivative of the absorption.

  • Data Analysis: The g-factor (a parameter analogous to the chemical shift in NMR) and the linewidth of the EPR signal are determined.

Data Interpretation: Eumelanin typically exhibits a single, broad EPR signal with a g-factor of approximately 2.004. The intensity of the signal is proportional to the concentration of free radicals in the sample.

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material.[13] A sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.[20][21]

Experimental Protocol: XPS Analysis of Eumelanin

  • Sample Preparation: The eumelanin sample is mounted on a sample holder, typically as a pressed pellet or a thin film.

  • XPS Analysis:

    • The sample is introduced into an ultra-high vacuum chamber.

    • The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).

    • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Data Analysis:

    • A survey spectrum is first acquired to identify the elements present on the surface.

    • High-resolution spectra are then acquired for the elements of interest (e.g., C 1s, O 1s, N 1s).

    • The high-resolution spectra are curve-fitted to identify the different chemical states of each element.

Data Interpretation: The XPS survey spectrum provides the elemental composition of the eumelanin surface. High-resolution spectra can be used to identify different functional groups, such as C-C/C-H, C-O/C-N, and C=O bonds, providing insights into the chemical structure of the polymer.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. Eumelanin is characterized by a broad, featureless absorption spectrum that decreases monotonically from the UV to the near-infrared region.[4][22] This broadband absorption is responsible for its photoprotective properties. The absorbance at a specific wavelength can be used for the quantitative estimation of eumelanin concentration.[23]

Experimental Protocol: UV-Vis Spectroscopy of Eumelanin

  • Sample Preparation: Eumelanin is typically dissolved in a suitable solvent, such as a dilute alkaline solution (e.g., 0.1 M NaOH). A series of dilutions may be necessary to obtain an absorbance within the linear range of the spectrophotometer.

  • Spectroscopic Measurement:

    • The absorbance of the eumelanin solution is measured over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

    • A cuvette containing the solvent is used as a blank to correct for solvent absorption.

  • Data Analysis: The absorbance spectrum is plotted, and the absorbance at a specific wavelength (e.g., 350 nm or 500 nm) can be used for quantification.

Data Interpretation: The characteristic broadband absorption spectrum confirms the presence of eumelanin. The absorbance at a given wavelength can be related to the concentration of eumelanin using the Beer-Lambert law, provided a suitable extinction coefficient is known or a calibration curve is prepared.

III. Comparative Analysis and Data Visualization

To facilitate the selection of the most appropriate analytical technique, the following table summarizes the key performance characteristics of the methods discussed.

TechniquePrincipleInformation ObtainedSample TypeSample AmountAdvantagesDisadvantages
AHPO-HPLC/LC-MS Chemical degradation and quantification of specific markers.[5]Quantitative eumelanin content; Ratio of DHICA to DHI monomers.[7]Solid or liquid1-5 mgHigh specificity and sensitivity; Well-established method for quantification.[24]Destructive to the sample; Indirect analysis of the polymer.
Solid-State NMR Non-destructive analysis of the intact polymer based on nuclear magnetic resonance.[9]Structural information; Purity assessment; Identification of functional groups.[10]Solid50-100 mgNon-destructive; Provides detailed structural insights.[6]Lower sensitivity; Requires specialized equipment; Broad signals can be difficult to interpret.
MALDI-TOF MS Mass analysis of intact oligomers.[3]Molecular weight distribution of oligomers; Heterogeneity of the polymer.Solid<1 mgHigh sensitivity; Provides information on the intact polymer.Difficult to obtain discrete high-resolution spectra for heterogeneous polymers.
Py-GC-MS Thermal decomposition followed by separation and identification of fragments.[13]"Fingerprint" of the polymer; Identification of monomeric units.Solid<1 mgHigh sensitivity; Provides structural information.Destructive; Complex data analysis.
EPR Spectroscopy Detection of unpaired electrons in the polymer.[19]Presence and environment of free radicals; Can distinguish eumelanin from pheomelanin.Solid1-10 mgNon-destructive; Highly specific for paramagnetic species.Provides limited structural information.
XPS Analysis of elemental composition and chemical states at the surface.[13]Surface elemental composition; Identification of functional groups.Solid<1 mgSurface sensitive; Provides information on chemical bonding.Provides information only on the surface; Requires ultra-high vacuum.
UV-Vis Spectroscopy Measurement of light absorption.[22]Quantitative estimation of eumelanin concentration; Confirmation of characteristic broadband absorption.Liquid1-2 mL of solutionSimple and rapid; Widely available.Non-specific; Provides limited structural information.

IV. Visualizing the Analytical Workflow

The selection and sequence of analytical techniques often follow a logical workflow, starting from basic characterization to more in-depth structural elucidation.

Eumelanin_Characterization_Workflow cluster_0 Initial Characterization cluster_1 Compositional Analysis cluster_2 Structural Elucidation UV_Vis UV-Vis Spectroscopy (Confirmation & Quantification) AHPO AHPO-HPLC/LC-MS (Monomer Quantification) UV_Vis->AHPO Quantitative Data EPR EPR Spectroscopy (Radical Signature) ssNMR Solid-State NMR (Intact Structure & Purity) EPR->ssNMR Complementary Info AHPO->ssNMR Correlate Composition with Structure XPS XPS (Elemental Composition) XPS->ssNMR Surface vs. Bulk MS Mass Spectrometry (Oligomer Distribution) ssNMR->MS Detailed Structural Insights Py_GC_MS Py-GC-MS (Structural Fragments) MS->Py_GC_MS Fragment Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dimethoxy-2-phenylindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is the foundation of scientific integrity and operational excellence. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but critical components of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 5,6-Dimethoxy-2-phenylindole, a specialized indole derivative used in research. By understanding the causality behind these disposal protocols, laboratories can build a self-validating system of safety and trust.

Hazard Assessment and Regulatory Context

Before any disposal protocol can be established, a thorough understanding of the compound's hazards and the governing regulations is essential.

Known Hazard Profile of this compound

This compound is a research chemical, and as is common with such compounds, comprehensive toxicological data may not be fully available.[1] However, a Safety Data Sheet (SDS) provides foundational safety information based on the NFPA 704 standard.[2]

Hazard TypeNFPA 704 RatingInterpretation
Health 0Poses no health hazard beyond that of ordinary combustible materials.[2]
Flammability 1Requires considerable preheating before ignition can occur (Flash Point ≥ 93.3 °C / 200 °F).[2]
Reactivity 0Normally stable, even under fire exposure, and not reactive with water.[2]

Expert Insight: While the NFPA ratings suggest low immediate hazard, it is a critical best practice to treat all research chemicals with limited toxicological data as potentially hazardous.[1] The absence of data does not equate to the absence of risk. Therefore, this compound waste must be managed as regulated hazardous chemical waste.

Governing Regulatory Framework

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[3][4] Laboratories are considered waste generators and must comply with regulations regarding waste identification, storage, labeling, and disposal.[5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[4][7] This plan must include procedures for the safe removal of hazardous chemical waste.[8]

Core Principles of Chemical Waste Management

A successful disposal strategy is built on three pillars: segregation, containment, and communication (labeling).

  • Segregation: Never mix incompatible waste streams.[8][9] this compound waste should be kept separate from other chemical classes like strong acids, bases, and oxidizers to prevent unforeseen reactions.[10] Solid and liquid wastes must also be collected in separate containers.[11]

  • Containment: Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][12] Containers must be in good condition, chemically compatible with the waste, and kept securely closed except when adding waste.[3][13]

  • Labeling: Clear, accurate labeling is non-negotiable. Every waste container must be labeled with the words "Hazardous Waste" and a full description of its contents (no formulas or abbreviations).[6][14]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for managing different forms of this compound waste.

Required Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles meeting ANSI Z87.1 standards.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Disposal of Solid Waste

This includes unused or expired pure compounds, as well as grossly contaminated items like weighing papers or spill pads.

  • Prepare the Waste Container:

    • Select a wide-mouth, screw-cap container made of a compatible material (e.g., HDPE - high-density polyethylene) that is in good condition.[14]

    • Affix a "Hazardous Waste" label. Pre-fill the known information:

      • Generator Information: Principal Investigator's Name, Lab Location.

      • Chemical Name: "this compound".

  • Transfer the Waste:

    • Carefully transfer the solid waste into the container, minimizing the creation of dust.

    • For contaminated disposable items (gloves, wipers), place them in a sealed plastic bag before adding them to the container to prevent contamination of the exterior.

  • Seal and Store:

    • Securely close the container lid.

    • Wipe the exterior of the container with a damp cloth to remove any residual contamination.

    • Place the container in your designated Satellite Accumulation Area, preferably within a secondary containment bin.[9]

    • Record the "Accumulation Start Date" on the label—the date the first piece of waste was added.[14]

Disposal of Liquid Waste (Solutions)

This applies to solutions of this compound in organic solvents.

  • Prepare the Waste Container:

    • Select a sealable, leak-proof container designed for liquids. The original solvent bottle is often a suitable choice.[13] Never use metal containers for acidic or basic solutions or glass containers for hydrofluoric acid waste. [5]

    • Affix a "Hazardous Waste" label.

  • Document Contents:

    • On the label, list all chemical components by their full name, including solvents.

    • Provide an accurate percentage estimate for each component (e.g., "Methanol: 99%, this compound: 1%").

  • Transfer and Store:

    • Using a funnel, carefully pour the liquid waste into the container. Do not fill to more than 90% capacity to allow for vapor expansion.[5]

    • Securely cap the container and place it in the Satellite Accumulation Area within secondary containment.

    • Record the Accumulation Start Date.

Final Disposal Logistics
  • Storage Limits: Under EPA regulations, a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved from the SAA within three days.[9][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10] EHS professionals are responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste disposal company for final treatment, typically high-temperature incineration.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_type Waste Characterization cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_end Final Steps start Waste containing This compound is generated is_solid Is the waste primarily solid? (e.g., powder, contaminated labware) start->is_solid solid_container Select labeled, compatible solid waste container. is_solid->solid_container Yes liquid_container Select labeled, compatible liquid waste container. is_solid->liquid_container No (Liquid) transfer_solid Transfer waste carefully. Minimize dust. solid_container->transfer_solid store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment. transfer_solid->store_saa list_components List all components and percentages on label. liquid_container->list_components list_components->store_saa contact_ehs Contact EHS for pickup by licensed disposal vendor. store_saa->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-2-phenylindole
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxy-2-phenylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.